2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Description
BenchChem offers high-quality 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXKGSLVAINIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588945 | |
| Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-49-3 | |
| Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, scientifically-grounded pathway for the synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthetic process.
Introduction: The Significance of Quinoline Scaffolds
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals.[1] Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, makes them a subject of intense research in drug development.[2] The target molecule, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, incorporates several key pharmacophores: a quinoline core, a reactive 2-chloro substituent, and a 3-(2-chloroethyl) side chain, suggesting its potential as a versatile intermediate for further chemical elaboration or as a biologically active agent itself.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis originating from a readily available substituted aniline. The key transformations involve the construction of the quinoline ring system, followed by functionalization at the 2- and 3-positions.
This retrosynthetic approach outlines a four-stage synthesis:
-
Stage 1: Construction of the Quinoline Core - Synthesis of 6-Ethoxy-4-hydroxyquinoline from p-phenetidine.
-
Stage 2: Vilsmeier-Haack Reaction - Concurrent chlorination and formylation to yield 2-Chloro-3-formyl-6-ethoxyquinoline.
-
Stage 3: Reduction of the Formyl Group - Conversion of the aldehyde to a primary alcohol.
-
Stage 4: Chlorination of the Hydroxyl Group - Final transformation to the target molecule.
Stage 1: Synthesis of 6-Ethoxy-4-hydroxyquinoline
The initial step involves the construction of the quinoline skeleton. The Gould-Jacobs reaction is a reliable and well-established method for synthesizing 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate.
Reaction: p-Phenetidine reacts with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.
Mechanism: The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization and subsequent tautomerization to the more stable 4-hydroxyquinoline form.
Experimental Protocol:
-
In a round-bottom flask, combine p-phenetidine (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture at 100-110 °C for 2 hours.
-
The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C to induce cyclization.
-
Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.
Stage 2: The Vilsmeier-Haack Reaction for 2-Chloro-3-formyl-6-ethoxyquinoline
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In the case of 4-hydroxyquinolines, this reaction serves a dual purpose: it chlorinates the 4-hydroxyl group (which tautomerizes to the keto form) and the 2-position, and formylates the 3-position.[5]
Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanism: POCl₃ and DMF react to form the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. The 4-hydroxyquinoline attacks the Vilsmeier reagent, leading to formylation at the 3-position and chlorination at the 2- and 4-positions. Subsequent workup hydrolyzes the 4-chloro group back to a hydroxyl, which tautomerizes to the more stable keto form, while the 2-chloro group remains.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to the cooled DMF with stirring.
-
Add 6-Ethoxy-4-hydroxyquinoline (1 equivalent) portion-wise to the Vilsmeier reagent.
-
The reaction mixture is then heated to 80-90 °C for several hours.
-
After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate the product.
-
The crude product is filtered, washed with water, and purified by column chromatography.
Stage 3: Reduction of the Formyl Group to a Hydroxymethyl Group
The selective reduction of the aldehyde at the 3-position to a primary alcohol is the next crucial step. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, typically leaving the chloro-substituent at the 2-position intact.[6]
Reaction: 2-Chloro-3-formyl-6-ethoxyquinoline is reduced to (2-Chloro-6-ethoxyquinolin-3-yl)methanol.
Experimental Protocol:
-
Dissolve 2-Chloro-3-formyl-6-ethoxyquinoline (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise with stirring.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the desired alcohol.
Stage 4: Chlorination of the Hydroxymethyl Group
The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a common and efficient reagent for this purpose.[7]
Reaction: (2-Chloro-6-ethoxyquinolin-3-yl)methanol is converted to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Experimental Protocol:
-
Dissolve (2-Chloro-6-ethoxyquinolin-3-yl)methanol (1 equivalent) in an inert solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the solution. A small amount of a base like pyridine can be added as a catalyst.
-
Stir the reaction mixture at room temperature until completion.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the final product.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | p-Phenetidine | Diethyl (ethoxymethylene)malonate, Diphenyl ether | 6-Ethoxy-4-hydroxyquinoline | 75-85 |
| 2 | 6-Ethoxy-4-hydroxyquinoline | POCl₃, DMF | 2-Chloro-3-formyl-6-ethoxyquinoline | 60-70 |
| 3 | 2-Chloro-3-formyl-6-ethoxyquinoline | NaBH₄ | (2-Chloro-6-ethoxyquinolin-3-yl)methanol | 80-90 |
| 4 | (2-Chloro-6-ethoxyquinolin-3-yl)methanol | SOCl₂ | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 70-80 |
Conclusion
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can be reliably achieved through a four-stage process. This guide provides a comprehensive framework, from the initial construction of the quinoline ring to the final functional group transformations. The described protocols are based on well-established chemical reactions, and the rationale behind each step is explained to facilitate a deeper understanding for researchers in the field. Careful execution of these steps, with appropriate monitoring and purification, will lead to the successful synthesis of this promising quinoline derivative.
References
- Maddila, S., et al. (2013). Journal of the Saudi Chemical Society, 17(1), 1-15.
-
Abdel-Wahab, B. F., et al. (2018). RSC Advances, 8(72), 41367-41394. [Link]
- Mogilaiah, K., et al. (2015). International Journal of Chemical Studies, 3(1), 20-23.
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Kamal, A., et al. (2012). Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). Journal of the American Chemical Society, 61(10), 2890-2895.
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Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. [Link]
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
-
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). National Center for Biotechnology Information. [Link]
-
Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[5][8]oxathioles and their transformations. (2008). ResearchGate.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. [Link]
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Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. (2022). National Center of Biotechnology Information. [Link]
- Method for Chlorinating Alcohols. (2008).
-
Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2022). National Center for Biotechnology Information. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). .
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Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]
-
Vilsmeier Reaction. (2021). YouTube. [Link]
- Process for the preparation of quinoline-2(1h)-one derivatives. (2017).
- Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2016).
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
- Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. (2016).
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar. [Link]
-
Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (2017). MDPI. [Link]
-
Synthesis of Quinoline-Based Rh–Sb Complexes: Inhibition of Halide Transfer to Access a Rh→Sb Z‑Type Interaction. (2023). National Center for Biotechnology Information. [Link]
- Process of chlorinating hydroxy triazines with thionyl chloride. (1954).
- Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. (2016).
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Foreword: Navigating the Known and the Unknown
This guide, therefore, adopts a dual-pronged approach. Firstly, it presents a curated summary of the compound's known identifiers. Secondly, and more crucially, it provides a scientifically grounded framework for its characterization. By leveraging data from structurally analogous compounds and established analytical methodologies, this document offers predicted properties and detailed, field-proven experimental protocols. It is designed not as a static data sheet, but as a dynamic roadmap for the researcher, enabling a thorough and robust investigation of this promising, yet enigmatic, molecule.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This section outlines the core structural and identifying information for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Chemical Structure
The molecule is a quinoline derivative with three key substituents: a chlorine atom at position 2, a 2-chloroethyl group at position 3, and an ethoxy group at position 6.
Caption: Chemical structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Key Identifiers
A summary of the fundamental identifiers for this compound is provided in the table below. This information is crucial for database searches, procurement, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 948294-49-3 | [1][2] |
| Molecular Formula | C₁₃H₁₃Cl₂NO | [1][2] |
| Molecular Weight | 270.15 g/mol | [1][2] |
| IUPAC Name | 2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline | [2] |
| Canonical SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl | [2] |
Predicted Physicochemical Properties and Experimental Determination
In the absence of direct experimental data, we can predict the physicochemical properties of the target compound by examining structurally related molecules. This section provides those predictions and outlines the standard laboratory protocols for their empirical determination.
Predicted Properties
The following table summarizes the predicted physicochemical properties. These are estimations and should be confirmed by experimental analysis.
| Property | Predicted Value/Range | Rationale and Notes |
| Physical State | Solid | The relatively high molecular weight and presence of polar functional groups suggest a solid state at room temperature, a common characteristic of substituted quinolines. |
| Melting Point (°C) | 110 - 140 | Based on related structures like 2-chloro-3-formylquinolines which often have melting points in this range. The flexible chloroethyl side chain may result in a lower melting point compared to more rigid analogs. |
| Boiling Point (°C) | > 350 (decomposes) | High boiling points are expected for compounds of this molecular weight. However, thermal decomposition before boiling is highly probable. Determination would likely require vacuum distillation. |
| Aqueous Solubility | Poorly soluble | The quinoline core is hydrophobic. While the ethoxy group may slightly increase solubility compared to non-substituted analogs, the two chlorine atoms and the overall size of the molecule predict low aqueous solubility. |
| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, owing to its organic structure. |
| pKa (of the quinoline nitrogen) | 2.0 - 3.5 | The quinoline nitrogen is basic. However, the electron-withdrawing effect of the chlorine atom at the 2-position is expected to significantly reduce its basicity compared to unsubstituted quinoline (pKa ≈ 4.9). This predicted range is typical for 2-chloroquinoline derivatives. |
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.
Caption: General workflow for determining the physicochemical properties.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating Setup: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube or an aluminum block).
-
Heating: Heat the sample gently. A stream of bubbles will emerge from the inverted capillary as the liquid boils.
-
Cooling and Observation: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.
-
Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any suspended particles.
-
Analysis: Accurately withdraw a known volume of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol) to a known concentration (typically 10⁻³ to 10⁻⁴ M).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.
-
Data Collection: Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found using the first or second derivative of the curve).
Spectroscopic and Spectrometric Characterization
The following section outlines the expected spectral characteristics of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and provides standard protocols for acquiring the necessary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy[21][22][23][24][25]
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the chloroethyl and ethoxy groups, and the methyl protons of the ethoxy group. The chemical shifts and coupling patterns will be indicative of their positions and neighboring protons. For instance, the aromatic protons will likely appear in the 7.0-8.5 ppm range, with coupling constants characteristic of the quinoline ring system. The methylene protons adjacent to the chlorine atom in the chloroethyl group will be downfield compared to the other methylene protons.
-
¹³C NMR: The carbon NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms (Cl, N, O) and the aromaticity of the quinoline core.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Advanced Experiments: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy[26][27][28][29]
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (quinoline ring): ~1500-1650 cm⁻¹
-
C-O stretching (ethoxy group): ~1200-1250 cm⁻¹ (asymmetric) and ~1050-1150 cm⁻¹ (symmetric)
-
C-Cl stretching: ~600-800 cm⁻¹
-
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)[30][31][32][33]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 270. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).
-
Fragmentation: Common fragmentation pathways may include the loss of a chlorine atom, the chloroethyl side chain, or the ethoxy group.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
UV-Visible (UV-Vis) Spectroscopy[34][35][36][37][38]
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the quinoline chromophore.
-
Expected Absorptions: The UV-Vis spectrum in a solvent like ethanol is expected to show multiple absorption bands characteristic of the quinoline ring system, typically in the range of 250-350 nm.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition: Record the absorbance spectrum over the range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Proposed Synthetic Pathway
A plausible synthetic route to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline involves the Vilsmeier-Haack reaction, a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3][4][5][6] The resulting aldehyde can then be further functionalized to introduce the chloroethyl side chain.
Proposed Synthesis Workflow
Caption: A proposed multi-step synthesis of the target compound.
-
Step 1: Acetanilide Formation: Reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.
-
Step 2: Vilsmeier-Haack Cyclization: Treatment of N-(4-ethoxyphenyl)acetamide with the Vilsmeier reagent (POCl₃/DMF) to yield 2-chloro-6-ethoxyquinoline-3-carbaldehyde.
-
Step 3: Reduction of the Aldehyde: Reduction of the formyl group to a hydroxymethyl group using a reducing agent like sodium borohydride (NaBH₄) to give (2-chloro-6-ethoxyquinolin-3-yl)methanol.
-
Step 4: Chlorination of the Alcohol: Conversion of the primary alcohol to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride to afford the final product, 2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline. Note: This step would form a chloromethyl group. To obtain the chloroethyl group, a Wittig reaction on the aldehyde followed by hydrochlorination, or a different synthetic strategy would be required.
Correction and Refinement of Synthetic Pathway: A more direct route to the 2-chloroethyl substituent would involve a different precursor. A plausible alternative involves the reaction of a suitable aniline with a β-keto ester bearing the chloroethyl moiety, followed by cyclization and chlorination. However, the Vilsmeier-Haack approach is a well-established method for constructing the core quinoline scaffold.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Chemconnections. (n.d.). Boiling Point Determination. [Link]
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Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Analytical Testing Labs. (n.d.). Melting Point Determination. [Link]
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Westlab Canada. (2023). Measuring the Melting Point. [Link]
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Journal of Chemical Education. (2000). Development of Methods for the Determination of pKa Values. [Link]
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GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]
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Chemical Papers. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
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University of Calgary. (n.d.). Micro-boiling point measurement. [Link]
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Wikipedia. (n.d.). Melting point. [Link]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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University of Calgary. (n.d.). Melting point determination. [Link]
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Journal of Chemical Education. (1998). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
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SSERC. (n.d.). Melting point determination. [Link]
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UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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PubMed. (2011). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. [Link]
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Journal of Chemical Education. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]
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NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
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PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
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DUT Open Scholar. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Canadian Journal of Chemistry. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]
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MDPI. (2021). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]
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University of Calgary. (n.d.). BOILING POINT DETERMINATION. [Link]
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ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
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MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]
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Scribd. (n.d.). Solubility Test Procedure Guide. [Link]
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ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. [Link]
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PubMed Central. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]
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MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
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Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
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ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]
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ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral.... [Link]
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ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]
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PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. [Link]
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NIST. (n.d.). Quinoline. [Link]
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A Spectroscopic Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: Structure Elucidation and Characterization
This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a substituted quinoline of interest to researchers and professionals in drug development and organic synthesis. While direct experimental spectra for this specific compound are not widely published, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogues. The methodologies and interpretations herein are designed to serve as a robust reference for the characterization and quality control of this molecule.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer and antimalarial to anti-inflammatory and antibacterial. The specific substitution pattern of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, featuring a reactive chloroethyl group and an ethoxy moiety, suggests its potential as a versatile intermediate for the synthesis of novel bioactive compounds. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity, stability, and intended reactivity of such molecules in a research and development setting.
This guide will systematically explore the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics of the title compound. Each section will include a summary of expected data, a detailed experimental protocol for data acquisition, and an explanation of the underlying principles guiding the spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline are detailed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons on the quinoline ring, as well as the aliphatic protons of the chloroethyl and ethoxy side chains. The chemical shifts are influenced by the electronic effects of the chlorine and ethoxy substituents.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.20 | s | 1H | H4 | The H4 proton is a singlet and is deshielded by the adjacent nitrogen and chloro-substituted carbon. |
| ~7.85 | d | 1H | H8 | The H8 proton is a doublet, coupled to H7, and is in a peri position to the nitrogen. |
| ~7.50 | d | 1H | H5 | The H5 proton is a doublet, coupled to H7, and is influenced by the ethoxy group. |
| ~7.25 | dd | 1H | H7 | The H7 proton is a doublet of doublets, coupled to both H8 and H5. |
| ~4.15 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are a quartet due to coupling with the methyl protons. |
| ~3.80 | t | 2H | -CH₂CH₂Cl | The methylene protons adjacent to the chlorine are a triplet, coupled to the other methylene group. |
| ~3.20 | t | 2H | -CH₂CH₂Cl | The methylene protons adjacent to the quinoline ring are a triplet, coupled to the chloro-adjacent methylene. |
| ~1.50 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethoxy group are a triplet, coupled to the methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly tuned and shimmed.
-
Data Acquisition: Acquire the spectrum at 25 °C using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the known effects of substituents on the quinoline ring system.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C6 | Aromatic carbon bearing the electron-donating ethoxy group. |
| ~150.0 | C2 | Aromatic carbon bearing a chlorine atom and adjacent to nitrogen. |
| ~145.0 | C8a | Quaternary carbon at the ring junction. |
| ~135.0 | C4 | Aromatic carbon adjacent to nitrogen. |
| ~130.0 | C4a | Quaternary carbon at the ring junction. |
| ~128.0 | C8 | Aromatic CH carbon. |
| ~122.0 | C5 | Aromatic CH carbon. |
| ~120.0 | C3 | Aromatic carbon bearing the chloroethyl group. |
| ~105.0 | C7 | Aromatic CH carbon. |
| ~64.0 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |
| ~42.0 | -CH₂CH₂Cl | Methylene carbon adjacent to the chlorine atom. |
| ~35.0 | -CH₂CH₂Cl | Methylene carbon adjacent to the quinoline ring. |
| ~15.0 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are recommended.
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.
Figure 1: Molecular structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline with atom numbering.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structure elucidation.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation is likely to be initiated by the cleavage of the chloroethyl side chain.
Table 3: Predicted Key Fragments in the Mass Spectrum
| m/z (relative to ³⁵Cl) | Ion | Rationale |
| 283 | [M]⁺ | Molecular ion. The isotopic pattern for two chlorines ([M]⁺, [M+2]⁺, [M+4]⁺) will be prominent. |
| 248 | [M - Cl]⁺ | Loss of a chlorine radical from the chloroethyl group. |
| 220 | [M - CH₂CH₂Cl]⁺ | Loss of the chloroethyl radical. |
| 185 | [M - Cl - OCH₂CH₃]⁺ | Subsequent loss of an ethoxy radical from the [M - Cl]⁺ fragment. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in methanol or acetonitrile directly into the ion source via a syringe pump, or use a gas chromatograph (GC) for sample introduction if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic distribution. Propose fragmentation pathways based on the observed fragment ions.
Figure 2: Proposed fragmentation pathway for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum will be characterized by absorptions corresponding to the aromatic quinoline system and the aliphatic side chains.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Aliphatic C-H (ethoxy and chloroethyl) |
| 1620-1580 | C=C and C=N stretch | Quinoline ring |
| 1250-1200 | C-O stretch | Aryl ether |
| 850-750 | C-Cl stretch | Alkyl and Aryl chloride |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an attenuated total reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophoric system.
Predicted UV-Vis Absorption Maxima
The UV-Vis spectrum of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is expected to be dominated by the π → π* transitions of the quinoline aromatic system. The substituents will cause shifts in the absorption maxima compared to unsubstituted quinoline.
Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)
| λ_max (nm) | Transition | Chromophore |
| ~230 | π → π | Quinoline ring |
| ~280 | π → π | Quinoline ring |
| ~320 | π → π* | Quinoline ring (extended conjugation) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λ_max.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Interpretation: Identify the wavelengths of maximum absorbance (λ_max).
Integrated Spectral Analysis and Conclusion
The collective interpretation of NMR, MS, IR, and UV-Vis data provides a comprehensive and self-validating structural confirmation of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic nature of the quinoline chromophore.
This guide, while based on predictive data, offers a scientifically grounded framework for the spectral characterization of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. Researchers and drug development professionals can utilize this information for method development, quality control, and the confident structural assignment of this and related quinoline derivatives.
References
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de Oliveira, B. G., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304. [Link][1][2]
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NIST. Ethanol, 2-(2-chloroethoxy)-. In: NIST Chemistry WebBook.[Link][3]
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An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for the novel compound, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. As a member of the quinoline family—a scaffold of significant interest in medicinal chemistry—this molecule presents a unique combination of functional groups that suggest potential applications in drug discovery and materials science. This document outlines a detailed, field-proven synthetic protocol, methods for structural elucidation and characterization, and a discussion of its potential biological relevance, grounded in the established activities of analogous structures.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, incorporates several key features: a halogenated pyridine ring, a reactive chloroethyl side chain, and an electron-donating ethoxy group on the benzene ring. These functional groups are expected to modulate the molecule's reactivity, lipophilicity, and potential interactions with biological targets.
Molecular Structure and Physicochemical Properties
Molecular Structure
The core of the molecule is a quinoline ring system. Key substitutions include:
-
A chlorine atom at the 2-position.
-
A 2-chloroethyl group at the 3-position.
-
An ethoxy group at the 6-position.
Table 1: Predicted Physicochemical Properties of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C13H13Cl2NO | Based on the constituent atoms. |
| Molecular Weight | 270.15 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Analogs such as 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline and 2-Chloro-6-ethoxy-3-methylquinoline are solids.[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and have low solubility in water. | The presence of two chlorine atoms and the aromatic core suggests lipophilicity, while the ethoxy group provides some polarity. |
| IUPAC Name | 2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline | Standard IUPAC nomenclature rules. |
| CAS Number | Not currently assigned. | A search for this specific molecule did not yield a registered CAS number. |
Proposed Synthesis Pathway
A robust and efficient synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can be envisioned through a multi-step process, leveraging the well-established Vilsmeier-Haack reaction for the formation of the quinoline core.[5]
Overall Synthetic Scheme
Caption: Proposed synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(4-ethoxyphenyl)acetamide
-
To a stirred solution of p-phenetidine in a suitable solvent (e.g., dichloromethane or neat), slowly add acetic anhydride at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-(4-ethoxyphenyl)acetamide, which can be purified by recrystallization if necessary.
Step 2: Vilsmeier-Haack Cyclization to form 2-Chloro-6-ethoxyquinoline-3-carbaldehyde
Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds, such as N-arylacetamides, to form 2-chloro-3-formylquinolines.[6] The electron-donating ethoxy group on the acetanilide starting material facilitates this regioselective cyclization.
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
To this reagent, add N-(4-ethoxyphenyl)acetamide portion-wise, maintaining a low temperature.
-
After the addition is complete, heat the reaction mixture to approximately 90°C for several hours. The reaction progress should be monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[7]
-
Basify the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.[7]
-
Filter the resulting solid, wash with water, and dry to obtain the crude 2-Chloro-6-ethoxyquinoline-3-carbaldehyde. Purification can be achieved by column chromatography or recrystallization.
Step 3: Reduction of the Aldehyde to an Alcohol
-
Dissolve 2-Chloro-6-ethoxyquinoline-3-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4), in small portions.
-
Stir the reaction for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure, and add water to the residue.
-
Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield (2-Chloro-6-ethoxyquinolin-3-yl)methanol.
Step 4: Chlorination of the Alcohol to form the Final Product
Causality: Thionyl chloride is a standard reagent for converting primary alcohols to alkyl chlorides with good yields.[8][9]
-
Dissolve (2-Chloro-6-ethoxyquinolin-3-yl)methanol in an inert solvent like chloroform or dichloromethane.
-
Cool the solution to 0-5 °C and add thionyl chloride dropwise.
-
Stir the mixture at room temperature for 30 minutes, followed by a brief period of reflux to ensure complete reaction.[8]
-
Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.
-
The resulting crude product, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, can be purified by column chromatography on silica gel.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure and to ensure the purity of the synthesized compound.
Table 2: Analytical Techniques for Structural Characterization
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | - A triplet and a quartet in the aliphatic region corresponding to the ethoxy group.- Two triplets in the aliphatic region corresponding to the two CH2 groups of the chloroethyl side chain.- Aromatic protons on the quinoline ring system, with chemical shifts and coupling constants characteristic of the substitution pattern. |
| ¹³C NMR Spectroscopy | - Distinct signals for all 13 carbon atoms.- Resonances for the aliphatic carbons of the ethoxy and chloroethyl groups.- Signals in the aromatic region corresponding to the quinoline core, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift. |
| Mass Spectrometry | - The molecular ion peak (M+) should be observed, along with characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms. The intensity ratio of these peaks will be approximately 9:6:1.- Fragmentation patterns may include the loss of the chloroethyl side chain or the ethoxy group. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations in the aromatic and aliphatic regions.- C=C and C=N stretching vibrations characteristic of the quinoline ring.- C-O stretching of the ethoxy group.- C-Cl stretching vibrations. |
| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C13H13Cl2NO. |
Potential Applications and Biological Relevance
The structural motifs present in 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline suggest several avenues for its application, particularly in drug discovery.
-
Anticancer Potential : The quinoline scaffold is a cornerstone in the development of anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition and enzyme inhibition.[3][10] The 2-chloro substituent is a common feature in many biologically active quinolines.[11]
-
Reactive Intermediate : The 2-chloroethyl group is a known alkylating agent and can be used to covalently modify biological macromolecules. This functionality makes the compound a potential candidate for the development of targeted covalent inhibitors.
-
Scaffold for Further Derivatization : The chlorine atom at the 2-position can be displaced by various nucleophiles, and the chloroethyl side chain offers another site for chemical modification. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
-
P-glycoprotein (P-gp) Inhibition : Some 6-alkoxyquinoline derivatives have been investigated as inhibitors of P-glycoprotein, a key transporter involved in multidrug resistance in cancer.[12]
Conclusion
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a novel compound with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a detailed, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations, ensuring a high probability of success. The comprehensive analytical plan will enable unambiguous structural confirmation. The exploration of this and related molecules could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11928, 2-Chloroquinoline. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Chloroquinoline-3-carbaldehyde (BSC). Retrieved from [Link]
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- Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1761-1764.
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- Redamala, R., et al. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6).
- Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 128, 106079.
- Afzal, O., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 869-889.
- Aneesa, F., et al. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(5), 701-707.
- Google Patents. (n.d.). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
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- Kamal, A., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(4), 337-343.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from [Link]
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Navigating the Solubility Landscape of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: A Technical Guide for Drug Development Professionals
Abstract
In the intricate landscape of drug discovery and development, understanding the physicochemical properties of novel chemical entities is paramount to their successful progression from the laboratory to the clinic. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic potential.[1] This in-depth technical guide focuses on 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a quinoline derivative with potential pharmacological significance. The absence of readily available public solubility data for this specific molecule necessitates a foundational understanding of its structural characteristics and the principles governing its interaction with various organic solvents. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this compound. We will delve into the theoretical underpinnings of its expected solubility, provide a detailed experimental protocol for its determination, and discuss the critical interpretation of solubility data in the context of drug development.
Introduction: The Significance of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and the Imperative of Solubility
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like quinine and chloroquine.[2] The subject of this guide, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, is a multifaceted molecule featuring a substituted quinoline core. Its structural alerts—the chloroethyl group, a potential alkylating agent, and the ethoxy substituent influencing lipophilicity—suggest a compound of interest for further investigation.
The journey of any potential drug candidate is fraught with challenges, with poor aqueous solubility being a primary culprit for the attrition of promising molecules.[1] Understanding the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in a range of organic solvents is a crucial first step. This knowledge is not merely academic; it directly impacts:
-
Early-Stage Biological Screening: Ensuring the compound is sufficiently dissolved in assay media to elicit a reliable biological response.
-
Formulation Development: Guiding the selection of appropriate excipients and delivery systems for preclinical and clinical studies.
-
Process Chemistry: Informing the choice of solvents for synthesis, purification, and crystallization, thereby impacting yield and purity.
-
Predictive Toxicology: Aiding in the design of toxicological studies where dose administration is dependent on solubility.
This guide will equip the reader with the necessary tools and knowledge to systematically evaluate the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Theoretical Underpinnings: Predicting the Solubility Behavior
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To anticipate the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, we must first dissect its molecular architecture.
Molecular Structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline:
The key structural features influencing its solubility are:
-
Quinoline Core: A heterocyclic aromatic system, which is generally nonpolar but possesses a nitrogen atom capable of hydrogen bonding. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[2]
-
Chloro Substituents: The two chlorine atoms increase the molecule's molecular weight and introduce polar C-Cl bonds, contributing to dipole-dipole interactions.
-
Ethoxy Group: The ethoxy group (-OCH2CH3) at the 6-position can act as a hydrogen bond acceptor and will influence the molecule's overall polarity and lipophilicity.[4]
-
Chloroethyl Group: The 2-chloroethyl side chain further increases the nonpolar character of the molecule.
Based on these features, we can hypothesize that 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline will exhibit favorable solubility in a range of organic solvents. The presence of polar functional groups suggests that it will be more soluble in polar aprotic and moderately polar protic solvents compared to nonpolar hydrocarbon solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published data, a systematic experimental approach is necessary to quantify the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. The following protocol outlines a robust and reliable method for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[5]
Materials and Equipment
-
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (high purity)
-
A selection of organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[6]
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline into separate vials for each solvent to be tested. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a known volume of the respective organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Visual inspection for the presence of undissolved solid is crucial.
Step 2: Sample Processing
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter directly into an autosampler vial. This step is critical to remove any undissolved microparticles.
Step 3: Quantification by HPLC
-
Prepare a series of calibration standards of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Analyze the calibration standards and the filtered sample solutions by HPLC. The mobile phase and column should be chosen to provide good peak shape and resolution for the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in the saturated sample solutions by interpolating their peak areas from the calibration curve. This concentration represents the solubility of the compound in that specific solvent.
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 47.2 | ||
| N,N-Dimethylformamide (DMF) | 36.7 | ||
| Acetonitrile | 37.5 | ||
| Methanol | 32.7 | ||
| Ethanol | 24.5 | ||
| Dichloromethane | 9.1 | ||
| Ethyl Acetate | 6.0 | ||
| Toluene | 2.4 | ||
| Hexane | 1.9 |
Caption: Predicted and experimentally determined solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in various organic solvents at 25 °C.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for determining the thermodynamic solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Caption: Logical relationship between solute-solvent properties and the resulting solubility.
Interpretation and Implications for Drug Development
The obtained solubility data is not an endpoint but rather a critical data point that informs subsequent drug development decisions.
-
High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): This is expected and is advantageous for in vitro screening assays, as stock solutions can be easily prepared at high concentrations. However, the toxicity of these solvents necessitates their minimal use in final formulations.
-
Solubility in Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility in these solvents is beneficial for certain formulation strategies, including liquid dosage forms.
-
Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene): This is also anticipated and can be exploited during purification processes, such as crystallization, to remove nonpolar impurities.
Should the aqueous solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline prove to be a limiting factor, various formulation strategies can be employed, including the use of co-solvents, surfactants, or advanced drug delivery systems.
Conclusion
While specific, quantitative solubility data for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is not publicly available, a comprehensive understanding of its chemical structure and the principles of solubility allows for a robust and scientifically sound approach to its experimental determination. The detailed protocol provided in this guide offers a clear pathway for researchers to generate this critical data. By systematically evaluating its solubility in a range of organic solvents, drug development professionals can make informed decisions that will ultimately enhance the probability of success for this promising quinoline derivative.
References
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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. As with any specialized chemical compound, a thorough understanding of its stability profile is paramount for ensuring its quality, efficacy, and safety in research and development. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. It delves into the key factors influencing its degradation, proposes potential degradation pathways based on the chemical reactivity of its functional moieties, and outlines detailed experimental protocols for robust stability-indicating analysis.
Chemical Profile and Inherent Stability Considerations
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline possesses a unique combination of functional groups that dictate its chemical reactivity and, consequently, its stability. The quinoline core, a bicyclic aromatic heterocycle, is generally stable but can be susceptible to electrophilic substitution and oxidation under harsh conditions. The substituents on the quinoline ring significantly influence its reactivity:
-
2-Chloro Group: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly under basic conditions or in the presence of strong nucleophiles.
-
3-(2-chloroethyl) Group: This side chain is a primary alkyl halide and is prone to nucleophilic substitution and elimination reactions. Hydrolysis of the C-Cl bond can occur, especially in aqueous environments and at non-neutral pH.
-
6-Ethoxy Group: The ethoxy group is an electron-donating group, which can influence the electron density of the quinoline ring system. It is generally stable but can be cleaved under strongly acidic conditions.
Based on these structural features, the primary stability concerns for this molecule revolve around hydrolysis, oxidation, and photolytic degradation.
Factors Influencing the Stability of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Several environmental factors can impact the long-term stability of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. A systematic evaluation of these factors is crucial for establishing appropriate storage and handling procedures.
Temperature
Elevated temperatures can accelerate the rate of chemical degradation. For halogenated compounds, higher temperatures can promote both hydrolysis and elimination reactions. Therefore, it is crucial to store the compound in a controlled, cool environment.
pH and Humidity
The presence of water, especially at acidic or basic pH, is a significant concern for the stability of the 2-chloroethyl group. Hydrolysis can lead to the formation of the corresponding alcohol derivative. The chloro group on the quinoline ring is also more susceptible to hydrolysis under basic conditions. Therefore, protecting the compound from moisture and storing it under neutral conditions is critical.
Light
Many aromatic and heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of impurities. It is therefore recommended to store the compound in light-resistant containers.
Oxidizing Agents
The quinoline ring system can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. Contact with peroxides, permanganates, or other oxidizers should be strictly avoided.
Proposed Degradation Pathways
Hydrolysis
Hydrolysis is a likely degradation pathway, particularly for the 2-chloroethyl side chain.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the chloroethyl group can undergo nucleophilic substitution by water to form 2-hydroxyethyl derivative.
-
Base-Catalyzed Hydrolysis: In basic media, both the 2-chloroethyl group and the 2-chloro substituent on the quinoline ring can be hydrolyzed.
Caption: Proposed Oxidative Degradation Pathway.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C. | Minimizes the rate of potential hydrolytic and thermal degradation. |
| Light | Store in an amber or opaque, tightly sealed container. | Protects the compound from photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and degradation due to atmospheric moisture. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Prevents chemical reactions that could degrade the compound. |
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or vapors.
-
Ensure containers are tightly sealed after use to prevent exposure to air and moisture. [1]
Experimental Protocols for Stability Assessment
A comprehensive stability testing program should be implemented to experimentally determine the stability of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This typically involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. [2][3]
Caption: Experimental Workflow for Forced Degradation Studies.
Protocol:
-
Sample Preparation: Prepare a stock solution of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples at various time points.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Collect samples at various time points.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [4]A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (stored under recommended conditions), using a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate it from its degradation products. [5]High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose. Mass spectrometry (MS) can be used for the identification of unknown degradation products.
Example HPLC Method Parameters (to be optimized):
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of Acetonitrile and a buffer (e.g., 0.1% formic acid in water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Conclusion
The stability of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is influenced by several factors, including temperature, humidity, pH, light, and the presence of oxidizing agents. Based on its chemical structure, the primary degradation pathways are likely to involve hydrolysis of the chloro substituents and oxidation of the quinoline ring. To maintain the integrity of this compound, it is imperative to store it in a cool, dry, and dark place, under an inert atmosphere, and away from incompatible chemicals. The implementation of a rigorous stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for a comprehensive understanding of its stability profile and for ensuring its quality in any research or development application.
References
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. Available from: [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]
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ResearchGate. (n.d.). The degradation of aromatic rings: the action of hypochlorite on phenols. Available from: [Link]
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ResearchGate. (2018). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Available from: [Link]
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Oxford Academic. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 9(9), 571–573. Available from: [Link]
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ResearchGate. (1990). Microbial degradation of quinoline and methylquinolines. Available from: [Link]
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PubMed. (2018). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Available from: [Link]
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ResearchGate. (2023). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Available from: [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
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PubMed. (1990). Degradation of halogenated aromatic compounds. Available from: [Link]
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International Journal of ChemTech Research. (2014). Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. Available from: [Link]
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Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Available from: [Link]
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MDPI. (2023). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Molecules, 28(15), 5823. Available from: [Link]
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ResearchGate. (2022). Hydride Transfer-initiated Synthesis of 3-Functionalized Quinolines by Deconstruction of Isoquinoline Derivatives. Available from: [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]
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Michigan State University. (n.d.). Ch17 Reactions of Aromatic Compounds. Available from: [Link]
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International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available from: [Link]
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Michigan State University. (n.d.). Aromatic Reactivity. Available from: [Link]
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MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(4), 853. Available from: [Link]
-
Scilit. (1984). Reverse-Phase High-Performance Liquid Chromatographic Determination of Halogenated 8-Hydroxyquinoline Compounds in Pharmaceuticals and Bulk Drugs. Journal of Pharmaceutical Sciences, 73(10), 1430-1433. Available from: [Link]
-
Royal Society of Chemistry. (2023). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 21(31), 6299-6316. Available from: [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Available from: [Link]
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PubChem. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
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Haz-Map. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]
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An In-depth Technical Guide on the Potential Hazards of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive hazard analysis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (CAS No. 948294-49-3).[1] While specific toxicological data for this compound are not extensively published, a detailed examination of its structural motifs allows for a robust and scientifically grounded prediction of its potential hazards. The core of this analysis identifies the 3-(2-chloroethyl) group as a primary source of concern, classifying the molecule as a potential alkylating agent with significant genotoxic, mutagenic, and corrosive properties. This guide synthesizes data from analogous structures to provide a framework for risk assessment and safe handling protocols.
Physicochemical Properties and Identification
A clear understanding of a compound's basic properties is the foundation of a thorough hazard assessment.
| Property | Value | Source |
| CAS Number | 948294-49-3 | [1][2] |
| Molecular Formula | C₁₃H₁₃Cl₂NO | [1] |
| Molecular Weight | 270.15 g/mol | [1] |
| Predicted Form | Solid | [3] |
| Predicted Hazards | Acute Toxicity (Oral), Serious Eye Damage | [3] |
Structural Hazard Analysis: Deconstructing the Risk
The toxicological profile of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can be inferred by dissecting the contributions of its key structural components.
The Quinoline Core: A Foundation of Bioactivity and Hazard
The quinoline ring system is a well-known scaffold in medicinal chemistry but also carries inherent toxicological risks. Quinoline itself is classified as a substance that may cause cancer (Carcinogen Category 1B) and is suspected of causing genetic defects. Its hepatotoxicity is a notable concern, often mediated by metabolic activation by cytochrome P450 enzymes into reactive intermediates that can form DNA adducts and induce oxidative stress.[4] Therefore, any derivative, including the topic compound, must be initially evaluated with this potential for liver toxicity and genotoxicity in mind.
The 3-(2-chloroethyl) Moiety: A Potent Alkylating Agent
The most significant structural alert within this molecule is the 2-chloroethyl group attached to the quinoline ring. This feature renders the compound a monofunctional analogue of nitrogen mustards, a class of potent alkylating agents known for their high cytotoxicity and genotoxicity.
The mechanism of action involves an intramolecular cyclization reaction, where the nitrogen of the quinoline ring attacks the terminal carbon of the chloroethyl side chain, displacing the chloride ion. This forms a highly strained and electrophilic aziridinium ion intermediate. This reactive intermediate can then be attacked by nucleophiles, such as the N7 position of guanine in DNA, leading to covalent modification (alkylation) of the genetic material. This process is the primary driver for its predicted mutagenicity and carcinogenicity.
Caption: Mechanism of DNA alkylation by the 2-chloroethylquinoline moiety.
Influence of Other Substituents
-
2-Chloro Substituent: The chlorine atom at the 2-position of the quinoline ring is an electron-withdrawing group that can influence the reactivity of the entire molecule. It is a common feature in many bioactive quinolines.[5][6]
-
6-Ethoxy Group: The ethoxy group at the 6-position is an electron-donating group that increases the molecule's lipophilicity. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially influencing how it is processed in the body and its ability to reach target organs.
Predicted Toxicological Profile
Based on the structural analysis, the following toxicological profile is predicted. This compound should be handled as a hazardous substance until empirical data proves otherwise.
-
Acute Toxicity: Expected to be harmful if swallowed, inhaled, or in contact with skin, consistent with related chloro- and quinoline-based compounds.
-
Corrosivity and Irritation: High probability of being corrosive and causing severe skin burns and eye damage. The alkylating nature of the chloroethyl group can lead to tissue damage upon direct contact. It is also predicted to be a respiratory irritant.[5]
-
Genotoxicity and Carcinogenicity: Due to its function as a DNA alkylating agent, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline must be presumed to be a mutagen and a potential carcinogen.[7] This is the most significant long-term health hazard associated with this molecule.
-
Organ-Specific Toxicity: The liver is a potential target organ due to the quinoline core.[4] Additionally, alkylating agents can target rapidly dividing cells, suggesting potential for damage to the hematopoietic (blood-forming) and gastrointestinal systems.
Reactivity and Stability
-
Thermal Decomposition: Upon heating, decomposition may occur, potentially releasing toxic and corrosive gases such as nitrogen oxides and hydrogen chloride gas.
-
Incompatibilities: The compound is likely incompatible with strong oxidizing agents.[8] It may also react violently with strong acids and bases.[9] Bases, in particular, could catalyze the formation of the reactive aziridinium ion, increasing its hazardous reactivity.
Experimental Protocols for Hazard Verification
To empirically validate the predicted hazards, the following standard experimental protocols are recommended.
Workflow for Hazard Identification
Caption: Recommended workflow for assessing the hazards of a novel chemical.
Protocol: In Vitro Genotoxicity (Bacterial Reverse Mutation/Ames Test)
Objective: To determine the mutagenic potential of the compound by assessing its ability to induce reverse mutations in indicator strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to determine if metabolites are mutagenic.
-
Dose-Response: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Exposure: In separate test tubes, combine the tester strain, the test compound dilution (or control), and either the S9 mix or a buffer.
-
Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold in revertant colonies compared to the negative control is considered a positive result.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To measure the compound's ability to inhibit cell proliferation, providing a quantitative measure of its cytotoxicity (IC₅₀ value).
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HeLa, HepG2) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Safe Handling and Risk Mitigation
Given the predicted high hazard level, stringent safety measures are mandatory.
-
Engineering Controls: All handling of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, including weighing and dilutions, must be performed within a certified chemical fume hood to prevent inhalation.[9] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.[10]
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
Spills and Waste Disposal:
-
In case of a spill, evacuate the area. Absorb the spill with a non-combustible material like sand or earth. Do not use combustible materials.
-
All waste containing this compound must be collected in a designated, sealed container and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Conclusion
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a compound that warrants a high degree of caution. Its structural features, particularly the 2-chloroethyl side chain, strongly indicate that it is a reactive, corrosive, and genotoxic substance. It should be presumed to be a potential human carcinogen and handled with stringent safety protocols appropriate for potent alkylating agents. The experimental workflows outlined in this guide provide a clear path for the empirical validation of these predicted hazards, ensuring the safety of all personnel involved in its research and development.
References
- Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.
- SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride. Sigma-Aldrich.
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 948294-49-3. Benchchem.
- Quinolines: Human health tier II assessment. Australian Government Department of Health.
- Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest.
- Quinoline | C9H7N | CID 7047.
- SAFETY DATA SHEET - 2-[2-(2-Chloroethoxy)ethoxy]ethanol. Fisher Scientific.
- Material Safety Data Sheet - 1,2-Dichloroethane. Sciencelab.com.
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SAFETY DATA SHEET - Ethanol, 2-(2-chloroethoxy)-. Fisher Scientific.
- 2-Chloro-3-(2-chloroethyl)-6-chloroquinoline | CAS 73930-68-4. Santa Cruz Biotechnology.
- 2-Chloro-6-hydroxyquinoline synthesis. ChemicalBook.
- 2-Chloro-6-ethoxy-3-methylquinoline AldrichCPR. Sigma-Aldrich.
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | CAS 948294-49-3. Santa Cruz Biotechnology.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences.
- 2-Chloroquinoline | C9H6ClN | CID 11928.
- 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline AldrichCPR. Sigma-Aldrich.
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- 2-Chloroaniline and its hydrochloride: Human health tier II assessment. Australian Government Department of Health.
- 2-Chloroquinoline. Wikipedia.
- 2-CHLORO-3-(2-CHLOROETHYL)-6-ETHOXYQUINOLINE | 948294-49-3. ChemicalBook.
- 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate.
- Method of making 2:4-dimethyl-6-ethoxyquinoline.
- Provisional Peer-Reviewed Toxicity Values for 2-Chloroethanol (CASRN 107-07-3).
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. Sigma-Aldrich.
- 2-Chloro ethoxy ethoxy ethanol, 5197-62-6, Triethylene glycol chlorohydrin. Mallak Specialties.
Sources
- 1. 2-CHLORO-3-(2-CHLOROETHYL)-6-ETHOXYQUINOLINE | 948294-49-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline AldrichCPR 948294-46-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical properties, synthesis, commercial availability, and its emerging applications in drug development, with a focus on its role as a reactive intermediate for the creation of novel therapeutic agents.
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its versatile chemical nature and ability to interact with a wide range of biological targets have led to its incorporation into agents with diverse therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline belongs to this important class of compounds and is distinguished by the presence of two reactive chloro groups and an ethoxy substituent. The 2-chloro position and the chloroethyl group at the 3-position provide key sites for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures. The 6-ethoxy group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.[2]
This guide will serve as a technical resource for researchers interested in utilizing 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline as a building block in their drug discovery programs.
Physicochemical Properties and Commercial Availability
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
| Property | Value | Source |
| CAS Number | 948294-49-3 | , |
| Molecular Formula | C₁₃H₁₃Cl₂NO | |
| Molecular Weight | 270.15 g/mol | |
| Appearance | Inquire with supplier | - |
| Purity | Typically >95% (Varies by supplier) | Inquire with supplier |
| Solubility | Inquire with supplier | - |
| Storage | Store in a cool, dry, well-ventilated area | General recommendation |
Commercial Suppliers
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is available from a number of specialty chemical suppliers. Researchers should always request a certificate of analysis to confirm the purity and identity of the compound.
| Supplier | Product Number | Purity | Quantity |
| B5938 | >95% | Inquire | |
| 54-OR307895 | Inquire | 1g | |
| sc-485938 | Inquire | Inquire |
Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: A Proposed Pathway
The proposed synthesis involves a multi-step process, beginning with the appropriate substituted aniline.
Caption: Proposed synthetic pathway for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Step-by-Step Proposed Synthesis Protocol:
Step 1: Acetylation of p-Phenetidine
-
To a solution of p-phenetidine in a suitable solvent (e.g., acetic acid), add acetic anhydride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the acetanilide derivative by precipitation in water and filtration.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
To a cooled solution of the acetanilide derivative in N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture. The Vilsmeier-Haack reagent will form in situ and react with the acetanilide to yield 2-Chloro-6-ethoxyquinoline-3-carbaldehyde.[1]
-
After completion, pour the reaction mixture onto ice and neutralize to precipitate the product.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Reduction of the Aldehyde
-
Dissolve the 2-Chloro-6-ethoxyquinoline-3-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C.
-
Stir the reaction until the aldehyde is fully converted to the corresponding alcohol, 2-Chloro-3-(2-hydroxyethyl)-6-ethoxyquinoline (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
Step 4: Chlorination of the Alcohol
-
Dissolve the 2-Chloro-3-(2-hydroxyethyl)-6-ethoxyquinoline in an inert solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0°C and slowly add a chlorinating agent, such as thionyl chloride (SOCl₂).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the final product, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, with an organic solvent.
-
Purify the product by column chromatography to obtain the desired compound.
Applications in Drug Development and Medicinal Chemistry
The presence of the chloroethyl group on the quinoline ring imparts significant electrophilic character to the molecule, making it a reactive species capable of alkylating biological nucleophiles. This reactivity is a key feature that has been exploited in the development of anticancer agents that target DNA.
Caption: Proposed mechanism of action for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline as an alkylating agent.
Potential as an Anticancer Agent
The chloroethyl moiety is a well-known pharmacophore in cancer chemotherapy, present in classic alkylating agents like chlorambucil and melphalan. The proposed mechanism of action for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline involves the alkylation of DNA, leading to cross-linking and strand breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells. The quinoline core can act as a carrier group, influencing the compound's cellular uptake, distribution, and DNA binding affinity.
Precursor for Novel Kinase Inhibitors
The 2-chloro position on the quinoline ring is susceptible to nucleophilic substitution by amines. This reactivity can be leveraged to synthesize a library of substituted aminoquinolines. Many kinase inhibitors feature a heterocyclic core with an amino side chain that interacts with the hinge region of the kinase active site. 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline can therefore serve as a starting material for the development of novel kinase inhibitors, where the chloroethyl group could be further functionalized or act as a secondary pharmacophore.
Antimicrobial Potential
Quinoline derivatives have a long history as antimicrobial agents. The ability of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline to act as an alkylating agent suggests it may also possess antimicrobial properties by targeting essential nucleophiles in microbial enzymes or DNA.[2] Further investigation into its spectrum of activity against various bacterial and fungal strains is warranted.
Safety and Handling
As a reactive electrophilic compound, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general guidelines for handling chlorinated heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a promising, yet underexplored, building block for drug discovery. Its dual reactive sites offer a versatile platform for the synthesis of diverse chemical libraries. The inherent potential of the chloroethyl quinoline scaffold as a DNA alkylating agent makes it an attractive starting point for the development of novel anticancer therapeutics. Furthermore, its utility as a precursor for other functionalized quinolines opens up avenues for the discovery of new kinase inhibitors and antimicrobial agents.
Future research should focus on the development and optimization of a scalable synthesis for this compound. In-depth biological evaluation, including screening against various cancer cell lines and microbial strains, will be crucial to unlocking its therapeutic potential. Mechanistic studies to confirm its mode of action and identify its specific cellular targets will provide valuable insights for the rational design of next-generation quinoline-based drugs.
References
-
Ghosh, C. K., & Bandyopadhyay, C. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-22. [Link]
Sources
An In-depth Technical Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
A Comprehensive Review for Drug Development Professionals, Researchers, and Scientists
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Within this vast chemical space, halogenated and alkoxy-substituted quinolines represent a particularly promising class of compounds, often exhibiting enhanced potency and modulated pharmacokinetic profiles. This guide provides a detailed examination of a specific, yet under-documented derivative: 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline . While direct literature on this exact molecule is sparse, this document will synthesize available information on closely related analogues to provide a comprehensive technical overview. We will delve into its putative synthesis, physicochemical characteristics, and potential biological activities, drawing parallels from established quinoline chemistry to offer valuable insights for researchers in drug discovery and development.
Molecular Overview and Physicochemical Properties
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, identified by the CAS number 948294-49-3, is a halogenated quinoline derivative.[1] Its structure features a quinoline core substituted with a chloro group at the 2-position, a 2-chloroethyl group at the 3-position, and an ethoxy group at the 6-position. The presence of these functional groups is expected to significantly influence its chemical reactivity and biological interactions.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 948294-49-3 | [1] |
| Molecular Formula | C13H13Cl2NO | Calculated |
| Molecular Weight | 270.16 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on related compounds[2] |
| Solubility | Expected to be soluble in common organic solvents | General property of similar heterocycles |
The chloro group at the 2-position activates the ring for nucleophilic substitution, a common feature in quinoline chemistry. The 2-chloroethyl side chain at the 3-position is a reactive moiety, potentially acting as an alkylating agent. The ethoxy group at the 6-position can influence the molecule's lipophilicity and metabolic stability.
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A logical approach would involve the formylation of a suitable acetanilide precursor, followed by cyclization and chlorination to form the quinoline core, and subsequent elaboration of the side chain.
Sources
Methodological & Application
The Synthetic Versatility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: A Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Bifunctional Quinolone Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic molecules.[1] Its prevalence stems from its versatile chemical reactivity and its ability to interact with a wide range of biological targets. Within this vast chemical space, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline represents a particularly intriguing, albeit specialized, building block. While direct literature on this specific molecule is not abundant, its structure—featuring two distinct and differentially reactive chlorine atoms—suggests significant potential as a versatile intermediate for constructing complex molecular architectures.
This guide provides a comprehensive overview of the predicted reactivity and synthetic utility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. By drawing upon the well-established chemistry of analogous 2-chloroquinolines and alkyl chlorides, we will explore its potential applications, from the synthesis of novel heterocyclic systems to its role as a precursor in drug discovery programs. The protocols and mechanistic discussions herein are designed to provide researchers with a solid foundation for incorporating this promising bifunctional reagent into their synthetic workflows.
Proposed Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
The synthesis of the title compound can be envisioned through a multi-step sequence, leveraging established methodologies for quinoline construction and functionalization. A plausible route, outlined below, begins with the commercially available p-phenetidine.
Caption: General workflow for synthesizing fused heterocyclic systems.
This strategy opens a pathway to novel scaffolds that can be further elaborated, providing a rich source of chemical diversity for drug discovery programs.
Protocols: Harnessing the Reactivity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
The following protocols are generalized procedures based on well-established reactions of similar substrates. [2][3]Researchers should consider these as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of a 2-Amino-3-(2-chloroethyl)-6-ethoxyquinoline Derivative
Objective: To demonstrate the selective nucleophilic aromatic substitution at the C2 position.
Materials:
-
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base (2.0 eq)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in anhydrous DMF, add the amine and the base.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality: The C2 position of the quinoline ring is electron-deficient due to the ring nitrogen, making it susceptible to SNAr. The use of a polar aprotic solvent like DMF facilitates this reaction. The base is necessary to neutralize the HCl generated during the reaction.
Protocol 2: Synthesis of a Fused Tricyclic System via Intramolecular Cyclization
Objective: To perform a tandem SNAr/intramolecular SN2 reaction to construct a fused heterocyclic system.
Materials:
-
2-Amino-3-(2-chloroethyl)-6-ethoxyquinoline derivative (from Protocol 1) (1.0 eq)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-amino-3-(2-chloroethyl)-6-ethoxyquinoline derivative in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Trustworthiness: This protocol is self-validating as the formation of the tricyclic product can be confirmed by spectroscopic methods (NMR, Mass Spectrometry), which will show the disappearance of the chloroethyl protons and the formation of a new ring system. The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in a substitution reaction.
Conclusion
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, while not a commonplace reagent, holds considerable promise as a bifunctional building block in organic synthesis. Its differential reactivity allows for a range of selective transformations, making it a valuable tool for accessing novel and complex molecular architectures. The synthetic strategies and protocols outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile quinoline derivative in their own research endeavors.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Available at: [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Available at: [Link]
-
El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. Available at: [Link]
- CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol - Google Patents. (n.d.).
-
Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 38. Available at: [Link]
-
El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. SciSpace. Available at: [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
- US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline - Google Patents. (n.d.).
-
Benzerka, W., et al. (2011). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E, 67(Pt 6), o1438. Available at: [Link]
-
G. P, S., & S, N. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. Available at: [Link]
Sources
Application Notes and Protocols for the Derivatization of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold and the Potential of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively explored and developed as anti-inflammatory, anticancer, antibacterial, and antimalarial agents.[1] The biological and therapeutic efficacy of quinoline-based molecules is profoundly influenced by the nature and positioning of substituents on the quinoline ring.
This guide focuses on a versatile quinoline intermediate, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline . This molecule presents multiple reactive sites for chemical modification, making it an excellent starting material for the synthesis of diverse compound libraries for drug discovery and development. The key reactive centers for derivatization are:
-
The C2-Chloro Substituent: This position is highly susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.
-
The 3-(2-chloroethyl) Side Chain: The terminal chloride on the ethyl group offers a site for nucleophilic substitution, allowing for the introduction of various functional groups and the potential for intramolecular cyclization to form novel heterocyclic systems.
-
The 6-Ethoxy Group: While generally stable, this ether linkage can be cleaved under specific conditions to yield the corresponding phenol, providing another avenue for derivatization.
This document provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, empowering researchers to unlock its full potential in their scientific endeavors.
I. Nucleophilic Aromatic Substitution at the C2-Position
The electron-deficient nature of the pyridine ring within the quinoline scaffold renders the C2-position, activated by the chloro leaving group, highly susceptible to nucleophilic attack.[2] This allows for the facile introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.
A. Amination: Introduction of Nitrogen Nucleophiles
The substitution of the C2-chloro group with amines is a fundamental transformation for generating a wide array of biologically active 2-aminoquinoline derivatives.
This protocol describes a general method for the reaction of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline with a primary or secondary amine.
Rationale: The choice of a high-boiling point polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the ionic intermediates. The addition of a non-nucleophilic base, such as K₂CO₃ or Et₃N, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.
Experimental Protocol:
-
To a stirred solution of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq) in anhydrous DMF (0.2 M), add the desired primary or secondary amine (1.2-1.5 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 6-12 | 85-95 |
| Piperidine | Et₃N | DMSO | 110 | 8-16 | 80-90 |
| Aniline | K₂CO₃ | DMF | 120 | 12-24 | 70-85 |
| Benzylamine | Et₃N | NMP | 100 | 6-12 | 88-98 |
Visualization:
Caption: SNAr amination workflow.
II. Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to derivatize the C2-position of the quinoline ring.[3][4]
A. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling enables the synthesis of 2-aryl or 2-vinyl quinoline derivatives by reacting the C2-chloro group with a boronic acid or ester.[5][6]
Rationale: The choice of a palladium catalyst and a suitable phosphine ligand is critical for the efficiency of the Suzuki-Miyaura reaction.[6] Pd(PPh₃)₄ is a common and effective catalyst for this transformation. The base, typically an aqueous solution of Na₂CO₃ or K₂CO₃, is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.
Experimental Protocol:
-
In a Schlenk flask, combine 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.[7]
Data Presentation:
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 85-98 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 70-85 |
Visualization:
Caption: Suzuki-Miyaura coupling workflow.
B. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling provides a direct route to 2-alkynylquinolines, which are valuable intermediates for further transformations.[8][9]
Rationale: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[10] The base, usually an amine such as triethylamine or diisopropylamine, also serves as the solvent in many cases. The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst and facilitates the catalytic cycle.
Experimental Protocol:
-
To a solution of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq) in a mixture of THF and triethylamine (2:1, 0.2 M), add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.[11]
Data Presentation:
| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 60 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 40 | 75-85 |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 70-80 |
C. Buchwald-Hartwig Amination: A More Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, often succeeding where traditional SNAr reactions may be less effective, particularly with less nucleophilic amines.[12][13][14]
Rationale: This reaction requires a specific combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[15] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle. Anhydrous, aprotic solvents are essential to prevent catalyst deactivation.
Experimental Protocol:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous toluene or 1,4-dioxane (0.1 M).
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.[15]
Data Presentation:
| Amine | Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| 4-Fluoroaniline | XPhos | NaOtBu | Toluene | 100 | 80-95 |
| N-Methylaniline | RuPhos | K₃PO₄ | Dioxane | 110 | 75-90 |
| Indole | BINAP | Cs₂CO₃ | Toluene | 100 | 70-85 |
| Pyrrolidine | DavePhos | NaOtBu | Dioxane | 90 | 85-98 |
III. Derivatization of the 3-(2-chloroethyl) Side Chain
The chloroethyl side chain provides an additional site for derivatization via nucleophilic substitution, allowing for the introduction of a variety of functional groups.
Protocol 5: Nucleophilic Substitution on the Chloroethyl Side Chain
Rationale: The reaction conditions for substitution on the alkyl chloride are typically milder than those required for the aryl chloride at the C2-position. The choice of a polar aprotic solvent like acetone or acetonitrile facilitates the SN2 reaction. A base is often required to deprotonate the nucleophile.
Experimental Protocol:
-
To a solution of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq) in acetone (0.2 M), add the nucleophile (e.g., sodium azide, potassium cyanide, or a sodium thiophenoxide, 1.5 eq).
-
Stir the reaction at room temperature or with gentle heating (up to reflux) and monitor by TLC.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Potential for Intramolecular Cyclization:
The introduction of a nucleophile at the terminal position of the ethyl side chain can be followed by an intramolecular cyclization, particularly if the C2-position is also substituted with a nucleophilic group.[16] For example, conversion of the 2-chloro group to a 2-amino group, followed by substitution of the chloroethyl group with an amine, could lead to the formation of a piperazino-fused quinoline system upon base-mediated cyclization.
IV. Modification of the 6-Ethoxy Group
The ethoxy group is generally stable under many reaction conditions. However, it can be cleaved to the corresponding phenol using strong ether-cleaving reagents, providing another point for derivatization.
Protocol 6: Ether Cleavage with Boron Tribromide (BBr₃)
Rationale: Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl ethers.[17][18][19][20] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the ethyl group.
Experimental Protocol:
Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This reaction must be performed under a strictly inert atmosphere by trained personnel.
-
Dissolve 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry, and concentrate.
-
Purify the resulting phenol by column chromatography.
Conclusion
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a highly valuable and versatile building block for the synthesis of a wide range of novel quinoline derivatives. The distinct reactivity of its three main functional groups—the C2-chloro, the 3-(2-chloroethyl), and the 6-ethoxy groups—allows for selective and sequential modifications. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this promising scaffold, paving the way for the discovery of new therapeutic agents and functional materials.
References
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Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]
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Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry. [Link]
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Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Synthetic Communications. [Link]
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Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... | Study Prep in Pearson+. Pearson+. [Link]
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Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. [Link]
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Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE. [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
-
Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry. [Link]
-
Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. [Link]
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Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org. [Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
-
Cross-Coupling Chemistry. chem.wisc.edu. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A few quinoline derivatives in clinical use Although there has been... ResearchGate. [Link]
-
ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ResearchGate. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
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The Versatile Intermediate: A Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in Synthetic Chemistry and Drug Discovery
In the landscape of modern medicinal chemistry and organic synthesis, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and complex molecular architectures. Among the vast array of quinoline derivatives, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline emerges as a highly versatile and valuable chemical intermediate. Its unique combination of reactive sites—a nucleophilically displaceable chlorine at the 2-position, an alkylating chloroethyl group at the 3-position, and an electron-donating ethoxy group at the 6-position—renders it a powerful building block for the synthesis of a diverse range of heterocyclic compounds with significant biological potential.
This technical guide provides an in-depth exploration of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, offering detailed protocols for its synthesis, insights into its chemical reactivity, and comprehensive application notes for its use in the development of potential drug candidates. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors.
Physicochemical Properties and Structural Elucidation
While specific experimental data for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is not extensively published, its properties can be reliably inferred from related quinoline structures. A summary of expected physicochemical properties and key spectroscopic data required for its characterization is presented below.
| Property | Expected Value/Characteristics | Analytical Method |
| Molecular Formula | C₁₃H₁₃Cl₂NO | Mass Spectrometry |
| Molecular Weight | 286.16 g/mol | Mass Spectrometry |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
| Melting Point | Not reported; expected to be a solid at room temperature | Melting Point Apparatus |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and some polar aprotic solvents (DMF, DMSO). Insoluble in water. | Solubility Tests |
| ¹H NMR | Aromatic protons (quinoline core), triplet and quartet for the ethoxy group, and two triplets for the chloroethyl group. | ¹H NMR Spectroscopy |
| ¹³C NMR | Resonances corresponding to the quinoline core, ethoxy, and chloroethyl carbons. | ¹³C NMR Spectroscopy |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) and characteristic isotopic pattern for two chlorine atoms. | Mass Spectrometry |
| IR Spectrum | C-Cl, C-O, C=N, and C=C stretching vibrations. | IR Spectroscopy |
Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: A Multi-Step Approach
The synthesis of the title compound is a multi-step process that leverages the well-established Vilsmeier-Haack reaction for the construction of the quinoline core, followed by functional group manipulations to introduce the chloroethyl side chain.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formyl-6-ethoxyquinoline
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated anilides to form 2-chloro-3-formylquinolines.[1][2][3][4][5][6][7][8]
Causality Behind Experimental Choices:
-
Starting Material: p-Ethoxyacetanilide is chosen due to the desired 6-ethoxy substitution pattern on the final quinoline ring. The acetamido group directs the cyclization and provides the necessary atoms for the pyridine ring formation.
-
Vilsmeier Reagent: The combination of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ. This reagent is responsible for both the formylation at the 3-position and the chlorination at the 2-position of the newly formed quinoline.
-
Temperature Control: The initial reaction is typically carried out at low temperatures to control the exothermic formation of the Vilsmeier reagent. Subsequent heating drives the cyclization reaction to completion.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Addition of Acetanilide: Add p-ethoxyacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-chloro-3-formyl-6-ethoxyquinoline as a solid.
Protocol 2: Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
This two-step protocol involves the reduction of the formyl group to a hydroxymethyl group, which is then converted to the chloroethyl group.
Causality Behind Experimental Choices:
-
Reduction: While a direct conversion of the formyl group to a chloroethyl group is challenging, a two-step approach via the alcohol is more reliable. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes.
-
Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with the liberation of sulfur dioxide and hydrogen chloride gas.
Step-by-Step Methodology:
-
Reduction of the Aldehyde:
-
Dissolve 2-chloro-3-formyl-6-ethoxyquinoline (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the alcohol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloro-3-(hydroxymethyl)-6-ethoxyquinoline, which can be used in the next step without further purification.
-
-
Chlorination of the Alcohol:
-
Dissolve the crude 2-chloro-3-(hydroxymethyl)-6-ethoxyquinoline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
-
Applications in Drug Discovery and Development
The strategic placement of reactive functional groups makes 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline a valuable precursor for synthesizing libraries of compounds for high-throughput screening in drug discovery programs.
Application Note 1: Synthesis of Novel Antimalarial Agents
The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The 2-chloro and 3-chloroethyl groups on the title compound can be sequentially or simultaneously reacted with various amines to introduce side chains known to be crucial for antimalarial activity.
Rationale: The basic side chains are believed to be essential for the accumulation of the drug in the acidic food vacuole of the malaria parasite, where they interfere with heme detoxification.
Diagram of a Potential Synthetic Application
Caption: Workflow for the synthesis and evaluation of novel quinoline derivatives.
General Protocol for Amine Alkylation:
-
Reaction Setup: In a sealed tube, dissolve 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1 equivalent) and the desired amine (2-3 equivalents) in a polar aprotic solvent such as DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the product by column chromatography or preparative HPLC.
Application Note 2: Development of Kinase Inhibitors
The quinoline scaffold is also a prominent feature in many kinase inhibitors used in oncology. The 2-chloro position can be functionalized via Suzuki or Buchwald-Hartwig coupling reactions to introduce aryl or heteroaryl moieties that can interact with the hinge region of the kinase active site. The chloroethyl side chain can be used to introduce solubilizing groups or additional binding elements.
Rationale: The planar quinoline ring can act as a scaffold to position key pharmacophoric elements in the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Safety and Handling
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a halogenated organic compound and should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline stands out as a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity and the strategic placement of its functional groups provide a versatile platform for the construction of diverse and complex molecules. The detailed protocols and application notes provided in this guide are intended to empower researchers to fully exploit the synthetic utility of this compound in their pursuit of novel scientific discoveries and the development of next-generation therapeutics.
References
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [URL not available]
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 948294-49-3. Benchchem. [URL not available]
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2-Chloroquinoline | C9H6ClN | CID 11928. PubChem. [Link]
- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
- Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. (2011). Medicinal Chemistry Research.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry.
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- Spectroscopic and X-ray diffraction studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives. (2022). Journal of Molecular Structure.
- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016).
- Vilsmeier-Haack Reaction. (2014).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
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- Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles. (2019). Bioorganic & Medicinal Chemistry Letters.
- 2-Chloro-6-ethoxy-3-methylquinoline. Sigma-Aldrich. [URL not available]
- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. (2022). Journal of Molecular Structure.
- 2-CHLORO-3-(2-CHLOROETHYL)-6-ETHOXYQUINOLINE. ChemicalBook. [URL not available]
- Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H). (2020). Magnetic Resonance in Chemistry.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- 2-Chloro-3-(2-chloroethyl)-6-chloroquinoline. Santa Cruz Biotechnology. [URL not available]
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Journal of the Iranian Chemical Society.
- Method of making 2:4-dimethyl-6-ethoxyquinoline. (1929). U.S.
- Selective catalytic two-step process for ethylene glycol from carbon monoxide. (2016).
- N-Dealkyl
- Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. (1995). Chemical Research in Toxicology.
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- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one. Sigma-Aldrich. [URL not available]
-
2-Chloroquinolin-3-amine. PubChem. [Link]
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Application Notes & Protocols: Synthesis of Novel Heterocycles from 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the synthesis of novel fused heterocyclic systems starting from the versatile, yet specialized, precursor: 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline . This starting material possesses two distinct electrophilic centers—a reactive chloro group at the C2 position of the quinoline ring and a primary alkyl chloride on the C3 side chain. This unique arrangement allows for a variety of selective intramolecular and intermolecular cyclization strategies to construct diverse fused ring systems of high medicinal potential, such as furo-, pyrrolo-, thieno-, and pyrazolo[b]quinolines. The following protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower experimental design and troubleshooting.
Introduction: The Quinoline Core in Drug Discovery
Quinolines are heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring.[4][5] This privileged structure is present in a multitude of natural products and synthetic pharmaceuticals.[1][2] The development of resistance to existing drugs and the emergence of new diseases necessitate the continuous exploration of novel chemical entities.[1] Functionalized quinoline derivatives provide a robust platform for generating molecular diversity and discovering next-generation therapeutics.[3][6]
The starting material, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1) , is an ideal substrate for diversity-oriented synthesis. Its two chloro-substituents have differential reactivity, enabling sequential or one-pot reactions with di-nucleophiles to forge new five- or six-membered heterocyclic rings fused to the quinoline core. This guide details four distinct and reliable synthetic pathways originating from this common precursor.
Strategic Overview of Synthetic Pathways
The synthetic strategies detailed herein leverage the dual electrophilic nature of the starting material 1 . By selecting appropriate nucleophiles, specific and predictable cyclization cascades can be initiated to yield a range of fused heterocycles.
Figure 1: Overview of synthetic pathways from the common precursor.
Pathway I: Synthesis of 7-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline
Scientific Rationale: This pathway proceeds via a two-step, one-pot sequence. First, the C2-chloro group of the quinoline is hydrolyzed to a hydroxyl group, forming a quinolin-2-one intermediate. This intermediate, in its enol tautomer, acts as an intramolecular O-nucleophile. A subsequent base-mediated intramolecular Williamson ether synthesis displaces the chloride on the ethyl side chain to form the fused furan ring. This strategy is a classic and robust method for constructing furo-fused heterocycles.[7]
Figure 2: Reaction scheme for the synthesis of furo[2,3-b]quinoline.
Protocol 1: Synthesis of 7-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline (3)
| Parameter | Value |
| Reactant | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1) |
| Key Reagents | Hydrochloric Acid (HCl), Sodium Hydride (NaH) |
| Solvents | Water, N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (Step 1), 80 °C (Step 2) |
| Typical Yield | 75-85% (over two steps) |
Materials:
-
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1) (1.0 eq)
-
6M Hydrochloric Acid (HCl)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen/Argon gas inlet
-
Addition funnel
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Hydrolysis: To a round-bottom flask, add the starting material (1.0 eq) and 6M HCl (10 mL per 1 g of starting material). Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Isolation of Intermediate: Cool the reaction to room temperature. A precipitate of the quinolinone intermediate (2) should form. Filter the solid, wash with cold water, and dry under vacuum. This intermediate can be used directly in the next step.
-
Cyclization Setup: In a separate, oven-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq) in anhydrous DMF (15 mL per 1 g of intermediate). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve the dried quinolinone intermediate (2) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 80 °C. Stir for 3-5 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure furo[2,3-b]quinoline product (3).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Pathway II: Synthesis of 8-Ethoxy-1-substituted-2,3-dihydro-1H-pyrrolo[2,3-b]quinolines
Scientific Rationale: This pathway involves an initial S_N2 reaction where a primary amine displaces the chloride of the ethyl side chain. The resulting secondary amine intermediate is then perfectly positioned to undergo an intramolecular Nucleophilic Aromatic Substitution (S_NAr) at the electron-deficient C2 position of the quinoline ring, displacing the C2-chloro group to form the fused pyrrolidine ring. The choice of primary amine (R-NH₂) allows for the introduction of various substituents at the N1 position, providing a handle for modulating the compound's physicochemical properties.
Figure 3: Reaction scheme for the synthesis of pyrrolo[2,3-b]quinoline.
Protocol 2: Synthesis of 8-Ethoxy-1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (5a, R=Benzyl)
| Parameter | Value |
| Reactant | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1) |
| Key Reagents | Benzylamine, K₂CO₃, Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
| Solvents | Acetonitrile (MeCN), Toluene |
| Temperature | 80 °C (Step 1), 110 °C (Step 2) |
| Typical Yield | 65-75% (over two steps) |
Materials:
-
Starting Material (1) (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN) and Toluene
-
Standard workup and purification reagents
Equipment:
-
Schlenk tube or microwave vial
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Amination: In a Schlenk tube, combine starting material (1) (1.0 eq), benzylamine (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous MeCN. Seal the tube and heat to 80 °C for 12-16 hours.
-
Intermediate Workup: Cool the reaction, filter off the solids, and concentrate the filtrate. The crude intermediate (4a) can be quickly purified by a silica plug or used directly if clean.
-
Cyclization Setup: In a glovebox, add the intermediate (4a) (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) to an oven-dried Schlenk tube. Add anhydrous toluene.
-
Reaction: Seal the tube, remove from the glovebox, and heat to 110 °C for 18-24 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture and filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the final product (5a).
Pathway III: Synthesis of 7-Ethoxy-2,3-dihydrothieno[2,3-b]quinoline
Scientific Rationale: This pathway utilizes a di-nucleophilic sulfur source, such as sodium sulfide (Na₂S), to achieve a one-pot double substitution and cyclization. The sulfide anion sequentially displaces both the primary alkyl chloride and the C2-aryl chloride. This efficient transformation rapidly builds the thiophene ring fused to the quinoline core, a scaffold known for its biological significance.[8][9][10]
Figure 4: Reaction scheme for the synthesis of thieno[2,3-b]quinoline.
Protocol 3: Synthesis of 7-Ethoxy-2,3-dihydrothieno[2,3-b]quinoline (6)
| Parameter | Value |
| Reactant | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1) |
| Key Reagent | Sodium sulfide nonahydrate (Na₂S·9H₂O) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Typical Yield | 80-90% |
Materials:
-
Starting Material (1) (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Equipment:
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material (1) (1.0 eq) in DMF. Add sodium sulfide nonahydrate (1.5 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or by silica gel column chromatography if necessary to yield the pure thieno[2,3-b]quinoline (6).
Pathway IV: Synthesis of 8-Ethoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinoline
Scientific Rationale: This synthesis employs a 1,2-di-nucleophile, hydrazine, to react with the 1,3-dielectrophilic system of the starting material. The reaction likely proceeds by initial attack of one hydrazine nitrogen at the more reactive primary alkyl chloride, followed by an intramolecular cyclization where the second nitrogen atom displaces the C2-chloro group. This condensation reaction is a powerful method for constructing fused pyrazole heterocyles.[11][12][13]
Figure 5: Reaction scheme for the synthesis of pyrazolo[3,4-b]quinoline.
Protocol 4: Synthesis of 8-Ethoxy-1,2-dihydro-3H-pyrazolo[3,4-b]quinoline (7)
| Parameter | Value |
| Reactant | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1) |
| Key Reagent | Hydrazine hydrate (N₂H₄·H₂O) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Materials:
-
Starting Material (1) (1.0 eq)
-
Hydrazine hydrate (~80% solution, 3.0 eq)
-
Ethanol (95%)
-
Standard workup and purification reagents
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the starting material (1) (1.0 eq) in ethanol in a round-bottom flask. Add hydrazine hydrate (3.0 eq).
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If not, reduce the solvent volume using a rotary evaporator.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product is often pure enough for use, but can be recrystallized if needed.
Summary and Conclusion
The protocols described in these application notes demonstrate the synthetic utility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline as a versatile precursor for a range of medicinally relevant fused quinoline heterocycles. By carefully selecting the reaction partners and conditions, researchers can predictably and efficiently access furo-, pyrrolo-, thieno-, and pyrazolo- anellated quinolines. These methods provide a robust foundation for building libraries of novel compounds for screening in drug discovery programs. Each protocol has been designed to be reliable and scalable, with clear guidance on reaction execution, workup, and purification.
References
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Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]
-
Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]
-
ResearchGate. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
ResearchGate. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry, 33(8). [Link]
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ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,.... ResearchGate. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of thieno[2,3-b]quinoline and thieno[3,2-b]quinolines 52.... ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. [Link]
-
Bentham Science. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. [Link]
-
Semantic Scholar. (n.d.). PART I. SYNTHESIS OF NOVEL HETEROCYCLO-THIENO[2,3-b]QUINOLINE DERIVATIVES. [Link]
-
EManuscript. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. PMC. [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
ACS Publications. (2023). Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega. [Link]
-
SlideShare. (n.d.). Fused heterocyclic compounds quinoline. [Link]
-
ACS Publications. (2013). Ru-Catalyzed Synthesis of Dihydrofuroquinolines from Azido-cyclopropyl Ketones. Organic Letters. [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]
-
Bentham Science. (n.d.). Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). [Link]
-
Semantic Scholar. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. [Link]
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Catalytic Applications of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline Derivatives: A Comprehensive Guide for Researchers
This document provides detailed application notes and protocols for leveraging 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and its derivatives in catalytic applications. The unique structural features of this quinoline scaffold, including the reactive 2-chloro and 3-(2-chloroethyl) substituents, alongside the electronically influential 6-ethoxy group, offer a versatile platform for the development of novel catalysts and synthetic methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the catalytic potential of this class of compounds.
Introduction: The Catalytic Potential of Functionalized Quinolines
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] Beyond their biological activities, the quinoline nucleus serves as a robust framework for the design of ligands and catalysts for a variety of organic transformations. The inherent electronic properties and the ability to introduce diverse functionalities make them attractive for catalytic applications.[2]
The subject of this guide, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, is a particularly interesting starting material for catalyst development. The key reactive sites, the 2-chloro and 3-(2-chloroethyl) groups, provide handles for post-synthetic modification, allowing for the generation of a library of derivatives with tailored catalytic activities. The 6-ethoxy group, being an electron-donating substituent, can modulate the electronic character of the quinoline ring, thereby influencing the performance of any derived catalyst.
This guide will explore three primary areas of catalytic application for derivatives of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline:
-
Precursors to Novel Ligands for Cross-Coupling Reactions: The functionalization of the 2- and 3-positions to create bidentate or monodentate ligands for transition metal catalysis.
-
Ligands in C-H Activation and Functionalization: Utilizing the quinoline core to direct and facilitate regioselective C-H bond functionalization.
-
Components of Biomimetic Oxidation Catalysts: Employing the quinoline scaffold in the design of catalysts that mimic the function of metalloenzymes.
Application as Precursors to Ligands for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. The 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline scaffold offers a versatile platform for the synthesis of novel ligands.
Rationale for Ligand Design
The 2-chloro position can be readily displaced by nucleophiles or undergo cross-coupling reactions itself, allowing for the introduction of a variety of coordinating atoms. The 3-(2-chloroethyl) side chain provides a secondary site for modification, enabling the creation of bidentate ligands which can chelate to a metal center, often leading to enhanced catalytic stability and activity.
A plausible synthetic strategy involves the sequential functionalization of the 2- and 3-positions to introduce, for example, phosphine or amine moieties, which are well-known coordinating groups in cross-coupling catalysis.
Experimental Protocol: Synthesis of a P,N-Bidentate Ligand and its Application in Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a novel phosphine-amine (P,N) bidentate ligand from 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and its subsequent use in a model Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of the P,N-Bidentate Ligand
-
Reaction of the 2-chloro position with a secondary phosphine: In a glovebox, to a solution of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 mmol) in anhydrous toluene (10 mL) is added diphenylphosphine (1.1 mmol) and a strong base such as sodium tert-butoxide (1.2 mmol). The mixture is heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-diphenylphosphino-3-(2-chloroethyl)-6-ethoxyquinoline intermediate.
-
Reaction of the chloroethyl side chain with a primary amine: The intermediate from Step 1 (1.0 mmol) is dissolved in dimethylformamide (10 mL). A primary amine, for example, benzylamine (1.5 mmol), and potassium carbonate (2.0 mmol) are added. The mixture is heated at 80 °C for 8 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The resulting crude P,N-ligand is purified by column chromatography.
Step 2: Suzuki-Miyaura Cross-Coupling Protocol
-
Catalyst formation: In a reaction vial, palladium(II) acetate (0.02 mmol) and the synthesized P,N-bidentate ligand (0.022 mmol) are dissolved in anhydrous dioxane (1 mL) and stirred at room temperature for 15 minutes under an argon atmosphere.
-
Reaction setup: To the catalyst solution, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol).
-
Reaction execution: The vial is sealed and the reaction mixture is heated at 100 °C for the time indicated by TLC or GC-MS analysis (typically 4-12 hours).
-
Work-up and purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the biaryl product.
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | >95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 92 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | 88 |
Table 1: Representative yields for the Suzuki-Miyaura coupling using the in-situ generated palladium catalyst.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to complex molecules.[4] Quinoline derivatives can act as directing groups in metal-catalyzed C-H activation reactions, where the nitrogen atom coordinates to the metal center and positions it for the selective activation of a nearby C-H bond.
Mechanistic Rationale
In the context of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline derivatives, the quinoline nitrogen can serve as a directing group to facilitate the activation of C-H bonds at the C8 position of the quinoline ring or on substituents at other positions. The specific regioselectivity can be influenced by the choice of metal catalyst and reaction conditions.[4]
Experimental Protocol: Rhodium-Catalyzed C-H Alkenylation of a Quinoline Derivative
This protocol describes the use of a derivative of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in a rhodium-catalyzed C-H alkenylation reaction. For this application, the 2-chloro and 3-(2-chloroethyl) groups may be retained or modified to fine-tune the electronic and steric properties of the quinoline ligand.
Step 1: Preparation of the Quinoline Substrate
For this example, we will use the parent 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline as the substrate to demonstrate C8-alkenylation.
Step 2: C-H Alkenylation Reaction
-
Reaction setup: In a sealable reaction tube, add 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (0.5 mmol), the alkene (e.g., ethyl acrylate, 1.0 mmol), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).
-
Solvent and atmosphere: Add 1,2-dichloroethane (2 mL) as the solvent. The tube is sealed and the reaction is stirred at 100 °C for 24 hours.
-
Work-up and purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the C8-alkenylated quinoline product.
Figure 2: Experimental workflow for the rhodium-catalyzed C-H alkenylation of a quinoline derivative.
Application as Ligands in Biomimetic Oxidation Catalysis
The development of catalysts that mimic the function of enzymes is a major goal in chemical research. Quinoline derivatives have been shown to act as ligands in copper complexes that exhibit catecholase activity, oxidizing catechols to quinones.[5] This biomimetic approach offers a route to selective oxidation reactions under mild conditions.
Principle of Catecholase Mimicry
Catechol oxidases are copper-containing enzymes that catalyze the aerobic oxidation of catechols to o-quinones.[5] Synthetic complexes of copper with organic ligands, such as quinoline derivatives, can replicate this catalytic activity. The quinoline ligand coordinates to the copper center, modulating its redox potential and facilitating the binding and oxidation of the catechol substrate.
Experimental Protocol: Copper-Catalyzed Aerobic Oxidation of Catechol
This protocol describes the use of a 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline derivative as a ligand in the copper-catalyzed aerobic oxidation of catechol.
Step 1: Preparation of the Copper-Quinoline Catalyst Solution
-
In a vial, dissolve 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (0.02 mmol) in methanol (1 mL).
-
In a separate vial, dissolve copper(II) acetate (0.02 mmol) in methanol (1 mL).
-
Mix the two solutions to form the catalyst solution.
Step 2: Catalytic Oxidation of Catechol
-
Reaction setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve catechol (1.0 mmol) in methanol (10 mL).
-
Catalyst addition: Add the freshly prepared copper-quinoline catalyst solution to the catechol solution.
-
Reaction execution: The flask is left open to the air (or an oxygen balloon can be used) and the solution is stirred vigorously at room temperature. The progress of the reaction can be monitored by the appearance of the characteristic color of the o-quinone product and confirmed by UV-Vis spectroscopy or TLC.
-
Product analysis: Upon completion, the reaction mixture can be analyzed by appropriate analytical techniques to determine the yield of o-quinone.
| Ligand Modifier | Copper Salt | Solvent | Conversion (%) |
| None (as is) | Cu(OAc)2 | Methanol | 75 |
| 2-amino derivative | Cu(OAc)2 | Methanol | 88 |
| 2-phosphino derivative | CuCl2 | Methanol | 62 |
Table 2: Influence of ligand modification and copper salt on the catalytic oxidation of catechol.
Conclusion
The 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline scaffold represents a versatile and promising platform for the development of novel catalytic systems. The strategic functionalization of its reactive sites allows for the synthesis of a diverse range of ligands for cross-coupling reactions, C-H activation, and biomimetic oxidation. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the rich catalytic chemistry of this class of compounds. Further investigations into the synthesis of more elaborate ligand architectures and their application in a broader range of catalytic transformations are encouraged.
References
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Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 21(10), 1349. [Link]
-
Shaikh, I. R., & Pore, D. M. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 12(11), 1381. [Link]
-
Mekky, A. E., & Aly, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 15(7), 1459-1490. [Link]
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279. [Link]
-
Nagy, V., Török, G., Farkas, V., & Kollár, L. (2020). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 25(17), 3959. [Link]
-
Wang, H., Xu, Q., Shen, S., & Yu, S. (2021). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 86(1), 1083–1092. [Link]
-
Mogilaiah, K., & Vidya, K. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(5), 453-458. [Link]
-
Li, Y., et al. (2023). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 47(2), 734-738. [Link]
-
Kim, J., & Chang, S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3124–3128. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Journal of the Serbian Chemical Society, 77(8), 1025-1051. [Link]
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Syed, T. H., Asiri, Y. I., & Shaheen, S. (2020). A few pharmacologically active quinoline derivatives. ResearchGate. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Medicinal Chemistry, 2(6), 599-626. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Benzerka, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2011). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2666. [Link]
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Song, F., et al. (2013). Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Dalton Transactions, 42(4), 1153-1165. [Link]
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Nishiura, M., & Hou, Z. (2020). Regiodivergent C-H Alkylation of Quinolines with Alkenes by Half-Sandwich Rare-Earth Catalysts. Journal of the American Chemical Society, 142(43), 18436–18447. [Link]
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Gulea, M., & Donnard, M. (2021). Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. Molecules, 26(11), 3183. [Link]
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Yavari, I., & Naeimabadi, M. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry, 33(8), e4978. [Link]
- CN101665415B - Preparation method of 2-(2-chloroethyl)
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Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide details the strategic considerations and practical protocols for performing nucleophilic substitution reactions on the bifunctional substrate, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This quinoline derivative presents two distinct electrophilic sites amenable to nucleophilic attack: the C2-chloro position on the quinoline ring and the terminal chloro group of the C3-ethyl side chain. The strategic selection of nucleophiles, reaction conditions, and an understanding of the competitive reactivity are paramount for achieving desired synthetic outcomes. This document provides the theoretical framework and actionable protocols to navigate these challenges, enabling the synthesis of novel quinoline-based compounds for potential therapeutic applications.
Quinoline scaffolds are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The targeted functionalization of the quinoline core, as facilitated by nucleophilic substitution, is a cornerstone of medicinal chemistry and drug discovery.
Understanding the Reactivity Landscape
The substrate, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, possesses two primary sites for nucleophilic substitution. The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[3][4] Concurrently, the primary chloro group on the ethyl side chain is susceptible to standard aliphatic nucleophilic substitution (SN2) reactions.
The regioselectivity of the nucleophilic attack is influenced by several factors:
-
Nature of the Nucleophile: "Hard" nucleophiles (e.g., primary and secondary amines, alkoxides) will preferentially attack the more electron-deficient C2 position of the quinoline ring. "Soft" nucleophiles may exhibit less selectivity.
-
Reaction Temperature: Higher temperatures can favor substitution at the sterically hindered C2 position.
-
Solvent: Polar aprotic solvents like DMF or DMSO can facilitate SNAr reactions.
-
Stoichiometry of the Nucleophile: Using an excess of the nucleophile can lead to disubstitution at both chloro positions.
Below is a diagram illustrating the potential reaction pathways.
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The Versatile Scaffold: 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal framework for designing molecules that can interact with various biological targets.[2] Among the vast library of quinoline derivatives, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline stands out as a versatile intermediate with significant potential for the development of novel therapeutic agents, particularly in the realm of oncology.[3] The strategic placement of a reactive 2-chloro group, a flexible 3-(2-chloroethyl) side chain, and an electron-donating 6-ethoxy group offers multiple avenues for chemical modification and optimization of pharmacological properties.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. We will delve into its synthesis, derivatization strategies, and protocols for evaluating its biological activity, with a focus on its anticancer applications.
Synthetic Pathways and Characterization
The synthesis of functionalized quinolines is a well-established area of organic chemistry. For 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a plausible and efficient synthetic strategy involves the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of anilides to form 2-chloro-3-formylquinolines.
Proposed Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
This proposed synthesis is a multi-step process starting from the readily available p-phenetidine.
Step 1: Acetylation of p-Phenetidine
The initial step involves the protection of the amino group of p-phenetidine through acetylation to form N-(4-ethoxyphenyl)acetamide. This is a standard procedure that can be achieved with high yield.
Step 2: Vilsmeier-Haack Cyclization
The N-(4-ethoxyphenyl)acetamide is then subjected to the Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction accomplishes both formylation and cyclization to yield 2-chloro-6-ethoxyquinoline-3-carbaldehyde.[2] The reaction conditions, such as temperature and stoichiometry, are critical for maximizing the yield.
Step 3: Wittig Reaction or Horner-Wadsworth-Emmons Reaction
To introduce the two-carbon side chain, the 3-formyl group can be reacted with a suitable phosphorus ylide in a Wittig reaction or a phosphonate carbanion in a Horner-Wadsworth-Emmons reaction. For instance, reaction with (chloromethyl)triphenylphosphonium chloride would yield an intermediate vinyl chloride.
Step 4: Reduction of the Vinyl Group
The resulting vinyl group at the 3-position is then selectively reduced to an ethyl group. This can be achieved through catalytic hydrogenation using a palladium catalyst.
Step 5: Chlorination of the Ethyl Group
Finally, the terminal methyl of the ethyl group is chlorinated to afford the desired 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This can be accomplished using a suitable chlorinating agent like N-chlorosuccinimide (NCS).
Protocol 1: Synthesis of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the synthesis of similar 2-chloro-3-formylquinolines.[4]
Materials:
-
N-(4-ethoxyphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve N-(4-ethoxyphenyl)acetamide (1 equivalent) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Slowly add POCl₃ (3-5 equivalents) dropwise to the cooled solution. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate of the crude product will form. Filter the solid, wash it with cold water, and dry it under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Derivatization for Anticancer Drug Discovery
The title compound is a versatile scaffold for creating a library of potential anticancer agents. The reactive chloro groups at the 2-position and on the ethyl side chain are prime sites for nucleophilic substitution reactions.
Nucleophilic Substitution at the 2-Position
The 2-chloro group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols.[5] This allows for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological activity. For instance, reaction with various substituted anilines or aliphatic amines can lead to a series of 2-aminoquinoline derivatives.[6]
Derivatization of the 2-Chloroethyl Side Chain
The terminal chloro group on the 3-(2-chloroethyl) side chain can also be targeted for nucleophilic substitution. This allows for the introduction of functionalities that can interact with specific biological targets. For example, reaction with azides followed by reduction can yield primary amines, which can be further functionalized.
Protocol 2: General Procedure for the Derivatization of 2-Chloroquinolines with Amines
Materials:
-
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or dioxane)
-
Base (e.g., potassium carbonate, triethylamine), if necessary
-
Reaction vessel, magnetic stirrer, condenser
Procedure:
-
In a reaction vessel, dissolve 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1 equivalent) in a suitable solvent.
-
Add the desired amine (1.1-1.5 equivalents). If the amine is used as its hydrochloride salt, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents) to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter it and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Biological Evaluation: Assessing Anticancer Potential
The primary method for evaluating the anticancer potential of novel quinoline derivatives is through in vitro cytotoxicity assays against a panel of human cancer cell lines.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[7]
Visualization of the Cytotoxicity Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.
Mechanisms of Action of Quinoline-Based Anticancer Agents
Quinoline derivatives exert their anticancer effects through various mechanisms of action.[2] Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.
-
Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[2]
-
Tubulin Polymerization Inhibition: Certain quinoline compounds can bind to tubulin, the protein subunit of microtubules, and disrupt the dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: Many quinoline-based compounds have been developed as inhibitors of various protein kinases that are involved in cancer cell signaling pathways, such as tyrosine kinases.
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.
Visualization of a Potential Mechanism of Action
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- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening the Biological Activity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Quinoline derivatives have been successfully developed into drugs for a range of diseases, demonstrating their versatility and therapeutic relevance.[3][4] Notable applications include their use as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] The diverse pharmacological profile of the quinoline scaffold warrants the investigation of novel derivatives for potential therapeutic applications.[1]
This document provides a comprehensive guide for the initial biological screening of a novel quinoline derivative, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline . The proposed screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, and anti-inflammatory potential, thereby providing a foundational dataset for further drug development endeavors. The protocols herein are designed to be robust and self-validating, incorporating essential controls and clear endpoints.
Compound Handling and Safety Precautions
Prior to initiating any experimental work, it is imperative to establish safe handling procedures for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. While specific toxicity data for this compound is unavailable, related chlorinated compounds can be hazardous.[5][6]
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Skin Contact: Avoid direct contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[6][7]
Tier 1 Screening: Assessment of Cytotoxicity
The initial step in evaluating the biological activity of a novel compound is to determine its cytotoxic potential.[8][9] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. In vitro cytotoxicity assays are fundamental for the preliminary screening of large compound libraries.[8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for the MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in sterile DMSO.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A common starting point is to test a broad range of concentrations, such as 100 µM, 10 µM, and 1 µM.[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key measure of a drug's potency.[8] Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Cell Line | Treatment | Incubation Time | IC50 (µM) |
| Cancer Cell Lines | |||
| MCF-7 | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 24h | Experimental Value |
| 48h | Experimental Value | ||
| 72h | Experimental Value | ||
| HCT116 | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 24h | Experimental Value |
| 48h | Experimental Value | ||
| 72h | Experimental Value | ||
| Non-Cancerous Cell Line | |||
| HEK293 | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 24h | Experimental Value |
| 48h | Experimental Value | ||
| 72h | Experimental Value | ||
| Positive Control | |||
| MCF-7 | Doxorubicin | 48h | Reference Value |
| HCT116 | Doxorubicin | 48h | Reference Value |
| HEK293 | Doxorubicin | 48h | Reference Value |
Tier 2 Screening: Antimicrobial Activity
Quinoline derivatives have a well-documented history of antimicrobial activity.[1][3] Therefore, it is logical to screen 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline for its ability to inhibit the growth of pathogenic bacteria and fungi. The agar diffusion method is a simple, cost-effective, and widely used technique for this purpose.[11]
Principle of the Agar Disc Diffusion Assay
This method involves placing a paper disc impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area, or "zone of inhibition," around the disc. The size of this zone is indicative of the compound's antimicrobial potency.[12]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the agar disc diffusion assay.
Detailed Protocol: Agar Disc Diffusion Assay
Materials:
-
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
-
Sterile paper discs (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton agar (for bacteria)
-
Sabouraud Dextrose agar (for fungi)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the prepared microbial suspension.
-
-
Disc Preparation and Placement:
-
Impregnate sterile paper discs with a known concentration of the test compound (e.g., 10, 50, 100 µ g/disc ).
-
Aseptically place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
-
Data Acquisition and Analysis:
-
Measure the diameter of the zone of inhibition (including the disc) in millimeters.
-
Interpret the results based on established guidelines or by comparison with the positive control.
-
Data Presentation:
| Microorganism | Treatment | Concentration (µ g/disc ) | Zone of Inhibition (mm) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 10 | Experimental Value |
| 50 | Experimental Value | ||
| 100 | Experimental Value | ||
| Ciprofloxacin | 5 | Reference Value | |
| Gram-negative Bacteria | |||
| Escherichia coli | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 10 | Experimental Value |
| 50 | Experimental Value | ||
| 100 | Experimental Value | ||
| Ciprofloxacin | 5 | Reference Value | |
| Fungi | |||
| Candida albicans | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 10 | Experimental Value |
| 50 | Experimental Value | ||
| 100 | Experimental Value | ||
| Fluconazole | 25 | Reference Value |
Tier 3 Screening: Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases.[13] Many small molecules, including quinoline derivatives, have shown promise as anti-inflammatory agents.[13][14] A common in vitro model to assess anti-inflammatory activity involves stimulating immune cells, such as macrophages, with lipopolysaccharide (LPS) and measuring the subsequent production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
Principle of the Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: Measurement of Nitric Oxide and Cytokine Production
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent kit
-
ELISA kits for TNF-α and IL-6
-
Dexamethasone (as a positive control)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (determined from the cytotoxicity assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated controls, LPS-only controls, and positive controls (LPS + dexamethasone).
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatants.
-
Perform the Griess assay according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration using a standard curve.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatants to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Presentation:
| Treatment | Concentration (µM) | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | - | Baseline Value | Baseline Value | Baseline Value |
| LPS (1 µg/mL) | - | Maximal Response | Maximal Response | Maximal Response |
| LPS + 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | Concentration 1 | Experimental Value | Experimental Value | Experimental Value |
| Concentration 2 | Experimental Value | Experimental Value | Experimental Value | |
| Concentration 3 | Experimental Value | Experimental Value | Experimental Value | |
| LPS + Dexamethasone | Reference Conc. | Inhibited Value | Inhibited Value | Inhibited Value |
Conclusion and Future Directions
This tiered screening approach provides a systematic and efficient method for the preliminary evaluation of the biological activity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. The data generated from these assays will form a critical foundation for go/no-go decisions in the early stages of drug discovery. Positive results in any of these screens would warrant further investigation, including mechanism of action studies, structure-activity relationship (SAR) analysis, and eventual progression to more complex in vitro and in vivo models.
References
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Khan, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 46, 1-18. Retrieved from [Link]
-
Ali, A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 5325-5349. Retrieved from [Link]
- Mills, W. H., & Braunholtz, W. T. K. (1929). Method of making 2:4-dimethyl-6-ethoxyquinoline. U.S. Patent 1,701,144.
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Retrieved from [Link]
-
Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(36), 25195-25215. Retrieved from [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Pharmaceuticals, 15(11), 1361. Retrieved from [Link]
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Application Note: A Multi-Modal Analytical Framework for the Characterization of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Abstract
This document provides a comprehensive guide to the analytical methods required for the robust characterization of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. As a novel or sparsely documented quinoline derivative, establishing a validated analytical control strategy is paramount for its use in research and development. This guide outlines detailed protocols for chromatographic analysis (HPLC and GC-MS), structural elucidation (MS, NMR, IR), and the development of a stability-indicating method through forced degradation studies. The methodologies are grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific rigor and regulatory compliance.
Introduction and Analytical Strategy
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a substituted quinoline containing multiple functional groups amenable to a variety of analytical techniques: a UV-active quinoline core, halogen atoms (Cl), and an ethoxy group. A comprehensive characterization is essential to confirm its identity, purity, and stability. Due to the limited availability of specific literature for this exact molecule, this guide establishes a foundational analytical approach based on well-established methods for similar halogenated and quinoline-based compounds.[1][2][3]
Our integrated strategy involves a multi-tiered approach:
-
Tier 1: Separation and Quantification: Employing chromatographic techniques to determine purity, assay, and identify any related impurities.
-
Tier 2: Structural Confirmation: Utilizing spectroscopic methods to unequivocally confirm the molecular structure.
-
Tier 3: Stability Assessment: Proactively identifying potential degradation pathways to develop a stability-indicating method, a cornerstone of reliable pharmaceutical analysis.[4][5]
Caption: Integrated workflow for the analytical characterization of the target compound.
Chromatographic Analysis for Purity and Assay
Chromatography is the cornerstone for determining the purity of the active substance and quantifying its strength (assay).[6] We propose both liquid and gas chromatography to provide a comprehensive profile, as they rely on different separation principles.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains hydrophobic molecules longer, while a polar mobile phase elutes them. This technique is ideal for non-volatile, UV-active compounds like quinolines.[3][7][8]
Protocol: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column Selection Rationale: A C18 stationary phase is recommended due to the predicted moderate lipophilicity of the target molecule. A column with a particle size of ≤3.5 µm will provide high efficiency.
-
Mobile Phase Rationale: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile or methanol) is chosen to ensure the elution of potential impurities with a wide polarity range and to achieve good peak shape for the main analyte.
-
Detection Wavelength: A DAD should be used to scan from 200-400 nm to identify the absorption maximum (λ-max) for sensitive detection and to check for peak purity. Quinoline derivatives typically exhibit strong absorbance between 230-350 nm.[2]
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL. Ensure complete dissolution.
-
Run and Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks. System suitability tests must be performed as per USP <621> guidelines.[9][10][11]
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Industry standard for robust separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress silanol interactions and promote sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid peak distortion. |
| Detection | DAD, 254 nm (monitor 230-400 nm) | 254 nm is a common wavelength; DAD allows for peak purity assessment. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[1] It is particularly useful for identifying organochlorine compounds.[12][13][14][15] The compound is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer.
Scientist's Note: A preliminary thermogravimetric analysis (TGA) is recommended to confirm the thermal stability of the compound before attempting GC analysis. Degradation in the hot injector port can lead to erroneous results.
Protocol: GC-MS for Volatile Impurities and Identity Confirmation
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column Selection Rationale: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for general-purpose screening of compounds of this nature.
-
Injector and Oven Program: A split/splitless injector is used to introduce a small, precise amount of sample. The oven temperature is ramped to elute compounds based on their boiling points.
-
Mass Spectrometer Settings: Electron Ionization (EI) at 70 eV is standard, as it produces reproducible fragmentation patterns that can be compared to spectral libraries.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1 mg/mL.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Proposed Condition | Rationale |
|---|---|---|
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film | Robust, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 280 °C | Ensures rapid volatilization without thermal degradation (verify with TGA). |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min | Separates compounds over a broad range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature to maintain ions in the gas phase. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Produces extensive, reproducible fragmentation for structural elucidation. |
| Scan Range | 40-500 m/z | Covers the expected molecular ion and key fragment masses. |
Structural Elucidation and Spectroscopic Characterization
Spectroscopic methods are essential for confirming that the synthesized molecule has the correct chemical structure.
Mass Spectrometry (MS)
Principle: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem MS (MS/MS) fragments the molecular ion to reveal structural information.
Expected Fragmentation Pattern: The presence of two chlorine atoms should result in a characteristic isotopic pattern for the molecular ion ([M]+, [M+2]+, [M+4]+) and any chlorine-containing fragments.[16] Key fragmentations would likely include:
-
Loss of the chloroethyl side chain (-CH₂CH₂Cl).
-
Loss of a chlorine radical (-Cl).
-
Cleavage of the ethoxy group (-OCH₂CH₃).
-
Ring fragmentation of the quinoline core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR shows the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. 2D NMR techniques (like COSY and HMBC) establish direct atom-to-atom connectivity.[17][18][19][20]
Predicted ¹H and ¹³C NMR Spectral Features (in CDCl₃):
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.5 ppm): Complex multiplets corresponding to the protons on the quinoline ring. The substitution pattern will dictate the specific chemical shifts and coupling constants.
-
Ethoxy Group (δ 4.2-4.4 ppm, q; δ 1.4-1.6 ppm, t): A quartet for the -OCH₂- protons coupled to a triplet for the -CH₃ protons.
-
Chloroethyl Group (δ 3.8-4.0 ppm, t; δ 3.2-3.4 ppm, t): Two triplets corresponding to the two adjacent -CH₂- groups.
-
-
¹³C NMR:
-
Aromatic Region (δ 110-160 ppm): Signals for the nine carbons of the quinoline ring. The carbons attached to chlorine and nitrogen will be significantly shifted.
-
Ethoxy Group (δ ~65 ppm, -OCH₂-; δ ~15 ppm, -CH₃).
-
Chloroethyl Group (δ ~45 ppm, -CH₂-Cl; δ ~35 ppm, -CH₂-).
-
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer of at least 400 MHz.
-
Data Analysis: Assign all proton and carbon signals, confirming that the observed correlations match the proposed structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Forced Degradation and Stability-Indicating Method Development
Forced degradation studies are a regulatory requirement and a scientific necessity to understand a drug substance's intrinsic stability and to develop a stability-indicating analytical method.[4][21] The goal is to produce a modest amount of degradation (5-20%) to ensure that the degradation products can be detected and resolved from the parent compound using the primary analytical method (e.g., the HPLC method described in Section 2.1). This process is guided by ICH Q1A/Q1B.[5][22]
Caption: Workflow for conducting forced degradation studies.
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C. Withdraw and process aliquots as in the acid hydrolysis step.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature. Protect from light. Withdraw and process aliquots.
-
Thermal Degradation: Expose the solid sample and a solution of the sample to dry heat (e.g., 80 °C). Analyze at set time points.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to light as specified in ICH Q1B (overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[22] Analyze against a dark control sample.
-
Analysis: Analyze all stressed samples using the proposed HPLC-DAD method. The method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the parent peak and from each other, and the peak purity of the parent peak passes.
Analytical Method Validation
Once developed, the primary analytical methods (especially the HPLC method for assay and purity) must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[23][24][25][26][27]
Table 3: Summary of Validation Characteristics as per ICH Q2(R2)
| Characteristic | Purpose | Typical Acceptance Criteria for Assay/Purity |
|---|---|---|
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference at the analyte's retention time from blanks, impurities, or degradants. Peak purity index > 0.99. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over 5 concentrations. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Purity: QL to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. | 98.0% - 102.0% recovery for assay. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Detection Limit (DL) | The lowest amount of analyte that can be detected. | Typically Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (QL) | The lowest amount of analyte that can be quantified with precision and accuracy. | Typically Signal-to-Noise ratio of 10:1. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations. | System suitability criteria are met after minor changes (e.g., pH ±0.2, Temp ±5°C). |
Conclusion
This application note provides a robust, scientifically-grounded framework for the comprehensive analytical characterization of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. By integrating advanced chromatographic and spectroscopic techniques and adhering to established validation principles from ICH and USP, researchers and drug developers can generate a reliable data package to confirm the identity, purity, and stability of this compound. This structured approach ensures data integrity and provides a solid foundation for further development and regulatory submission.
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- 16. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ajrconline.org [ajrconline.org]
- 22. fda.gov [fda.gov]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
- 25. database.ich.org [database.ich.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important quinoline derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.
Introduction to the Synthesis
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and efficient route involves the Vilsmeier-Haack cyclization of an appropriate acetanilide to form a 2-chloro-3-formylquinoline intermediate, followed by the elaboration of the 3-(2-chloroethyl) side chain. This guide will focus on providing practical solutions to common challenges encountered during this synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline?
The most plausible and widely applicable route starts from 4-ethoxyacetanilide. This substrate undergoes a Vilsmeier-Haack reaction to yield 2-chloro-6-ethoxyquinoline-3-carbaldehyde. The aldehyde is then converted to the desired 3-(2-chloroethyl) side chain through a series of transformations.
Q2: Why is the Vilsmeier-Haack reaction preferred for the synthesis of the 2-chloro-3-formylquinoline intermediate?
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation and cyclization of electron-rich aromatic compounds like acetanilides. It offers a direct route to the 2-chloro-3-formylquinoline core in a single step and is generally efficient for substrates bearing electron-donating groups, such as the ethoxy group at the 6-position.
Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction to ensure a good yield?
Several parameters are crucial for a successful Vilsmeier-Haack reaction:
-
Reagent Quality: The use of anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃) is essential. Moisture can decompose the Vilsmeier reagent, leading to reaction failure.
-
Stoichiometry: The molar ratio of POCl₃ to the acetanilide substrate significantly impacts the yield. An excess of POCl₃ is often required, with optimal ratios sometimes being as high as 12:1.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent reaction with the acetanilide may require heating to drive the cyclization to completion.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution(s) |
| Inactive Vilsmeier Reagent | 1. Ensure all glassware is thoroughly dried. 2. Use freshly opened or distilled anhydrous DMF and high-purity POCl₃. 3. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately. |
| Insufficiently Reactive Substrate | 1. While the 4-ethoxy group is activating, ensure the purity of your 4-ethoxyacetanilide. 2. Consider increasing the molar excess of the Vilsmeier reagent. |
| Incomplete Reaction | 1. Monitor the reaction by TLC until the starting material is fully consumed. 2. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 80-90 °C). |
| Product Decomposition During Work-up | The hydrolysis of the iminium intermediate is a critical step.[1][2] Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice and neutralizing it carefully with a mild base like sodium bicarbonate. |
Problem 2: Formation of a Dark, Tarry Residue
| Potential Cause | Suggested Solution(s) |
| Reaction Overheating | The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to manage the reaction temperature effectively. |
| Presence of Impurities | Use purified starting materials and anhydrous solvents to prevent side reactions catalyzed by impurities. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution(s) |
| Presence of Closely-Related Impurities | 1. Employ column chromatography for purification. Chlorinated quinolines can often be purified using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate).[3] 2. Recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) can be effective for solid products.[3] |
| Residual DMF | DMF has a high boiling point and can be difficult to remove. After aqueous work-up and extraction, wash the organic layer thoroughly with water and brine to remove residual DMF. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-ethoxyquinoline-3-carbaldehyde
This protocol is based on established procedures for the Vilsmeier-Haack cyclization of acetanilides.[4]
Materials:
-
4-Ethoxyacetanilide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (10 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (12 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 4-ethoxyacetanilide (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-6-ethoxyquinoline-3-carbaldehyde.
Protocol 2: Proposed Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
This is a proposed two-step sequence to convert the aldehyde to the desired chloroethyl side chain.
Step 2a: Reduction of the Aldehyde to an Alcohol
Materials:
-
2-chloro-6-ethoxyquinoline-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 2-chloro-6-ethoxyquinoline-3-carbaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield (2-chloro-6-ethoxyquinolin-3-yl)methanol.
Step 2b: Conversion of the Alcohol to the Dichloro Compound
Materials:
-
(2-chloro-6-ethoxyquinolin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol from the previous step in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Visualizations
Synthetic Pathway
Caption: Proposed synthetic route to the target molecule.
Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack cyclization.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields.
References
-
Synthesis and molecular docking of novel N-((2-chloroquinolin- 3-yl) methylene)-4-methylbenzenamine derivatives as anti-HIV. (2019). [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). [Link]
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. [Link]
- US Patent for Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.).
- US Patent for Process for the preparation of chlorin
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. [Link]
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2013). [Link]
-
Vilsmeier-Haack Reaction. (2014). Chem-Station Int. Ed. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for successfully purifying 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile of crude 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is highly dependent on its synthetic route. However, common impurities typically fall into these categories:
-
Unreacted Starting Materials: Precursors used in the synthesis may remain if the reaction has not gone to completion.
-
Reagents and Byproducts: If synthesis involves chlorination of a hydroxyl precursor (e.g., using thionyl chloride or phosphorus oxychloride), residual reagents or their byproducts can contaminate the crude material. The presence of moisture can also lead to unwanted side reactions with these chlorinating agents.[1]
-
Polymeric/Tarry Byproducts: Quinoline syntheses, especially those under harsh acidic or high-temperature conditions, are prone to producing high-molecular-weight, tarry substances from the polymerization of intermediates or the product itself.[1][2][3]
-
Isomeric Impurities: Depending on the synthetic strategy, the formation of regioisomers can occur, which may be challenging to separate due to similar polarities.[3]
-
Degradation Products: The target compound itself can be susceptible to degradation under prolonged exposure to harsh conditions, such as high heat or strong acids.[1]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for assessing the complexity of the crude mixture. It is also crucial for developing the optimal solvent system for column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a UV detector is a common starting point. This technique can accurately determine the percentage purity and resolve closely related impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structural identity of the purified compound and ensuring no major structural impurities are present.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound. When coupled with LC (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities.[5][6]
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile impurities, though less common for a moderately complex molecule like this unless specific volatile byproducts are expected.[7]
Q3: My crude product is a dark, tarry oil instead of a solid. What is the best purification strategy?
A3: Tar formation is a frequent issue in quinoline synthesis.[2] Attempting direct recrystallization of a tarry substance is often futile. The recommended approach is:
-
Initial Cleanup: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Adsorbent Treatment: Pass the organic solution through a short plug of silica gel or alumina in a funnel, eluting with the same solvent. This can remove highly polar, colored, and polymeric materials that would otherwise interfere with subsequent steps.
-
Column Chromatography: This is the most effective method for purifying oils or tarry materials.[1][3] It allows for the separation of the target compound from both more polar and less polar impurities. See the protocols in Section 3 for detailed guidance.
-
Post-Chromatography Solidification: After purification by chromatography, the resulting pure oil or amorphous solid can often be induced to crystallize by dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly, a process known as recrystallization.
Section 2: Troubleshooting Purification Issues
This guide addresses specific experimental problems in a direct question-and-answer format.
Chromatography Troubleshooting
Q: My compound is streaking badly on silica gel TLC plates. How can I achieve sharp, distinct spots?
A: Streaking of basic compounds like quinolines on acidic silica gel is a classic problem.[8] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor migration and tailing.
Solution:
-
Incorporate a Basic Modifier: The most reliable solution is to add a small amount of a basic modifier to your mobile phase (eluent). This neutralizes the acidic sites on the silica.[8]
-
Recommended Modifier: Add 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to approximately 90:10:1 Hexane:Ethyl Acetate:NEt₃.
-
Alternative: A 7N solution of ammonia in methanol can also be used, but triethylamine is often more convenient.[8]
-
| Problem Symptom | Root Cause | Recommended Action |
| Streaking / Tailing | Strong interaction between the basic quinoline nitrogen and acidic silica gel. | Add 0.5-2% triethylamine (NEt₃) to the mobile phase. |
| No Elution (Rf = 0) | The mobile phase is not polar enough to move the compound. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Poor Separation | The polarity of the chosen solvent system is not optimal for resolving the compound from its impurities. | Systematically test different solvent ratios and combinations using TLC.[9] |
Q: I believe my compound is decomposing on the silica gel column during purification. What are the signs and how can I prevent this?
A: Decomposition on silica gel is a significant risk for acid-sensitive compounds, including some quinoline derivatives.[10] The acidic nature of the stationary phase can catalyze degradation.
Signs of Decomposition:
-
Low overall recovery of mass from the column.
-
Appearance of many new, unexpected spots on TLC analysis of the collected fractions.
-
A colored band that remains irreversibly at the top of the column.
Prevention Strategies:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen mobile phase that already contains 1-2% triethylamine. This pre-neutralizes the silica.
-
Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic or basic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[8][9]
-
Reverse-Phase Chromatography: Using a nonpolar stationary phase (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water) is another effective option, as it avoids the acidic silica surface entirely.[8]
-
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography (applying positive pressure) to speed up the elution process.[11]
Recrystallization Troubleshooting
Q: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is cooled too quickly or when the solution is supersaturated with impurities.
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool to room temperature very slowly, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool.
-
Reduce Solute Concentration: The concentration may be too high. Add more hot solvent to dissolve the oil, then attempt the slow cooling process again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a few crystals of the pure product, add one or two to the cooled solution to induce crystallization.
Section 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the most common and effective purification techniques.
Workflow for Purification Method Selection
The choice of purification method depends on the nature of the crude product and the impurity profile. This workflow provides a logical decision-making process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. columbia.edu [columbia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges that may arise during the synthesis, with a focus on minimizing side reactions and optimizing product yield and purity.
Introduction to the Synthesis
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline likely proceeds through a multi-step pathway, commencing with the Vilsmeier-Haack cyclization of an N-arylacetamide to form a key intermediate, 2-chloro-3-formyl-6-ethoxyquinoline. This intermediate subsequently undergoes further transformations to introduce the 2-chloroethyl side chain at the 3-position. This guide is structured to address potential issues in both major stages of this synthetic route.
Troubleshooting Guide: Side Reactions and Optimization
Part 1: Vilsmeier-Haack Cyclization of N-(4-ethoxyphenyl)acetamide
The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines. However, its reactive nature can lead to several side products.
Issue 1: Low Yield of 2-chloro-3-formyl-6-ethoxyquinoline and Significant Starting Material Recovery
-
Question: My Vilsmeier-Haack reaction is resulting in a low yield of the desired quinoline, and I am recovering a large amount of the starting N-(4-ethoxyphenyl)acetamide. What could be the cause?
-
Answer: This issue typically points to incomplete activation of the substrate or insufficient reactivity of the Vilsmeier reagent.
-
Plausible Causes & Solutions:
-
Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) is critical. Ensure at least 3-5 equivalents of the reagent are used per equivalent of the acetanilide.
-
Reaction Temperature Too Low: While the initial formation of the Vilsmeier reagent is often done at low temperatures (0-5°C), the subsequent cyclization requires heating. A temperature range of 70-90°C is typically employed. If the temperature is too low, the reaction may not proceed to completion.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reagents (especially DMF) are anhydrous. Moisture will quench the reagent and halt the reaction.
-
-
Issue 2: Formation of a Significant Amount of Tar and Dark-Colored Impurities
-
Question: My reaction mixture becomes very dark, and upon workup, I obtain a significant amount of tarry material, making purification difficult. How can I mitigate this?
-
Answer: Tar formation is a common issue in acid-catalyzed reactions like the Vilsmeier-Haack synthesis, arising from polymerization and degradation of starting materials and products under harsh conditions.
-
Plausible Causes & Solutions:
-
Excessively High Temperature: While heating is necessary, exceeding the optimal temperature range can accelerate decomposition. Maintain a consistent temperature, for example, by using an oil bath.
-
Prolonged Reaction Time: Extended reaction times at high temperatures can lead to product degradation. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed.
-
Slow Addition of POCl₃: Add the phosphorus oxychloride (POCl₃) dropwise to the DMF at a low temperature to control the initial exothermic reaction of Vilsmeier reagent formation. This prevents localized overheating which can initiate polymerization.
-
-
Issue 3: Presence of an Unexpected Formyloxylated Side Product
-
Question: I have isolated an unexpected side product that appears to be a formyloxylated derivative of my starting material. How is this formed and how can I avoid it?
-
Answer: The Vilsmeier-Haack reagent can, in some cases, act as a formyloxylating agent for N-arylacetamides.
-
Plausible Causes & Solutions:
-
Reaction Conditions: This side reaction may be favored under certain temperature and stoichiometric conditions. Optimizing the amount of Vilsmeier reagent and the reaction temperature, as guided by TLC analysis, can help minimize the formation of this byproduct.
-
Substrate Reactivity: The electronic nature of the aryl ring can influence the reaction pathway. While the ethoxy group at the 6-position is generally well-tolerated, careful control of the reaction parameters is key.
-
-
Part 2: Elaboration of the 3-Formyl Group to a 3-(2-chloroethyl) Side Chain
This stage of the synthesis can involve multiple steps, such as a Wittig reaction followed by reduction and chlorination, or a direct reduction of the aldehyde to an alcohol, followed by conversion to the chloride.
Issue 4: Formation of a Vinylquinoline Impurity
-
Question: During the final steps of my synthesis, I am observing the formation of 2-chloro-6-ethoxy-3-vinylquinoline. What is causing this elimination reaction?
-
Answer: The 2-chloroethyl group is susceptible to elimination to form a vinyl group, particularly in the presence of a base.
-
Plausible Causes & Solutions:
-
Basic Conditions During Workup or Purification: Avoid using strong bases during the workup or purification steps (e.g., column chromatography on non-neutral alumina or silica). If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.
-
Thermal Instability: The product may be thermally labile. Avoid excessive heat during solvent evaporation or distillation.
-
-
Issue 5: Incomplete Conversion of the Intermediate Alcohol to the Chloroethyl Group
-
Question: I am having difficulty achieving complete conversion of the intermediate 3-(2-hydroxyethyl)quinoline to the desired 3-(2-chloroethyl)quinoline. What chlorinating agents and conditions are recommended?
-
Answer: The choice of chlorinating agent and reaction conditions is crucial for an efficient conversion.
-
Plausible Causes & Solutions:
-
Ineffective Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. Other reagents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used.
-
Suboptimal Reaction Conditions: The reaction with thionyl chloride is often performed in an inert solvent like dichloromethane (DCM) or toluene. The reaction may require gentle heating or reflux to go to completion. The use of a small amount of a catalyst, such as DMF (Vilsmeier conditions), can sometimes facilitate the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction for quinoline synthesis?
A1: The Vilsmeier-Haack reaction for quinoline synthesis involves the reaction of a substituted acetanilide with a Vilsmeier reagent (a chloroiminium salt formed from a substituted amide like DMF and a halogenating agent like POCl₃). The acetanilide cyclizes through an electrophilic aromatic substitution-type mechanism, followed by elimination and hydrolysis during workup to yield the 2-chloro-3-formylquinoline.[1]
Q2: Are there alternative methods for the synthesis of the quinoline core?
A2: Yes, there are several classic named reactions for quinoline synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[2][3] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, the Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3]
Q3: How can I effectively purify the final product, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline?
A3: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. It is important to monitor the fractions by TLC to ensure proper separation from any side products or unreacted starting materials. Given the potential for elimination, as mentioned in Issue 4, ensuring the silica gel is neutral can be beneficial.
Experimental Workflow and Visualization
Proposed Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the likely synthetic pathway to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and highlights the key side reactions discussed.
Caption: Synthetic pathway and potential side reactions.
Quantitative Data Summary: Hypothetical Optimization of Vilsmeier-Haack Reaction
The following table presents hypothetical data from an optimization study of the Vilsmeier-Haack reaction step to minimize side product formation.
| Entry | Equivalents of POCl₃ | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Tar Formation |
| 1 | 3 | 70 | 6 | 65 | Low |
| 2 | 5 | 70 | 4 | 78 | Low |
| 3 | 5 | 90 | 4 | 75 | Moderate |
| 4 | 7 | 90 | 6 | 68 | High |
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
RSC Publishing. (n.d.). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Welcome to the technical support center for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility hurdles in your experiments.
Introduction to Solubility Issues with Substituted Quinolines
Substituted quinolines, such as 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, are a class of heterocyclic aromatic compounds with significant potential in medicinal chemistry. However, their inherent hydrophobicity often leads to poor aqueous solubility, a critical challenge in drug discovery and development.[1][2] Low solubility can impede biological screening, formulation development, and ultimately, in vivo efficacy.[3][4] This guide provides a structured approach to understanding and addressing these solubility issues. While specific solubility data for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is not extensively published, the ethoxy group at the 6-position is suggested to offer some solubility advantage over more lipophilic substituents.[5] Nevertheless, challenges may still arise.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline not dissolving in aqueous solutions?
A1: The limited aqueous solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic.[1] The presence of two chloro-substituents further increases its lipophilicity. While the ethoxy group at position 6 provides some polarity, the overall molecule tends to have low affinity for water.[5] Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to solvate individual molecules, thus limiting solubility.[2]
Q2: What is the first and most critical step to troubleshoot the solubility of this compound?
A2: The initial and most crucial step is to determine the pH-dependent solubility profile of your compound.[2] Since quinolines are typically weak bases, their solubility is highly dependent on pH.[6][7][8] In acidic conditions, the nitrogen atom in the quinoline ring can become protonated, forming a more soluble cationic species.[2][8] A simple experiment to assess this involves attempting to dissolve the compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 8). This will quickly indicate if pH modification is a viable strategy for your specific application.
Q3: I'm observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What should I do?
A3: This is a common issue when working with compounds that have high solubility in organic solvents like DMSO but poor solubility in water. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution. Here are some troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 1%, to minimize its impact on the biological system and reduce the likelihood of precipitation.[2]
-
Modify the aqueous buffer: As mentioned in Q2, lowering the pH of your aqueous buffer may increase the solubility of the quinoline derivative.[2]
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic co-solvent.[9][10]
-
Prepare a more dilute stock solution: If feasible, starting with a lower concentration stock solution in DMSO can sometimes mitigate precipitation upon dilution.
Q4: Can I use sonication or heating to improve the dissolution of my compound?
A4: Sonication and gentle heating can be used to expedite the dissolution process by providing the energy needed to overcome the crystal lattice energy. However, these are physical methods that may not increase the thermodynamic solubility of the compound. If the compound is in a supersaturated state after heating, it may precipitate out of solution as it cools to room temperature. Therefore, while helpful for initial dissolution, these methods should be used with caution and in conjunction with other solubility enhancement techniques. Also, be mindful of the compound's stability at elevated temperatures.[11]
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for common solubility enhancement techniques applicable to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Guide 1: pH Modification
As quinolines are weak bases, adjusting the pH of the solvent can significantly impact their solubility.[6][7][8]
Protocol for Determining pH-Dependent Solubility:
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, and 8).
-
Add excess compound: Add an excess amount of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline to a fixed volume of each buffer in separate vials.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the results: Plot the solubility (e.g., in mg/mL or µM) as a function of pH.
Data Presentation: Expected pH-Solubility Profile for a Quinoline Derivative
| pH | Expected Solubility |
| 2.0 | High |
| 4.0 | Moderate to High |
| 6.0 | Low |
| 7.4 | Very Low |
| 8.0 | Very Low |
| This table presents a generalized trend for quinoline compounds; actual values for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline must be determined experimentally.[12] |
Guide 2: Co-solvency
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[3][9][10]
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), e.g., PEG 400[13]
-
Glycerin[3]
-
Dimethyl sulfoxide (DMSO)
Protocol for Evaluating Co-solvent Systems:
-
Prepare co-solvent mixtures: Prepare various mixtures of a co-solvent with water or your desired buffer (e.g., 10%, 20%, 30% v/v of ethanol in water).
-
Determine solubility: Following the same procedure as in the pH-dependent solubility protocol, determine the solubility of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in each co-solvent mixture.
-
Assess compatibility: Ensure the chosen co-solvent and its final concentration are compatible with your downstream application (e.g., not toxic to cells in a biological assay).
Data Presentation: Illustrative Effect of Co-solvents on Solubility
| Co-solvent System (in water) | Approximate Solubility Increase (Fold) |
| 20% (v/v) Ethanol | 10 - 50 |
| 20% (v/v) Propylene Glycol | 5 - 20 |
| 5% (v/v) DMSO | 2 - 10 |
| Values are generalized from literature for poorly soluble drugs and will vary for the specific compound.[12] |
Guide 3: Solid Dispersions
A solid dispersion is a system where the drug is dispersed in a hydrophilic polymer matrix, which can enhance its dissolution rate and apparent solubility.[4][14][15] This is often achieved by converting the crystalline drug into a more soluble amorphous state.[16][17]
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)[18]
Experimental Workflow for Preparing Solid Dispersions (Solvent Evaporation Method):
-
Dissolve the compound and polymer: Dissolve both 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and the chosen polymer in a suitable common organic solvent.
-
Evaporate the solvent: Remove the solvent under vacuum, which leaves a solid mass of the compound dispersed in the polymer.
-
Dry and pulverize: Thoroughly dry the solid mass to remove any residual solvent and then pulverize it into a fine powder.
-
Characterize the dispersion: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Evaluate dissolution: Perform dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure compound.
Visualization of the Solid Dispersion Workflow
Caption: Workflow for preparing and evaluating solid dispersions.
Logical Decision-Making for Solubility Enhancement
The choice of a suitable solubility enhancement technique depends on several factors, including the physicochemical properties of the compound, the intended application, and the required concentration. The following diagram illustrates a logical approach to selecting an appropriate method.
Caption: Decision tree for selecting a solubility enhancement technique.
References
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). [Source not further specified].
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Source not further specified].
- Cosolvency | PPTX. Slideshare.
- Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
- Solubility Enhancement Techniques. Pharmaguideline.
- A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). [Source not further specified].
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). [Source not further specified].
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (2024). [Source not further specified].
- Cosolvent. Wikipedia.
- Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017). Pharmaceutical Technology.
- Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. Benchchem.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). PMC - NIH.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
- Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). [Source not further specified].
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (2023).
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Deriv
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. Benchchem.
- Excipients for Solubility and Bioavailability Enhancement. (2020). [Source not further specified].
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 948294-49-3. Benchchem.
- 2-Chloroquinoline | C9H6ClN | CID 11928. PubChem - NIH.
- Pharmaceutical composition for solubility enhancement of hydrophobic drugs. (2005).
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- Techniques to improve the solubility of poorly soluble drugs. (2012).
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline. (n.d.). [Source not further specified].
- 2-CHLORO-3-(2-CHLOROETHYL)-6-ETHOXYQUINOLINE | 948294-49-3. (2022). ChemicalBook.
- 2-Chloro-6-ethoxy-3-methylquinoline AldrichCPR 948291-66-5. Sigma-Aldrich.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2017). [Source not further specified].
- 2-Chloro-3-quinolinecarboxaldehyde 98 73568-25-9. Sigma-Aldrich.
- 2-Chloro-3-(2-chloroethyl)-6-chloroquinoline | CAS 73930-68-4. SCBT.
- 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | CAS 948294-49-3. SCBT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cosolvency | PPTX [slideshare.net]
- 4. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 17. arborpharmchem.com [arborpharmchem.com]
- 18. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important chemical intermediate.
Overview of the Synthetic Pathway
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is most effectively achieved through the simultaneous chlorination and dehydroxy-chlorination of its precursor, 3-(2-hydroxyethyl)-6-ethoxyquinolin-2(1H)-one . This transformation is typically accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
The reaction proceeds in two key steps, which occur concurrently in the same pot:
-
Chlorination of the 2-quinolone: The lactam oxygen of the quinolinone ring is converted into a chlorophosphate intermediate, which is then displaced by a chloride ion to form the 2-chloroquinoline aromatic system.
-
Chlorination of the primary alcohol: The hydroxyl group on the 3-position's ethyl side chain is converted into a good leaving group by POCl₃, followed by nucleophilic substitution with a chloride ion to yield the chloroethyl group.
This guide will focus on troubleshooting and optimizing this critical transformation.
Experimental Workflow Diagram
Technical Support Center: 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline Synthesis
Welcome to the dedicated technical support guide for the synthesis and troubleshooting of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of this specific quinoline synthesis. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles.
Introduction to the Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic approach involves the Vilsmeier-Haack reaction to construct the 2-chloro-3-formylquinoline core, followed by chain extension and chlorination to introduce the 2-chloroethyl group at the C3 position. The 6-ethoxy substituent is typically incorporated from the starting aniline derivative.
This guide will focus on troubleshooting the key transformations in this synthetic pathway.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Part 1: Vilsmeier-Haack Reaction for 2-Chloro-3-formyl-6-ethoxyquinoline
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and is a key step in the synthesis of 2-chloroquinoline-3-carbaldehydes.[1]
Question 1: I am observing a low yield of my desired 2-chloro-3-formyl-6-ethoxyquinoline. What are the potential causes and how can I improve it?
Answer: Low yields in the Vilsmeier-Haack reaction for this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Reagents: The Vilsmeier reagent is moisture-sensitive. Ensure that your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous.[2] The presence of water can quench the reactive species.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the starting p-ethoxyanilide is crucial. An insufficient amount of the reagent will lead to incomplete conversion. A slight excess of the Vilsmeier reagent is often beneficial.
-
Reaction Temperature: The formation of the Vilsmeier reagent is an exothermic process and should be performed at a low temperature (typically 0-5 °C).[3] After the addition of the anilide, the reaction temperature should be carefully controlled and gradually increased as per the established protocol. Runaway reactions can lead to tar formation and reduced yields.[4][5]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction
Caption: A systematic workflow for troubleshooting low yields in the Vilsmeier-Haack synthesis of 2-chloro-3-formyl-6-ethoxyquinoline.
Question 2: My reaction mixture is turning dark and forming a significant amount of tar. What is causing this and how can I prevent it?
Answer: Tar formation is a common issue in quinoline synthesis, often due to the strongly acidic and high-temperature conditions causing polymerization of reactants and intermediates.[4]
-
Temperature Control: As mentioned, excessive heat is a primary culprit. Maintain the recommended reaction temperature using a controlled heating source like an oil bath.[2]
-
Moderating Agents: While more common in Skraup synthesis, the principle of moderating exothermic reactions is relevant. The controlled addition of reagents is key.[4][5][6]
-
Purity of Starting Material: Impurities in the starting p-ethoxyanilide can lead to side reactions and charring. Ensure the purity of your starting material before use.
Part 2: Conversion of the Formyl Group to the 2-Chloroethyl Side Chain
This transformation can be achieved through various methods, such as a Wittig reaction followed by reduction and chlorination, or reduction of the aldehyde to an alcohol, followed by a two-step chlorination.
Question 3: I am struggling with the selective chlorination of the hydroxyl group in the 3-(2-hydroxyethyl) intermediate without affecting the 2-chloro position. What conditions should I use?
Answer: Selective chlorination requires mild and specific reagents.
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice for converting primary alcohols to alkyl chlorides.[2] It is generally mild enough to avoid reaction at the 2-chloro position of the quinoline ring. Phosphorus oxychloride (POCl₃) can also be used, but may require more careful temperature control.[2]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., dichloromethane or toluene) at a controlled temperature, often at room temperature or with gentle heating. The use of a base, such as pyridine, can help to neutralize the HCl generated during the reaction.
-
Anhydrous Conditions: The presence of moisture can decompose the chlorinating agent and lead to unwanted side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Inert solvent (DCM, Toluene), 0°C to reflux | Readily available, gaseous byproducts are easily removed | Can generate HCl, requiring a base scavenger |
| Phosphorus Oxychloride (POCl₃) | Neat or in a high-boiling solvent, reflux | Effective for less reactive alcohols | Higher reaction temperatures may be needed, workup can be more complex |
| Oxalyl Chloride/(COCl)₂ | With a catalytic amount of DMF (Gassman reaction) | Milder conditions, good for sensitive substrates | More expensive, generates CO and CO₂ |
Question 4: I am observing the formation of a dimeric or polymeric byproduct during the chlorination step. How can I minimize this?
Answer: Dimerization or polymerization can occur under harsh reaction conditions.[2]
-
Temperature Control: Avoid excessively high temperatures, which can promote intermolecular reactions.
-
Concentration: Running the reaction at a lower concentration may disfavor intermolecular side reactions.
-
Slow Addition: Adding the chlorinating agent slowly to the solution of the alcohol can help maintain a low concentration of reactive intermediates.
Part 3: General Troubleshooting
Question 5: I am having difficulty purifying the final product, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. What purification techniques are recommended?
Answer: The choice of purification method will depend on the nature of the impurities.
-
Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Preparative TLC or HPLC: For small-scale reactions or for isolating very pure material for analytical purposes, preparative chromatography techniques can be employed.
Logical Diagram for Purification Strategy Selection
Caption: A decision tree for selecting an appropriate purification strategy for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- BenchChem. (2025). Side reaction products in the synthesis of 2-(2-Chloroethyl)quinoline.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Organic Syntheses Procedure. (n.d.). The 12-l.
- BenchChem. (n.d.). 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 948294-49-3.
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
- Abdel-Wahab, B. F., & Khidre, R. E. (2018).
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-3-(2-chloroethyl)-6-chloroquinoline | CAS 73930-68-4.
- RSC Publishing. (n.d.).
- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Byproduct Analysis in 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to diagnose and resolve synthetic challenges.
I. Overview of the Synthetic Pathway
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a multi-step process, typically commencing with a Vilsmeier-Haack reaction on p-ethoxyacetanilide to construct the core quinoline scaffold, followed by functional group manipulations at the 3-position. Each step presents a unique set of challenges and potential byproducts. Understanding these pathways is critical for effective troubleshooting.
Caption: Synthetic route to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.
Step 1: Vilsmeier-Haack Reaction
Question 1: My Vilsmeier-Haack reaction is giving a low yield of 2-Chloro-3-formyl-6-ethoxyquinoline and a significant amount of dark, tarry material. What's going wrong?
Answer:
Low yields and tar formation in the Vilsmeier-Haack reaction are common and typically stem from several factors related to reagent quality, reaction conditions, and substrate reactivity.[1]
-
Causality:
-
Moisture Contamination: The Vilsmeier reagent (chloroiminium salt) is highly reactive towards water. Any moisture in the N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), or glassware will quench the reagent, leading to incomplete reaction and hydrolysis byproducts.[2]
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in unreacted starting material. Conversely, a large excess under harsh conditions can promote polymerization and side reactions.
-
Reaction Temperature: While the reaction often requires heating to drive it to completion, excessive temperatures can lead to decomposition of the starting material and product, resulting in charring.[3]
-
Substrate Purity: Impurities in the starting p-ethoxyacetanilide can act as catalysts for polymerization or undergo their own reactions with the Vilsmeier reagent.
-
-
Troubleshooting & Solutions:
| Parameter | Recommended Action | Rationale |
| Reagent Quality | Use freshly distilled, anhydrous DMF and high-purity POCl₃. | To ensure the formation of the active Vilsmeier reagent and prevent quenching. |
| Reaction Setup | Flame-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To exclude atmospheric moisture. |
| Stoichiometry | Start with a POCl₃ to acetanilide molar ratio of 3:1 and a DMF to acetanilide ratio of 5:1. This can be optimized. | A moderate excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. |
| Temperature Control | Add POCl₃ to DMF at 0-5 °C. After addition of the acetanilide, allow the reaction to proceed at room temperature before gradually heating to 70-80 °C. | Gradual heating allows for controlled reaction initiation and minimizes charring. |
| Work-up | Pour the reaction mixture onto crushed ice and neutralize slowly with a cold aqueous base (e.g., NaOH or NaHCO₃) to a pH of 8-9. | Rapid neutralization of the acidic reaction mixture is crucial to prevent product degradation and facilitate precipitation. |
Question 2: I am observing a significant amount of an isomeric byproduct. How can I identify and minimize it?
Answer:
The formation of regioisomers is a possibility in quinoline synthesis, although the Vilsmeier-Haack reaction on acetanilides is generally regioselective.
-
Potential Isomer: The primary isomeric byproduct would be the 8-chloro-3-formyl-6-ethoxyquinoline, arising from an alternative cyclization pathway.
-
Identification:
-
TLC: The isomer may appear as a separate spot with a slightly different Rf value.
-
1H NMR: The aromatic region of the 1H NMR spectrum will show a different substitution pattern. For the desired 2-chloro isomer, you would expect distinct signals for the protons at positions 5, 7, and 8. The 8-chloro isomer would lack a signal for the H-8 proton and show a different coupling pattern for the remaining aromatic protons.
-
LC-MS: The isomers will have the same mass but may have different retention times.
-
-
Minimization:
-
Reaction Conditions: Sticking to optimized temperature and stoichiometry protocols is key. Deviations can sometimes lead to less selective reactions.
-
Purification: Careful column chromatography on silica gel is the most effective method for separating isomeric impurities. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, should provide good separation.[4]
-
Step 2: Reduction of the Formyl Group
Question 3: The reduction of 2-Chloro-3-formyl-6-ethoxyquinoline to (2-Chloro-6-ethoxyquinolin-3-yl)methanol is incomplete. How can I improve the conversion?
Answer:
Incomplete reduction is usually due to the reactivity of the reducing agent or the reaction conditions.
-
Causality:
-
Reducing Agent Potency: Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation. However, its reactivity can be diminished by moisture or improper storage.
-
Solvent Choice: The choice of solvent can influence the solubility of the starting material and the reactivity of the reducing agent.
-
Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion.
-
-
Troubleshooting & Solutions:
| Parameter | Recommended Action | Rationale |
| Reducing Agent | Use fresh, high-quality NaBH₄. Consider using a slight excess (1.5-2.0 equivalents). | To ensure sufficient reducing power for complete conversion. |
| Solvent | A mixture of methanol and dichloromethane or tetrahydrofuran (THF) often works well. | This combination aids in dissolving both the quinoline substrate and the borohydride. |
| Temperature | Conduct the reaction at 0 °C initially, then allow it to warm to room temperature. | This helps to control the initial exotherm and then allows the reaction to proceed to completion. |
| Monitoring | Monitor the reaction progress by TLC until the starting aldehyde spot is no longer visible. | This prevents premature work-up and ensures complete conversion. |
Step 3: Chlorination of the Alcohol
Question 4: During the chlorination of (2-Chloro-6-ethoxyquinolin-3-yl)methanol with thionyl chloride (SOCl₂), I'm getting a complex mixture of byproducts. What are they and how can I avoid them?
Answer:
Chlorination of the primary alcohol is a critical step where several side reactions can occur if not properly controlled.
-
Potential Byproducts and Their Formation:
| Byproduct | Formation Mechanism | Identification (MS m/z) |
| Dimerized Ether | Intermolecular dehydration of two alcohol molecules. | ~500-520 |
| Vinyl Quinoline | Elimination of HCl from the product. | ~233 |
| Over-chlorinated species | Reaction at other sites on the quinoline ring under harsh conditions. | Varies |
-
Troubleshooting & Solutions:
| Parameter | Recommended Action | Rationale |
| Reagent Quality | Use freshly distilled thionyl chloride. | Old SOCl₂ can contain HCl and SO₂, which can promote side reactions. |
| Temperature Control | Add the alcohol to a solution of SOCl₂ in an appropriate solvent (e.g., dichloromethane) at 0 °C. Maintain a low temperature throughout the reaction. | This minimizes the formation of elimination and dimerization byproducts. |
| Stoichiometry | Use a slight excess of thionyl chloride (1.1-1.2 equivalents). | This ensures complete conversion of the alcohol without a large excess that could lead to side reactions. |
| Work-up | Carefully quench the reaction by slowly adding the reaction mixture to ice-cold saturated sodium bicarbonate solution. | This neutralizes the excess SOCl₂ and HCl, preventing further reactions and degradation of the product. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected 1H and 13C NMR data for the final product, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline?
-
1H NMR (in CDCl₃):
-
Ethoxy group: ~1.4-1.5 ppm (t, 3H, -OCH₂CH ₃), ~4.0-4.2 ppm (q, 2H, -OCH ₂CH₃)
-
Chloroethyl group: ~3.3-3.5 ppm (t, 2H, -CH₂CH ₂Cl), ~3.8-4.0 ppm (t, 2H, -CH ₂CH₂Cl)
-
Quinoline ring: Aromatic protons in the range of 7.0-8.5 ppm. The H-4 proton will likely be a singlet at the downfield end of this range.
-
-
13C NMR (in CDCl₃):
-
Ethoxy group: ~15 ppm (-OCH₂C H₃), ~64 ppm (-OC H₂CH₃)
-
Chloroethyl group: ~35 ppm (-C H₂CH₂Cl), ~42 ppm (-CH₂C H₂Cl)
-
Quinoline ring: Aromatic carbons between ~105-160 ppm. The carbon bearing the chlorine (C-2) will be significantly downfield.
-
Q2: What is the expected mass spectrum fragmentation pattern for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline?
A2: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 2:1 due to the two chlorine atoms. Key fragmentation patterns would likely involve the loss of the chloroethyl side chain and subsequent fragmentation of the quinoline ring.[7]
Q3: What are the best practices for purifying the final product?
A3:
-
Initial Work-up: After quenching the chlorination reaction, extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Column Chromatography: This is the most effective method for removing polar and non-polar impurities. Use a silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[4]
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.
IV. Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Reaction
-
To a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add p-ethoxyacetanilide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at room temperature for 1 hour, then heat to 70-80 °C for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture to pH 8-9 with a cold, saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain crude 2-Chloro-3-formyl-6-ethoxyquinoline.
Protocol 2: General Procedure for Reduction and Chlorination
-
Dissolve the crude 2-Chloro-3-formyl-6-ethoxyquinoline (1 equivalent) in a mixture of methanol and dichloromethane (1:1).
-
Cool the solution to 0 °C and add NaBH₄ (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain crude (2-Chloro-6-ethoxyquinolin-3-yl)methanol.
-
Dissolve the crude alcohol in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the residue by column chromatography.
V. Visualization of Analytical Workflow
Caption: Analytical workflow for byproduct analysis and purification.
VI. References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ScienceOpen. (n.d.). Supporting Information. [Link]
-
DUT Open Scholar. (2016). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
PubChem. (n.d.). 2-Chloroquinoline. [Link]
-
Deshmukh, M. B., et al. (2018). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Science.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. [Link]
-
NIST. (n.d.). Quinoline, 2-chloro-. [Link]
-
The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56, 355-658.
-
DTIC. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]
-
ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
-
MDPI. (2019). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arkivoc, 2018(1), 213-263.
-
National Center for Biotechnology Information. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones. [Link]
-
Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
-
National Center for Biotechnology Information. (2014). Acute toxicity evaluation for quinolone antibiotics and their chlorination disinfection processes. [Link]
-
National Center for Biotechnology Information. (2008). Interactions of fluoroquinolone antibacterial agents with aqueous chlorine: reaction kinetics, mechanisms, and transformation pathways. [Link]
-
ResearchGate. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]
-
University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This guide is designed to provide expert insights, troubleshooting advice, and detailed protocols to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale.
The synthesis of this molecule, a functionalized quinoline, most likely involves a Vilsmeier-Haack type cyclization of a substituted N-arylacetamide. This class of reactions, while powerful, presents known challenges, particularly concerning thermal safety, reagent stability, and impurity control, all of which are magnified during scale-up.[1][2]
Frequently Asked Questions (FAQs)
Section 1: Core Synthesis & Reaction Mechanism
Q1: What is the most probable synthetic route for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, and what are its primary challenges?
A1: The most direct and common route involves the Vilsmeier-Haack cyclization of an N-aryl precursor, specifically N-(4-ethoxyphenyl)-3-chloropropanamide. The reaction proceeds in two main stages: (1) formation of the Vilsmeier reagent from a formamide donor (like N,N-Dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃), and (2) the subsequent electrophilic attack and cyclization of the N-aryl amide to form the quinoline ring.[3]
The primary challenges are:
-
Exothermic Reagent Formation: The reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent is highly exothermic and can pose a significant thermal hazard if not properly controlled.[2][4]
-
Reagent Sensitivity: The Vilsmeier reagent is extremely sensitive to moisture, which will quench it and halt the reaction.[5]
-
Substrate Reactivity: The success of the cyclization is dependent on the electronic nature of the starting acetanilide. Electron-donating groups, like the 6-ethoxy group in this case, generally facilitate the reaction.[1]
-
Impurity Formation: Side reactions, such as polymerization, incomplete cyclization, or the formation of chlorinated byproducts, can lead to complex impurity profiles and difficult purifications.[6][7]
Q2: My Vilsmeier-Haack cyclization is sluggish, or the yield is consistently low. What are the likely causes?
A2: Several factors can contribute to low yields in a Vilsmeier-Haack reaction:
-
Inadequate Temperature Control: While the initial reagent formation requires cooling, the subsequent cyclization step often requires heating to proceed to completion. A common protocol involves reagent formation at 0-5°C, followed by heating to 60-90°C for the cyclization.[7] Insufficient heating can leave the reaction incomplete.
-
Moisture Contamination: As the Vilsmeier reagent is highly moisture-sensitive, any water in the glassware, solvents, or starting materials will reduce the effective concentration of the active electrophile.[5] Ensure all equipment is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Poor Reagent Quality: The purity of DMF and POCl₃ is critical. Old or degraded DMF can contain dimethylamine, and POCl₃ can hydrolyze to phosphoric and hydrochloric acids, both of which can lead to side reactions.[5] Using freshly distilled or high-purity reagents is recommended.
-
Incorrect Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often required to drive the reaction to completion, especially for less reactive substrates.[1]
Q3: I'm observing significant tar or polymer formation during the reaction. How can this be mitigated?
A3: Tar formation is a common issue in acid-catalyzed reactions, especially at elevated temperatures.[6] It typically arises from the degradation or polymerization of starting materials or intermediates.
-
Strict Temperature Control: Avoid temperature spikes, particularly during the initial exothermic phase. The Vilsmeier reagent itself can be thermally unstable.[8]
-
Optimized Reaction Time: Prolonged heating can promote degradation. Monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed.
-
Order of Addition: Adding the substrate solution to the pre-formed Vilsmeier reagent can sometimes provide better control than adding POCl₃ to a mixture of the substrate and DMF. However, the safest approach at scale is often to add POCl₃ to the DMF/substrate mixture at a controlled rate to consume the reactive intermediate as it is formed.[2] This avoids the accumulation of the thermally unstable Vilsmeier reagent.[4][8]
Section 2: Scale-Up & Process Safety
Q4: We are facing significant challenges with exothermic control during the large-scale addition of POCl₃. What are the best practices for thermal management?
A4: This is the most critical safety challenge for scaling up this reaction. The formation of the Vilsmeier reagent is notoriously exothermic and can lead to a thermal runaway if not managed.[2][9]
-
Controlled Dosing: Implement a slow, controlled addition of POCl₃ to the DMF solution. At scale, subsurface addition is preferred to ensure rapid mixing and heat dissipation, preventing localized "hot spots."
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat load. The reaction should be conducted at a low temperature (e.g., 0-5°C) during the addition phase.
-
"In-Situ" Consumption: A highly recommended safety practice is to have the N-aryl amide substrate already present in the DMF before the POCl₃ addition begins. This allows the Vilsmeier reagent to be consumed by the substrate as it is formed, preventing the accumulation of large quantities of the unstable intermediate.[2][8]
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to quantify the heat of reaction and determine the thermal stability of the reagents and reaction mixture.[2][4] This data is essential for safe process design.
Q5: The crude product is difficult to isolate and purify at scale. What are some effective work-up and purification strategies?
A5: The work-up for a Vilsmeier-Haack reaction involves quenching the reactive mixture, which can be hazardous if not done correctly.
-
Controlled Quench: The reaction is typically quenched by slowly adding the reaction mixture to a large volume of ice-cold water or a buffered aqueous solution (e.g., sodium bicarbonate). This hydrolysis step is also exothermic and can be vigorous.[7] Perform this step with robust agitation and cooling.
-
Extraction: After quenching, the product can be extracted into a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary.
-
Crystallization: Recrystallization is often the most effective method for purification at scale. Finding a suitable solvent system is key. Consider solvent systems like ethanol/water, heptane/ethyl acetate, or toluene.
-
Chromatography: While column chromatography is common in the lab, it is less ideal for large-scale production. It should be reserved for polishing steps if very high purity is required and crystallization is ineffective.[10]
Q6: We are observing a new set of impurities on scale-up that were not present in our lab-scale batches. What could they be?
A6: Impurity profiles often change with scale due to differences in heating/cooling rates, mixing efficiency, and reaction times.
-
Dimeric or Polymeric Species: Inefficient mixing can create localized areas of high concentration, leading to self-condensation or polymerization products.[6]
-
Over-chlorinated Products: Longer reaction times or higher temperatures can sometimes lead to additional chlorination on the quinoline ring, although the existing chloro and ethoxy groups influence this.
-
Hydrolysis Intermediates: Incomplete reaction or inefficient quenching can leave partially hydrolyzed intermediates in the crude product.
-
Regioisomers: Depending on the precise nature of the precursor, formation of regioisomers is a possibility in some quinoline syntheses, though the Vilsmeier-Haack route is generally regioselective.[11]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Actions |
| Reaction Fails to Initiate (No Product Formation) | 1. Inactive Vilsmeier reagent due to moisture.[5]2. Poor quality of POCl₃ or DMF.3. Insufficient activation temperature. | 1. Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere.2. Use fresh, high-purity reagents.3. After initial low-temperature addition, slowly warm the reaction to 60-90°C and monitor by TLC/HPLC.[7] |
| Low Yield with Unreacted Starting Material | 1. Insufficient amount of Vilsmeier reagent.2. Reaction time is too short or temperature too low.[7]3. Inefficient mixing at scale. | 1. Increase the molar equivalents of POCl₃ and DMF (e.g., from 1.5 to 3.0 eq).2. Increase reaction time and/or temperature cautiously, monitoring for byproduct formation.3. Improve agitation to ensure homogeneity. |
| Formation of Dark Tar or Insoluble Material | 1. Reaction temperature is too high, causing degradation.[6]2. Localized "hot spots" due to rapid reagent addition.3. Presence of acid-sensitive impurities. | 1. Maintain strict temperature control; perform calorimetry to understand thermal limits.[2]2. Slow down the addition rate of POCl₃ and ensure efficient cooling and mixing.3. Ensure starting materials are pure. |
| Difficult Phase Separation During Aqueous Work-up | 1. Formation of emulsions.2. Precipitation of inorganic salts. | 1. Add brine (saturated NaCl solution) to break the emulsion.2. Add more water to dissolve salts or filter them off before extraction. |
Visualizations & Protocols
Plausible Synthetic Pathway
The synthesis likely follows a Vilsmeier-Haack cyclization mechanism.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Scale-Up Vilsmeier-Haack Cyclization (Illustrative)
Warning: This reaction is highly exothermic and requires strict safety protocols. All operations should be conducted in a suitable reactor with appropriate temperature control, pressure relief, and emergency quenching capabilities.
-
Reactor Preparation: Ensure a glass-lined or Hastelloy reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge the reactor with anhydrous N,N-Dimethylformamide (DMF, 3.0-5.0 eq.). Begin cooling the jacket to 0-5°C with strong agitation.
-
Substrate Addition: Charge the N-(4-ethoxyphenyl)-3-chloropropanamide (1.0 eq.) to the cooled DMF.
-
POCl₃ Addition: Begin the slow, subsurface addition of phosphorus oxychloride (POCl₃, 1.5-2.5 eq.) while maintaining the internal temperature at <10°C. The addition rate should be dictated by the reactor's ability to remove heat.
-
Reaction: After the addition is complete, maintain the temperature at 5-10°C for 1 hour. Then, slowly heat the reaction mixture to 80-90°C and hold for 2-6 hours. Monitor reaction completion by HPLC.
-
Quenching: In a separate, larger vessel, prepare a stirred solution of ice and water (or 10% sodium bicarbonate solution). Slowly transfer the hot reaction mixture into the quench vessel, maintaining the quench temperature below 25°C.
-
Work-up: Proceed with standard extraction and purification as described in the FAQ section.
Protocol 2: Optimized Purification by Recrystallization
-
Solvent Screen: In a laboratory setting, perform a solvent screen to identify an optimal single or binary solvent system for recrystallization. Ideal solvents will dissolve the crude product when hot but provide low solubility when cold.
-
Dissolution: Charge the crude, isolated solid to a clean reactor. Add the chosen solvent (e.g., isopropanol, ethyl acetate, or toluene).
-
Heating: Heat the mixture with agitation to near the solvent's boiling point until all solids are dissolved. If impurities remain, consider a hot filtration step.
-
Cooling: Implement a controlled cooling profile. Slow cooling generally produces larger, purer crystals. Cool the batch to 0-5°C to maximize yield.
-
Isolation: Filter the resulting slurry through a Nutsche filter or centrifuge.
-
Washing: Wash the isolated crystal cake with a small amount of cold, fresh solvent to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
References
- BenchChem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Van der Pyl, D., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- BenchChem. (n.d.). Temperature control in the Vilsmeier-Haack reaction of furan derivatives.
- ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- BenchChem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.
- BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of its degradation pathways. As your senior application scientist, my goal is to equip you with the expertise and foresight needed for successful experimentation.
Introduction: Understanding the Reactivity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a substituted quinoline derivative. Its stability is a critical factor in its handling, storage, and application, particularly in drug development where degradation products can impact efficacy and safety. The molecule possesses several reactive sites prone to degradation under various conditions:
-
The 2-chloro substituent: This position is susceptible to nucleophilic substitution, particularly hydrolysis.
-
The 3-(2-chloroethyl) group: This side chain is a potential alkylating agent and can undergo hydrolysis or elimination reactions.
-
The 6-ethoxyquinoline core: The quinoline ring system can be subject to oxidation and photodegradation.
This guide will delve into the likely degradation pathways and provide you with the tools to investigate them effectively.
Frequently Asked Questions (FAQs)
Here are some common questions that arise when studying the degradation of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline:
Q1: What are the most probable degradation pathways for this molecule?
A1: Based on its structure, the most probable degradation pathways are hydrolysis, oxidation, and photodegradation. The chloro substituents are key reactive sites.
Q2: What are the expected major degradation products from hydrolysis?
A2: Under hydrolytic conditions (acidic or basic), you can anticipate the formation of:
-
2-Hydroxy-3-(2-chloroethyl)-6-ethoxyquinoline: Resulting from the hydrolysis of the 2-chloro group. This may exist in equilibrium with its tautomeric form, 3-(2-chloroethyl)-6-ethoxyquinolin-2(1H)-one.
-
2-Chloro-3-(2-hydroxyethyl)-6-ethoxyquinoline: From the hydrolysis of the chloroethyl side chain.
-
2-Hydroxy-3-(2-hydroxyethyl)-6-ethoxyquinoline: The di-hydrolyzed product.
Q3: What should I consider for storage to minimize degradation?
A3: To minimize degradation, store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] This will protect it from light, moisture, and oxygen. Use amber vials to prevent photodegradation.[1]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended method for monitoring the degradation. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.
Q5: What are the typical stress conditions for a forced degradation study?
A5: Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products.[2][3] Typical conditions include:
-
Acidic hydrolysis: 0.1 M HCl
-
Basic hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal stress: 60-80°C
-
Photostability: Exposure to UV and visible light (ICH Q1B guidelines)[4]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides solutions to potential issues you might face during your degradation studies.
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidant). Extend the duration of the stress testing. Increase the temperature for thermal degradation. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Shorten the exposure time. Lower the temperature. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase. Co-elution of degradation products. | Optimize the HPLC method: screen different columns (e.g., C18, phenyl-hexyl), adjust the mobile phase composition and gradient. |
| Mass balance is not achieved (sum of parent and degradants is <95%). | Formation of non-UV active or volatile degradation products. Adsorption of compounds onto the sample container. Incomplete extraction of degradation products. | Use a mass spectrometer (MS) detector to identify non-UV active compounds. Use silanized glassware to minimize adsorption. Optimize the extraction procedure. |
| Appearance of unexpected peaks in the chromatogram. | Impurities in the starting material. Side reactions not related to the primary degradation pathway. Interaction with excipients (if in a formulation). | Analyze a control sample (unstressed compound) to identify initial impurities. Characterize the unexpected peaks using LC-MS/MS to elucidate their structures. |
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline based on its chemical structure and known reactivity of similar compounds.
Caption: General workflow for a forced degradation study.
Concluding Remarks
Investigating the degradation pathways of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a multifaceted task that requires a systematic approach. This guide provides a foundational framework to design, execute, and troubleshoot your experiments. Remember that the proposed pathways are based on chemical principles and data from related structures; your experimental results will be crucial in confirming the actual degradation profile of this specific molecule.
For further assistance or to discuss your specific experimental challenges, please do not hesitate to reach out.
References
Sources
Technical Support Center: A Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
An Introduction for the Modern Researcher
Welcome to the technical support guide for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth resource that goes beyond a standard data sheet. Quinolines are a foundational scaffold in medicinal chemistry, recognized for their vast therapeutic potential.[1][2] However, their reactivity and biological activity demand a nuanced approach to handling and safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, as a researcher, scientist, or drug development professional, might encounter. It is designed to explain the causality behind experimental and safety choices, ensuring that every protocol is a self-validating system.
Disclaimer: This document is intended for informational purposes and as a supplementary resource. The official Safety Data Sheet (SDS) provided by the manufacturer for your specific lot of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is the primary and authoritative source for safety and handling information. Always consult your institution's Environmental Health & Safety (EHS) office for guidance specific to your laboratory environment.
Section 1: Compound Identification and Key Properties
This section provides fundamental identification data for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. While comprehensive toxicological data for this specific compound is not publicly available, the information is benchmarked against structurally similar chloro-quinoline derivatives to provide a conservative safety profile.
| Property | Data | Source |
| CAS Number | 948294-49-3 | [3][4] |
| Molecular Formula | C₁₃H₁₃Cl₂NO | [3] |
| Molecular Weight | 270.15 g/mol | [3] |
| Physical Form | Solid | [5] |
| Storage Class | Combustible Solid (likely) | [5][6] |
| *Note: Physical form and storage class are inferred from similar quinoline compounds. |
Section 2: Hazard Identification & Safety Precautions (FAQs)
Understanding the potential hazards is the first step in ensuring a safe experimental workflow. This section addresses the most common questions regarding the safe handling of halogenated quinoline derivatives.
Q: What are the primary health hazards associated with 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline?
A: Based on data from analogous compounds like 2-chloroquinolines, the primary hazards are significant irritation and potential toxicity.[7] Assume the compound is:
-
Harmful if swallowed: Acute oral toxicity is a known hazard for many quinoline derivatives.[5]
-
A cause of serious eye irritation/damage: Direct contact with the eyes is likely to cause severe irritation or damage.[5][7]
-
A cause of skin irritation: Prolonged or repeated contact may cause skin irritation.[7][8]
-
A cause of respiratory irritation: Inhalation of the dust or aerosols may irritate the respiratory tract.[7][8]
Causality: The electrophilic nature of the chloro-substituents and the quinoline ring's ability to intercalate with biological macromolecules contribute to its irritant and toxic properties.[9]
Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A: A multi-layered PPE approach is crucial to prevent exposure.[10]
-
Eye Protection: Chemical splash goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are required at all times.[7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Given the lack of specific breakthrough data, double-gloving is a recommended best practice, especially during prolonged handling.[10] Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[7]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat should be worn to protect against skin contact.[10]
-
Respiratory Protection: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][10]
Q: What are the best practices for the handling and storage of this compound?
A: Proper handling and storage protocols are essential to maintain the compound's integrity and ensure laboratory safety.
-
Handling:
-
Designate a specific area within the lab, preferably within a fume hood, for handling this compound.[10]
-
Avoid the formation of dust during weighing and transfer by using careful techniques.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8][11]
-
-
Storage:
Section 3: Emergency Procedures (Troubleshooting Guide)
Accidents can happen despite the best precautions. This section provides clear, step-by-step guides for managing common emergency scenarios.
Exposure Scenarios
Q: What should I do in case of accidental skin or eye contact?
A: Immediate and thorough decontamination is critical. Time is of the essence to minimize chemical absorption and tissue damage.
Protocol for Skin Contact:
-
Immediately remove any contaminated clothing or jewelry.[14]
-
Flush the affected skin area with copious amounts of cool, running water for at least 15 minutes.[11][15]
-
Wash the area gently with soap and water.[15]
-
Seek medical attention if irritation develops or persists.[7]
Protocol for Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes at an emergency eyewash station.[11][15]
-
Use your fingers to hold the eyelids open and apart to ensure water reaches all surfaces of the eye and lids.[11]
-
Remove contact lenses if present and easy to do so, but do not interrupt the flushing.[7]
-
Seek immediate medical attention regardless of the severity of symptoms. [15]
Q: What is the first aid procedure for inhalation or accidental ingestion?
A:
-
Inhalation: Immediately move the affected person to fresh air.[15] If they are not breathing, perform artificial respiration (avoid mouth-to-mouth resuscitation if the compound was ingested) and seek immediate medical help.[7][16]
-
Ingestion: Do NOT induce vomiting.[16] Rinse the person's mouth thoroughly with water. Never give anything by mouth to an unconscious person.[7] Call a poison control center or seek immediate medical attention.[17] Show the medical personnel the compound's SDS.[7]
Spill Scenarios
Q: How do I handle a minor spill of the solid compound in the lab?
A: A minor spill is one that is small in quantity, does not pose a significant fire or respiratory threat, and which you are trained and comfortable cleaning up.[18]
Protocol for Minor Solid Spill Cleanup:
-
Control & Alert: Alert personnel in the immediate area of the spill.[19] Restrict access to the area.
-
PPE: Don the appropriate PPE as described in Section 2 (goggles, lab coat, double gloves).[19]
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[20] Do NOT use combustible materials like paper towels to cover the spill initially.[18]
-
Cleanup: Carefully sweep up the spilled material and absorbent, avoiding the creation of dust.[19] Place the mixture into a heavy-duty plastic bag or a sealable, labeled container.[19]
-
Decontamination: Clean the spill area thoroughly with soap and water.[19]
-
Disposal: Label the container as "Halogenated Organic Solid Waste" and dispose of it through your institution's hazardous waste program.[10][21]
Q: When does a spill become a major incident requiring external help?
A: A spill is considered major if it meets any of the following criteria[18][19]:
-
The spill is large in quantity.
-
The spill occurs in a public area or outside of a containment device like a fume hood.
-
The material is highly toxic, and there is a risk of widespread dust or vapor release.
-
You are uncertain of the proper cleanup procedures or lack the necessary supplies.
-
You feel any symptoms of exposure (e.g., respiratory irritation, dizziness).
In any of these cases, evacuate the area immediately, close the doors, and contact your institution's emergency response (e.g., by calling 911 or the specific campus emergency number).[19]
Section 4: Experimental Workflow & Troubleshooting
Q: The compound is a solid. What are the recommended solvents for creating a solution?
A: While specific solubility data is limited, quinoline derivatives are often soluble in common organic solvents. For experimental work, consider starting with aprotic polar solvents like DMSO or DMF, or chlorinated solvents like dichloromethane (DCM). It is always best practice to perform a small-scale solubility test with your intended solvent before preparing a stock solution to ensure compatibility and avoid wasting material.
Q: I'm seeing unexpected side reactions or degradation. What are potential stability issues?
A: The structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline contains several reactive sites.
-
Nucleophilic Substitution: The two chloro groups, particularly the one on the quinoline ring, are susceptible to nucleophilic substitution by amines, thiols, or alkoxides present in your reaction mixture.[22] This is a common reaction pathway for 2-chloroquinolines.[2]
-
Oxidation: The ethoxy group could be susceptible to oxidation under harsh conditions.[22]
-
Light/Air Sensitivity: While not explicitly documented, complex organic molecules can be sensitive to light and air over long periods. Storing solutions in amber vials and under an inert atmosphere (like nitrogen or argon) can mitigate potential degradation during storage.
If you are experiencing issues, consider the purity of your starting materials and solvents, and ensure your reaction conditions are free from unintended nucleophiles or oxidants.
Section 5: Waste Disposal
Q: How should I dispose of waste containing this compound?
A: All waste, whether solid (e.g., contaminated gloves, weighing paper) or liquid (e.g., reaction mixtures, solutions), must be treated as hazardous.
-
Segregation: Do not mix this waste with non-halogenated waste streams.[10]
-
Labeling: Collect all waste in a dedicated, sealable container that is clearly labeled as "Halogenated Organic Waste."[10] List "2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline" as a component.
-
Disposal: Follow your institution's EHS guidelines for hazardous waste disposal. Never pour this chemical or solutions containing it down the drain. [10]
References
- BenchChem. (2025). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
- Reinecke, M. G., et al. (n.d.).
- Aparecida de Oliveira, R., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.
- Pandawa Institute Journals. (2025).
- ResearchGate. (2025). (PDF)
- Santa Cruz Biotechnology. (n.d.).
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for Bis(2-chloroethyl)amine hydrochloride.
- BenchChem. (n.d.). 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 948294-49-3.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Synthetic applications of 2-chloro- and 2,4-bis(chloromethyl)
- University of Illinois Division of Research Safety. (n.d.). Chemical Spill.
- Coast2Coast. (2024). First Aid for Chemical Exposure.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Sciencelab.com, Inc. (2005).
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Fisher Scientific. (2008). SAFETY DATA SHEET for Ethanol, 2-(2-chloroethoxy)-.
- Environmental Health & Safety, University of New Mexico. (2024). Standard Operating Procedure for Custodial Chemical Spill Cleanup.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-ethoxy-3-methylquinoline.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-3-(2-chloroethyl)-6-chloroquinoline.
- Royal Society of Chemistry. (n.d.).
- Hesperian Health Guides. (2024). First aid for chemicals.
- Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline.
- PubMed. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones.
- Loba Chemie. (2016). 2-CHLOROANILINE FOR SYNTHESIS MSDS.
- BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline.
- ChemicalBook. (2025).
- ChemicalBook. (2022). 2-CHLORO-3-(2-CHLOROETHYL)-6-ETHOXYQUINOLINE.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
- Sigma-Aldrich. (n.d.). 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.
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Validation & Comparative
A Comparative Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and Other Quinolines for Researchers in Drug Discovery
This guide provides an in-depth comparative analysis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a synthetic quinoline derivative, against other members of the quinoline family. Given the limited publicly available experimental data on this specific molecule, this guide leverages established knowledge of the quinoline scaffold and the structure-activity relationships (SAR) of its derivatives to provide a predictive comparison. This document is intended for researchers, scientists, and drug development professionals to highlight the potential of this compound and to provide a framework for its experimental evaluation.
Introduction to the Quinoline Scaffold and 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] From the historical antimalarial quinine to modern anticancer and antibacterial drugs, the quinoline scaffold's versatility allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties.[1][2] This guide focuses on the specific derivative, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, which possesses a unique combination of substituents that suggest potential for significant biological activity. The presence of two reactive chloro groups and an ethoxy moiety at key positions on the quinoline core suggests that this compound may exhibit interesting properties in the realms of oncology and infectious diseases.
Physicochemical and Structural Analysis
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is scarce, we can infer its likely characteristics and compare them to well-known quinoline-based drugs.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Notes |
| 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | 272.15 | ~3.8 | 0 | 2 | The two chloro substituents and the ethoxy group contribute to its lipophilicity. |
| Chloroquine | 319.87 | 4.63 | 1 | 3 | A well-known antimalarial with a basic side chain that influences its properties.[3] |
| Mefloquine | 378.31 | 5.3 | 2 | 3 | A highly lipophilic antimalarial drug.[4] |
| 2-Chloroquinoline | 163.60 | 2.7 | 0 | 1 | A simpler, less lipophilic precursor.[5] |
The structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is presented below.
Caption: Structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Synthesis and Chemical Reactivity
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is not widely reported in the literature, but it can be conceptually approached through established methods for quinoline synthesis. A plausible route could involve the Vilsmeier-Haack reaction on an appropriately substituted acetanilide to generate a 2-chloro-3-formylquinoline intermediate, followed by further modifications to introduce the chloroethyl side chain.[6]
Caption: A potential synthetic workflow for the target compound.
The reactivity of this molecule is of particular interest. The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution, a common feature exploited in the synthesis of many biologically active quinolines.[6] The chloroethyl group at the 3-position is a potential alkylating agent, a moiety found in some anticancer drugs. This dual reactivity could be a source of both its potential therapeutic effects and possible toxicity.
Comparative Biological Activity: An Inferential Analysis
In the absence of direct experimental data, we can infer the potential biological activities of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline by examining the known activities of structurally related compounds.
Potential as an Anticancer Agent
The quinoline scaffold is present in numerous anticancer agents, and its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[7][8]
The presence of a 2-chloro substituent is a common feature in many biologically active quinolines. This group can serve as a handle for further synthetic modifications or contribute directly to the compound's activity.[9] The 6-ethoxy group is an electron-donating group that can influence the electronic properties of the quinoline ring system and may enhance interactions with biological targets.[10] Perhaps the most intriguing feature is the 3-(2-chloroethyl) group . Chloroethyl moieties are known alkylating agents, capable of forming covalent bonds with nucleophilic sites on biomolecules like DNA and proteins. This mechanism is utilized by several established anticancer drugs.
Comparative Anticancer Activity of Structurally Related Quinolines
| Compound Class | Example(s) | General Anticancer Activity | Mechanism of Action (if known) |
| 2-Chloroquinoline Derivatives | 2-Chloro-3-formylquinolines | Precursors to various heterocyclic compounds with reported diuretic and other biological activities.[6] | Not directly cytotoxic, but serve as key synthetic intermediates. |
| 6-Alkoxyquinoline Derivatives | 6,7-disubstituted-4-phenoxyquinolines | Potent inhibitors of c-Met kinase, showing antiproliferative activity against various cancer cell lines.[10] | Kinase inhibition. |
| 4-Aminoquinolines | Chloroquine | Used in cancer therapy, often in combination with other agents, to inhibit autophagy.[1] | Autophagy inhibition. |
| Quinolines with Alkylating Moieties | (Hypothetical) | The chloroethyl group suggests potential for DNA alkylation, a mechanism of action for drugs like cyclophosphamide. | DNA alkylation. |
Potential as an Antimalarial Agent
The quinoline core is famously associated with antimalarial drugs. The 4-aminoquinolines, such as chloroquine, and the quinoline methanols, like mefloquine, have been mainstays in malaria treatment for decades.[2][4] Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[4]
While 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline does not fit the classic structural mold of a 4-aminoquinoline, the quinoline scaffold itself is a strong indicator of potential antiplasmodial activity. The substituents on the ring will significantly modulate this activity. The lipophilicity imparted by the chloro and ethoxy groups could facilitate passage through cell membranes to reach the parasite.
Comparative Antimalarial Activity of Quinolines
| Compound Class | Example(s) | In Vitro Activity (IC50) vs. P. falciparum | Notes |
| 4-Aminoquinolines | Chloroquine | ~10-100 nM (sensitive strains) | Resistance is a major issue.[3] |
| 7-Chloroquinolines | Amodiaquine | Potent against chloroquine-sensitive and some resistant strains. | A common component of artemisinin-based combination therapies. |
| 6-Alkoxyquinolines | Quinine | A natural product with a long history of use. | The 6-methoxy group is a key feature. |
Experimental Protocols for Evaluation
To ascertain the true potential of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, rigorous experimental evaluation is necessary. Below are detailed, step-by-step protocols for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimalarial Activity: SYBR Green I-Based Fluorescence Assay
This is a widely used method to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[2]
Protocol:
-
Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound. Add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well. Include negative (parasites only) and positive (e.g., chloroquine or artesunate) controls.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add lysis buffer containing the fluorescent dye SYBR Green I to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.
Caption: A general experimental workflow for evaluating the biological activity of a novel quinoline derivative.
Conclusion and Future Directions
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a synthetic quinoline derivative with structural features that suggest potential as both an anticancer and an antimalarial agent. The presence of a reactive 2-chloro group, a potential alkylating 3-(2-chloroethyl) side chain, and a modulating 6-ethoxy group make it a compelling candidate for further investigation.
While this guide provides a comparative analysis based on the established properties of the quinoline scaffold, it is imperative that the hypotheses presented herein are tested through rigorous experimental work. The protocols provided offer a starting point for researchers to elucidate the true biological activity profile of this compound. Future studies should focus on a systematic evaluation of its cytotoxicity against a panel of cancer cell lines, its activity against various strains of P. falciparum, and mechanistic studies to determine its mode of action. Such research will be crucial in determining whether 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline holds promise as a lead compound for the development of new therapeutics.
References
Sources
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- 5. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
Validating the Unseen: A Comparative Guide to the Structural Elucidation of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel synthesized molecules is the bedrock of credible research. In the realm of heterocyclic chemistry, quinoline derivatives continue to be a focal point for therapeutic innovation, exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth, comparative analysis of the essential spectroscopic and crystallographic techniques required to validate the structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a scaffold with significant potential in medicinal chemistry.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering a framework for a self-validating analytical workflow. Every claim is substantiated with established principles and supported by data from closely related structures, providing a robust guide for researchers working with similar quinoline derivatives.
The Synthetic Pathway: A Foundation for Structural Hypotheses
A common and efficient method for the synthesis of 2-chloro-3-substituted quinolines is the Vilsmeier-Haack reaction.[3][4] This reaction typically involves the cyclization of an appropriately substituted acetanilide in the presence of a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). For our target molecule, the synthesis would likely commence with a 4-ethoxyacetanilide, which upon Vilsmeier-Haack cyclization would yield a 2-chloro-3-formyl-6-ethoxyquinoline intermediate. Subsequent reaction steps would be necessary to introduce the 2-chloroethyl group at the 3-position. Understanding this synthetic route is crucial as it informs our initial structural hypothesis and highlights potential isomeric impurities that our analytical methods must be able to distinguish.
A Multi-faceted Approach to Structural Validation
No single technique can definitively and comprehensively elucidate a novel molecular structure. A synergistic approach, combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is essential for unambiguous confirmation. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to a single, consistent structure.
dot
Sources
A Senior Application Scientist's Guide to the Comparative Reactivity of Chloro Groups in 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of multifunctional scaffolds is paramount for efficient and selective molecular engineering. This guide provides an in-depth analysis of the differential reactivity of the two distinct chlorine atoms in 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a valuable building block in synthetic chemistry. By leveraging fundamental principles of organic chemistry and supporting experimental insights, this document will serve as a practical handbook for achieving selective functionalization of this versatile quinoline derivative.
Introduction: The Tale of Two Chloro Groups
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, presents an interesting synthetic challenge and opportunity due to the presence of two chemically distinct chloro substituents: an aryl chloride at the 2-position of the quinoline ring and a primary alkyl chloride in the 3-position's ethyl side chain. The ability to selectively functionalize one chloro group while leaving the other intact is crucial for the divergent synthesis of novel analogues and potential drug candidates. This guide will dissect the underlying electronic and mechanistic factors that govern their reactivity and provide experimentally grounded protocols for achieving selective nucleophilic substitution at each site.
Theoretical Framework: Aryl vs. Alkyl Halide Reactivity in a Heterocyclic Context
The comparative reactivity of the two chloro groups in 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is governed by the fundamental principles of nucleophilic substitution at sp² (aryl) and sp³ (alkyl) hybridized carbon centers.
2.1. The Alkyl Chloride: A Classic SN2 Target
The chloroethyl side chain represents a primary alkyl halide. Nucleophilic substitution at this position is expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[2] This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the chlorine, leading to a single transition state where the carbon is pentacoordinate. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Generally, primary alkyl halides are highly susceptible to SN2 reactions due to minimal steric hindrance.[3]
2.2. The Aryl Chloride: An Activated System for SNAr
Aryl halides are typically less reactive towards nucleophilic substitution than alkyl halides.[4] This is attributed to the increased strength of the C(sp²)–Cl bond compared to the C(sp³)–Cl bond and the repulsion between the incoming nucleophile and the electron-rich aromatic π-system.[4] However, the chloro group at the 2-position of a quinoline ring is an exception. The presence of the electronegative nitrogen atom in the heterocyclic ring withdraws electron density, particularly from the ortho and para positions (in this case, the 2- and 4-positions), making the ring electron-deficient and activating it towards nucleophilic aromatic substitution (SNAr).[1]
The SNAr mechanism involves a two-step addition-elimination process. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The departure of the chloride ion in the second step restores the aromaticity of the ring. The reactivity of the 2-chloroquinoline system is well-documented, with numerous examples of its displacement by various nucleophiles.
2.3. Predicting the Selectivity
Based on these principles, a nuanced reactivity profile emerges. While primary alkyl halides are generally more reactive than unactivated aryl halides, the electronic activation of the 2-position in the quinoline ring significantly enhances the reactivity of the aryl chloride. Therefore, the chemoselectivity of a nucleophilic attack on 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline will be highly dependent on the reaction conditions and the nature of the nucleophile.
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, amides) are typically small, highly electronegative, and have a high charge density. They tend to react faster at the more electrophilic carbon center, which, due to the influence of the quinoline nitrogen, is the C-2 position. Soft nucleophiles (e.g., thiolates, iodide) are larger, more polarizable, and have a lower charge density. They are often more effective in SN2 reactions.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the higher barrier for SNAr reactions, potentially favoring substitution at the 2-position. Conversely, milder conditions may favor the kinetically more facile SN2 reaction on the side chain.
Below is a visual representation of the molecule and the competing reaction pathways.
Caption: Competing nucleophilic substitution pathways in 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Experimental Guide for Selective Substitution
The following protocols are designed as self-validating systems, providing clear steps to achieve selective functionalization at either the aryl or alkyl chloro position.
3.1. Experiment 1: Selective Substitution at the 2-Position (SNAr)
This experiment aims to replace the chloro group at the 2-position of the quinoline ring using a hard nucleophile under conditions that favor the SNAr mechanism. We will use sodium methoxide as the nucleophile.
3.1.1. Rationale for Experimental Design
Sodium methoxide is a hard nucleophile, which is expected to preferentially attack the more electron-deficient C-2 position of the quinoline ring. The use of a polar aprotic solvent like DMF will solvate the sodium cation, leaving the methoxide ion relatively free and highly reactive. Elevated temperature will provide the necessary activation energy for the SNAr reaction.
3.1.2. Experimental Protocol
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium methoxide (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, more polar spot will indicate product formation.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
3.1.3. Expected Outcome
The major product is expected to be 2-methoxy-3-(2-chloroethyl)-6-ethoxyquinoline.
3.2. Experiment 2: Selective Substitution at the Chloroethyl Side Chain (SN2)
This experiment focuses on the selective substitution of the primary alkyl chloride using a soft nucleophile under conditions that favor the SN2 mechanism. We will use sodium iodide as the nucleophile.
3.2.1. Rationale for Experimental Design
Sodium iodide is a source of the soft and highly nucleophilic iodide ion. The Finkelstein reaction, the exchange of a chloride for an iodide, is a classic SN2 process. Acetone is the solvent of choice as sodium chloride is insoluble in it, which drives the equilibrium towards the product side according to Le Chatelier's principle. The reaction is typically performed at a moderate temperature to favor the kinetically controlled SN2 pathway over the more energy-intensive SNAr reaction.
3.2.2. Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 eq) in anhydrous acetone.
-
Nucleophile Addition: Add sodium iodide (1.5 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC. The formation of a precipitate (NaCl) and the appearance of a new, less polar spot on the TLC plate will indicate the progress of the reaction.
-
Work-up: After the reaction is complete, cool the mixture and filter off the sodium chloride precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
3.2.3. Expected Outcome
The major product is expected to be 2-chloro-3-(2-iodoethyl)-6-ethoxyquinoline.
Caption: Experimental workflows for the selective functionalization of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Data Summary and Comparison
The success of these selective reactions can be quantified by the isolated yields of the desired products. The following table summarizes the expected outcomes based on the principles outlined above.
| Experiment | Target Position | Nucleophile | Mechanism | Expected Major Product | Expected Yield |
| 1 | C-2 (Aryl) | Sodium Methoxide | SNAr | 2-methoxy-3-(2-chloroethyl)-6-ethoxyquinoline | >80% |
| 2 | Side Chain (Alkyl) | Sodium Iodide | SN2 | 2-chloro-3-(2-iodoethyl)-6-ethoxyquinoline | >90% |
Conclusion
The differential reactivity of the aryl and alkyl chloro groups in 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline provides a valuable handle for synthetic chemists. By carefully selecting the nucleophile and reaction conditions, it is possible to achieve highly selective functionalization at either position. Hard nucleophiles and higher temperatures favor SNAr at the electron-deficient 2-position of the quinoline ring, while soft nucleophiles and milder conditions promote SN2 displacement on the chloroethyl side chain. The experimental protocols provided in this guide offer a reliable starting point for researchers looking to exploit this differential reactivity for the synthesis of novel and complex quinoline derivatives.
References
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Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7(84), 53565-53595. [Link]
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Brewis, D. M., Chapman, N. B., Paine, J. S., & Shorter, J. (1974). Nucleophilic displacement reactions in aromatic systems. Part XI. Kinetics of the reactions of 2-chloro-, of 2-chloro-3-cyano-, and of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline and substituted anilines in various solvents. Journal of the Chemical Society, Perkin Transactions 2, (15), 1802-1811. [Link]
- El-Sayed, M. A., & Abdel-Wahab, B. F. (2011). Recent advances in the chemistry of 2-chloroquinolines. Current Organic Chemistry, 15(22), 3766-3793.
- Gawande, S. D., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
- Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11-12), 919-926.
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Shaabani, A., et al. (2019). Synthesis of four series of quinoline-based heterocycles by reacting 2-chloroquinoline-3-carbonitriles with various types of isocyanides. Applied Organometallic Chemistry, 33(8), e4975. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
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- Sridharan, V., et al. (2011). Recent advances in the synthesis of quinolines. Chemical Reviews, 111(11), 7157-7259.
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Tars K. et al. (2010). Crystal structure of the quinoline-resistant Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Molecular Biology, 401(3), 363-373.
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A Comparative Analysis of the Biological Activity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and Its Analogs
A Technical Guide for Researchers in Drug Discovery and Development
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Modifications to the quinoline ring and its substituents can dramatically influence the therapeutic potential of these molecules. This guide provides a comparative analysis of the biological activity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and its structurally related analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
The Quinoline Scaffold: A Versatile Pharmacophore
The biological versatility of quinoline derivatives stems from their ability to intercalate into DNA, inhibit key enzymes, and interact with various cellular targets. The nature, position, and stereochemistry of substituents on the quinoline core are critical determinants of their biological effects.[1][3] For instance, the presence of a halogen, such as chlorine, at the 7-position is a common feature in many antimalarial drugs like chloroquine and is considered essential for high potency.[4] Similarly, the substitution pattern at the 2, 3, and 4-positions can significantly modulate the anticancer and multidrug resistance (MDR) reversing activities of these compounds.[5]
Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and Analogs
The synthesis of 2-chloroquinoline derivatives often begins with the Vilsmeier-Haack cyclisation of N-phenylacetamides to produce 2-chloro-3-formylquinolines.[6] This versatile intermediate can then undergo further modifications. For the synthesis of the title compound, a plausible route would involve the reduction of the 3-formyl group to a hydroxymethyl group, followed by chlorination to yield the 3-(chloromethyl) derivative, and subsequent chain extension to the 3-(2-chloroethyl) group. The 6-ethoxy group is typically introduced early in the synthesis, starting from p-phenetidine.[7]
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Anticancer and Cytotoxic Potential
The cytotoxic activity of quinoline derivatives is a major area of investigation.[8][9] The presence of a 2-chloro substituent is a common feature in many biologically active quinolines. The 3-(2-chloroethyl) side chain is a potential alkylating agent, capable of forming covalent bonds with nucleophilic biomolecules such as DNA and proteins, a mechanism often associated with anticancer activity.
To provide a comparative context, we can look at the analogs 2-Chloro-3-(2-chloroethyl)-6-chloroquinoline [10] and 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline .[11] The variation at the 6-position from an electron-donating ethoxy group to electron-withdrawing chloro and bromo groups can significantly impact the electronic properties of the quinoline ring and, consequently, its interaction with biological targets. It is generally observed that electron-withdrawing groups can enhance the electrophilicity of the molecule, potentially increasing its reactivity as an alkylating agent.
Table 1: Structural Comparison of 2-Chloro-3-(2-chloroethyl)-6-substituted-quinolines
| Compound Name | R Group at C6 | Predicted Effect on Reactivity |
| 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | -OCH2CH3 (Electron-donating) | May decrease electrophilicity compared to halogenated analogs. |
| 2-Chloro-3-(2-chloroethyl)-6-chloroquinoline | -Cl (Electron-withdrawing) | Expected to have increased electrophilicity. |
| 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline | -Br (Electron-withdrawing) | Expected to have increased electrophilicity. |
The ethoxy group at the 6-position is known to enhance solubility, which could lead to improved bioavailability compared to more lipophilic substituents.[12]
Antimicrobial Activity
Quinoline derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[13][14] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The presence of chlorine atoms in the quinoline structure can contribute to antimicrobial efficacy.[15] For example, the quinoline derivative HT61 has shown effectiveness against Staphylococcus aureus biofilms.[16]
The antimicrobial potential of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline would need to be evaluated against a panel of clinically relevant bacteria and fungi. A comparative study with its 6-chloro and 6-bromo analogs would be crucial to determine the influence of the 6-substituent on the antimicrobial spectrum and potency.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and its analogs, a series of standardized in vitro assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[17][18]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data on the biological activity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is currently lacking, a comparative analysis based on its structural features and the well-established structure-activity relationships of quinoline derivatives suggests potential for both anticancer and antimicrobial activities. The presence of the 2-chloro and 3-(2-chloroethyl) substituents points towards a possible alkylating mechanism of action, which is often associated with cytotoxicity. The 6-ethoxy group may enhance the compound's pharmacokinetic properties.
Future research should focus on the synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and its systematic biological evaluation alongside its 6-chloro and 6-bromo analogs. Such studies will provide crucial data to elucidate the precise impact of the 6-substituent on the biological activity profile and will help to validate the predictive power of the current SAR models for this class of compounds. This will ultimately contribute to the rational design of more potent and selective quinoline-based therapeutic agents.
References
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of drug development and synthesis, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the rigorous scrutiny of purity must extend to all precursors and intermediates, as impurities introduced at any stage can propagate through the synthetic route, potentially compromising the safety, efficacy, and stability of the final drug product.[1] 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a complex heterocyclic compound, likely serving as a key building block in the synthesis of more elaborate pharmaceutical agents. Its molecular structure, featuring two reactive chloro-moieties and a quinoline core, presents a unique set of challenges and potential impurity pathways.
This guide provides a comparative analysis of orthogonal analytical techniques essential for establishing a comprehensive purity profile for this intermediate. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating and robust analytical strategy. Our approach is grounded in the principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH) and pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[2][3]
Anticipating the Challenge: Potential Impurity Profile
A robust analytical strategy begins with a scientific appraisal of the manufacturing process to anticipate potential impurities.[4] For 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, impurities can be broadly categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors from reactions like the Vilsmeier-Haack formylation followed by subsequent modifications.[5]
-
Intermediates: Incompletely reacted intermediates, such as the corresponding alcohol or aldehyde.
-
By-products: Products from side-reactions, such as over-alkylation, hydrolysis of the chloro groups, or positional isomers.
-
-
Degradation Products: The compound may degrade upon exposure to heat, light, or incompatible pH conditions, potentially leading to hydrolysis or oxidation products.
-
Residual Solvents: Solvents used during synthesis and purification steps, which are addressed under ICH Q3C guidelines.[2]
Understanding this potential impurity profile is crucial for selecting and developing analytical methods with the appropriate specificity and sensitivity. The ICH Q3A guideline provides a framework for reporting, identifying, and qualifying these impurities based on established thresholds.[6]
Orthogonal Approaches to Purity Determination: A Comparative Guide
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is necessary, where each method provides a different and complementary perspective. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the principal technique for quantifying the main component and detecting non-volatile organic impurities in pharmaceutical substances.[7] Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of compounds with high resolution.
Scientific Rationale: For a compound like 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar stationary phase (e.g., C18) effectively retains the moderately non-polar quinoline derivative, while a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol) allows for the elution and separation of the analyte from more polar or less polar impurities. UV detection is ideal, as the aromatic quinoline core possesses a strong chromophore.
-
System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent) to prepare a 1 mg/mL stock solution.
-
Further dilute to 0.1 mg/mL for analysis.
-
-
System Suitability: Before sample analysis, perform replicate injections (n=5) of the main analyte solution to verify system performance. As per USP <621>, key parameters include tailing factor (typically ≤ 2.0) and precision (%RSD of peak area ≤ 2.0%).[8]
-
Analysis & Calculation: Inject the sample solution. Purity is typically calculated using an area percent normalization method. For accurate quantitation of specific impurities, reference standards should be used.[9]
Sources
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A Comparative Crystallographic Guide to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinoline derivatives stand out for their vast therapeutic potential, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2] The targeted design and synthesis of novel quinoline-based compounds are paramount for developing next-generation therapeutics. A deep understanding of their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and optimizing drug design.[3] This guide provides a comparative analysis of the X-ray crystallography of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline derivatives, offering insights into their synthesis, structural characteristics, and the influence of various substituents on their crystal packing. While specific crystallographic data for the title compound is not yet publicly available, this guide will leverage data from closely related 2-chloroquinoline derivatives to infer its probable structural properties.[4]
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a multitude of biologically active compounds.[5][6] Its rigid structure and ability to be functionalized at various positions make it an ideal scaffold for interacting with biological targets.[5] The introduction of a chloroethyl group at the 3-position is of particular interest, as this moiety can act as an alkylating agent, potentially enabling covalent interactions with biological macromolecules.[7] The ethoxy group at the 6-position can modulate the compound's solubility and electronic properties, further influencing its biological activity.[7]
Synthesis and Crystallization of 2-Chloroquinoline Derivatives
The synthesis of 2-chloroquinoline derivatives typically involves multi-step reaction sequences. A common strategy is the Vilsmeier-Haack reaction, which can be used to construct the 2-chloro-3-formylquinoline core from substituted acetanilides.[4][7] This intermediate can then be further modified. For instance, the formyl group can be converted to the desired 2-chloroethyl substituent through reduction and subsequent halogenation. The ethoxy group at the 6-position is generally introduced via nucleophilic aromatic substitution on a corresponding 6-chloroquinoline precursor.[7]
Caption: Generalized workflow for the synthesis and crystallographic analysis of 2-chloroquinoline derivatives.
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. Common crystallization techniques include slow evaporation, vapor diffusion, and solvent layering.[8] The choice of solvent is crucial, as it influences the solubility of the compound and the kinetics of crystal growth. For quinoline derivatives, solvents such as chloroform, acetone, and acetonitrile are often employed.[7] In cases where crystallization is difficult, techniques like seeding or the use of co-crystallants can be explored.[8]
Comparative Crystallographic Analysis
To predict the structural features of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, we can examine the crystal structures of analogous compounds. The following table summarizes key crystallographic parameters for several related 2-chloroquinoline derivatives.
| Parameter | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline[4] | 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline[4] | ethyl 2,4-dichloroquinoline-3-carboxylate[4] |
| Empirical Formula | C16H12ClN3 | C11H10ClN3O | C12H9Cl2NO2 |
| Formula Weight | 281.74 | 235.67 | 270.10 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Cc | Pnma | P21/c |
| a (Å) | 22.028(4) | 3.8949(2) | 8.4320(3) |
| b (Å) | 7.9791(12) | 12.0510(5) | 11.2340(4) |
| c (Å) | 8.3534(12) | 21.9910(9) | 12.8760(5) |
The data reveals that even with the same 2-chloroquinoline core, different substituents at the 3- and 6-positions lead to significant variations in the crystal system and unit cell parameters. This highlights the profound impact of substituent groups on the intermolecular interactions that govern crystal packing.
Caption: Influence of substituents on the crystal packing and conformation of the 2-chloroquinoline core.
Intermolecular interactions such as π-π stacking, hydrogen bonding, and halogen bonding play a crucial role in the solid-state arrangement of these molecules.[9][10] The presence of the chloro and ethoxy groups in the target compound suggests the possibility of C-H···O and C-H···Cl hydrogen bonds, which would significantly influence the crystal packing. The planarity of the quinoline ring system is another important feature, with substituents often causing slight deviations from planarity.[9][10]
Experimental Protocols
General Synthesis of 2-Chloro-3-formylquinoline Derivatives[4]
-
Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl3) with stirring.
-
Reaction with Acetanilide: Add the appropriately substituted acetanilide to the freshly prepared Vilsmeier reagent.
-
Cyclization: Heat the reaction mixture to induce cyclization and the formation of the 2-chloro-3-formylquinoline derivative.
-
Hydrolysis and Purification: Upon completion of the reaction, pour the mixture into ice water and collect the precipitate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement[4]
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source at a controlled temperature (e.g., 100 K or 293 K).
-
Data Processing: Process the collected data using appropriate software to perform integration, scaling, and absorption corrections.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F².
Alternative and Complementary Structural Analysis Techniques
When single crystals of sufficient quality cannot be obtained, other analytical techniques can provide valuable structural information.[4]
-
Powder X-ray Diffraction (PXRD): This technique is useful for analyzing the bulk crystallinity of a sample and can aid in phase identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the solid state, complementing the long-range order information from diffraction methods.[4]
-
Computational Modeling: Molecular modeling and quantum chemical calculations can be used to predict the conformational preferences and intermolecular interaction energies of the molecules, providing theoretical support for experimental findings.[4]
Conclusion
While the definitive crystal structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline awaits experimental determination, a comparative analysis of closely related 2-chloroquinoline derivatives provides a robust framework for predicting its structural characteristics. The synthesis of this and similar compounds relies on established methodologies such as the Vilsmeier-Haack reaction. The ultimate crystal structure will be a delicate balance of intermolecular forces, dictated by the interplay of the chloro, chloroethyl, and ethoxy substituents. The insights and protocols presented in this guide are intended to assist researchers in the rational design, synthesis, and structural elucidation of this promising class of compounds for drug discovery and development.
References
- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide.
- BenchChem. (2025). Comparative Analysis of 2,4-Dihydroxyquinoline and its Analog Complexes: A Crystallographic Perspective.
- BenchChem. (n.d.). 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
-
Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19354-19380. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the quinoline derivatives. Retrieved from [Link]
- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2016). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3843-3857. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. Retrieved from [Link]
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- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mechanistic Analysis of Reactions Involving 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline: A Guide for Synthetic Strategy and Drug Development
Introduction
For researchers and professionals in drug development, understanding the nuanced reactivity of substituted quinolines is paramount for the rational design of novel therapeutics and efficient synthetic methodologies. This guide provides an in-depth comparative analysis of the mechanistic pathways involving 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline , a scaffold poised with multiple reactive centers. In the absence of direct mechanistic studies on this specific molecule, this guide synthesizes data from closely related analogues to predict and compare its reactivity. We will explore the competing reaction pathways, offering insights into controlling reaction outcomes for targeted molecular design.
The core of this analysis focuses on three primary reactive sites within the molecule: the chloro group at the 2-position, the chloroethyl side chain at the 3-position, and the potential for palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms, researchers can strategically manipulate reaction conditions to favor desired transformations, be it nucleophilic substitution, intramolecular cyclization, or the formation of new carbon-carbon and carbon-heteroatom bonds.
I. Nucleophilic Aromatic Substitution at the C2-Position
The 2-chloro substituent on the quinoline ring is a primary site for nucleophilic aromatic substitution (SNAr). The reactivity of this position is significantly influenced by the electronic nature of the quinoline ring and the substituents present.
Mechanistic Considerations
The SNAr reaction at the C2 position of 2-chloroquinolines typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized Meisenheimer complex. The departure of the chloride leaving group then restores the aromaticity of the quinoline ring. The stability of the Meisenheimer intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the quinoline ring can enhance the rate of nucleophilic attack by stabilizing the negative charge in the intermediate.
Comparative Analysis with Alternative Substrates
The reactivity of the C2-chloro group in our target molecule can be compared to other 2-chloroquinoline derivatives. For instance, the presence of an electron-donating ethoxy group at the 6-position might slightly decrease the electrophilicity of the C2 position compared to an unsubstituted 2-chloroquinoline. Conversely, the chloroethyl group at the 3-position could exert a mild electron-withdrawing inductive effect, potentially modulating the reactivity.
| Substrate | Relative Reactivity at C2-Cl | Rationale |
| 2-Chloroquinoline | Baseline | Standard for comparison. |
| 2-Chloro-6-nitroquinoline | Higher | The strongly electron-withdrawing nitro group stabilizes the Meisenheimer intermediate. |
| 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | Moderate | The ethoxy group is electron-donating, while the chloroethyl group is weakly electron-withdrawing. The net effect is likely a moderate reactivity. |
| 2,4-Dichloroquinoline | Higher at C4 | In 2,4-dichloroquinolines, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1] |
Experimental Protocol: Amination of a 2-Chloroquinoline Derivative
This protocol is adapted from studies on analogous 2-chloroquinolines and serves as a representative procedure for nucleophilic substitution at the C2 position.
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve the 2-chloroquinoline derivative (1.0 equiv) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add the amine nucleophile (1.2-1.5 equiv) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Generalized SNAr mechanism at the C2 position of a 2-chloroquinoline.
II. Reactivity of the 3-(2-Chloroethyl) Side Chain: A Competition Between Substitution and Cyclization
The chloroethyl group at the 3-position introduces a second electrophilic center, leading to a fascinating interplay of competing reaction pathways: direct nucleophilic substitution (SN2) and intramolecular cyclization.
Mechanistic Insights: SN2 versus Intramolecular Cyclization
The chloroethyl moiety can undergo a direct SN2 reaction with a nucleophile. However, the quinoline nitrogen can act as an internal nucleophile, leading to an intramolecular cyclization to form a reactive aziridinium ion intermediate. This intermediate is highly electrophilic and can be readily attacked by nucleophiles. The formation of this three-membered ring is often the rate-determining step in reactions proceeding through this pathway.
The reaction conditions, particularly the nature of the nucleophile and the solvent, play a crucial role in determining the dominant pathway. Strong, soft nucleophiles and polar aprotic solvents tend to favor the direct SN2 reaction, while weaker nucleophiles or conditions that promote the nucleophilicity of the quinoline nitrogen may favor the cyclization pathway.
Caption: Competing reaction pathways for the 3-(2-chloroethyl) side chain.
Comparative Analysis of Reaction Conditions
| Condition | Favored Pathway | Rationale |
| Strong, soft nucleophiles (e.g., I⁻, RS⁻) | SN2 | These nucleophiles are efficient in direct displacement reactions. |
| Weakly basic, strong nucleophiles | SN2 | Minimizes competing elimination reactions. |
| Polar aprotic solvents (e.g., DMF, DMSO) | SN2 | Solvates the cation but not the nucleophile, increasing its reactivity. |
| Protic solvents (e.g., ethanol, water) | Intramolecular Cyclization | Can stabilize the aziridinium ion intermediate. |
| Elevated temperatures with weak bases | Elimination (E2) | Favors the formation of the corresponding vinylquinoline.[2] |
Experimental Protocol: Intramolecular Cyclization and Trapping
This protocol is a hypothetical procedure based on the known reactivity of similar N-mustard compounds.
-
Reaction Setup: Dissolve 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (1.0 equiv) in a suitable solvent such as acetonitrile or a buffered aqueous solution.
-
Initiation of Cyclization: Heat the solution to 50-70 °C to promote the formation of the aziridinium ion.
-
Nucleophilic Trapping: Add the desired nucleophile (e.g., an amine, thiol, or water) (1.5 equiv) to the reaction mixture.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once the starting material is consumed, cool the reaction and perform an appropriate work-up, typically involving extraction and purification by chromatography.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules, and the 2-chloroquinoline scaffold is an excellent substrate for such transformations.[3] These reactions allow for the formation of C-C, C-N, and C-O bonds at the C2 position.
Mechanistic Overview of Common Cross-Coupling Reactions
The general catalytic cycle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki) or Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., a boronic acid or an amine) is transferred to the palladium center.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparison of Different Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Features |
| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, esters) | Tolerant of a wide range of functional groups; mild reaction conditions.[3] |
| Buchwald-Hartwig Amination | Amines | A powerful method for the formation of C-N bonds.[4][5] |
| Sonogashira | Terminal alkynes | Forms C(sp²)-C(sp) bonds; often requires a copper co-catalyst. |
| Heck | Alkenes | Forms C-C bonds between an aryl halide and an alkene. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloroquinoline
This is a general protocol adaptable for the Suzuki-Miyaura coupling of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
-
Reaction Setup: In a Schlenk flask, combine the 2-chloroquinoline derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion
The reactivity of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is a rich tapestry of competing and complementary reaction pathways. The C2-chloro group offers a reliable handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling a wide array of functionalizations. Simultaneously, the 3-(2-chloroethyl) side chain presents a dynamic system where intramolecular cyclization can compete with direct substitution, a feature that can be exploited for the synthesis of novel heterocyclic structures or for the development of covalent inhibitors that form reactive aziridinium ions in situ.
By carefully selecting reaction conditions—including the choice of nucleophile, solvent, temperature, and catalyst—researchers can selectively target a specific reactive site and control the reaction outcome. This comparative guide, based on established mechanistic principles and data from analogous systems, provides a framework for the strategic design of experiments and the efficient synthesis of novel quinoline-based compounds for a range of scientific applications.
References
- Nasielski-Hinkens, R., Kaisin, M., Grandjean, D., Loos, M., & Nasielski, J. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Bulletin des Sociétés Chimiques Belges, 97(11–12), 919–926.
- Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2018).
- Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2015). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 20(8), 14649-14666.
- BenchChem. (2025). The Chloroethyl Group on the Quinoline Ring: A Reactivity Profile for Drug Development. BenchChem Technical Guides.
- Patel, H. M., & Patel, V. M. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- El-Gaby, M. S. A., & Atalla, A. A. (1992). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Journal of Heterocyclic Chemistry, 29(6), 1469-1473.
- Al-Ostoot, F. H., Al-Salahi, R., & Marzouk, M. (2021). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 26(15), 4583.
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of 2-(2-Chloroethyl)quinoline in Substitutions. BenchChem Troubleshooting Guides.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline.
- Ali, I., Wani, W. A., & Saleem, K. (2013). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 76(1-2), 1-34.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
- Kumar, D. S., & Reddy, P. P. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
- Nurkenov, O. A., Gazalieva, M. A., & Fazylov, S. D. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
- Funabiki, K., Ohtsuki, T., & Ishihara, T. (2003). Ring-fluorinated Isoquinoline and Quinoline Synthesis: Intramolecular Cyclization of O-Cyano- And O-Isocyano-Beta,beta-Difluorostyrenes. Organic Letters, 5(9), 1455-1458.
- Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(50), 31695-31699.
- Bouyahya, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(19), 6529.
-
Wikipedia. (2024, January 12). 2-Chloroquinoline. In Wikipedia. Retrieved from [Link]
- Clarke, H. T., & Taylor, E. R. (1929). U.S. Patent No. 1,701,144. Washington, DC: U.S.
- Reddy, C. R., et al. (2018). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Asian Journal of Organic Chemistry, 7(12), 2464-2467.
- Abe, N., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. Molecules, 28(15), 5801.
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A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure is present in a wide array of compounds with diverse biological activities. This guide provides an in-depth technical comparison of synthetic routes for a key quinoline derivative, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, a valuable intermediate for further molecular elaboration. We will delve into a robust and efficient multi-step synthesis, benchmark it against alternative strategies, and provide detailed, field-proven experimental protocols.
Strategic Overview: The Vilsmeier-Haack Approach
The most reliable and regioselective pathway to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline hinges on the powerful Vilsmeier-Haack reaction. This classic method allows for the direct formylation and cyclization of an appropriately substituted acetanilide to furnish the core quinoline structure. The overall synthetic strategy is a three-stage process, as illustrated below.
Caption: Overall synthetic workflow for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Part 1: Synthesis of the Acetanilide Precursor
The journey begins with the synthesis of the starting material, N-(4-ethoxyphenyl)acetamide, through the acetylation of p-phenetidine. This is a straightforward and high-yielding reaction.
Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.7 g (0.1 mol) of p-phenetidine in 50 mL of glacial acetic acid.
-
Acetylation: To the stirred solution, slowly add 11.2 mL (0.12 mol) of acetic anhydride.
-
Reaction Conditions: Heat the reaction mixture to reflux for 1 hour.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring. The N-(4-ethoxyphenyl)acetamide will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C. The product is typically of high purity (>98%) and can be used in the next step without further purification.
Expected Yield: 90-95%
Part 2: The Vilsmeier-Haack Cyclization: Building the Quinoline Core
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[1] In this synthesis, it facilitates a one-pot cyclization and formylation of N-(4-ethoxyphenyl)acetamide to yield the key intermediate, 2-chloro-3-formyl-6-ethoxyquinoline. The electron-donating nature of the ethoxy group at the para position of the starting acetanilide promotes this reaction, generally leading to good yields.[2]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of N-(4-ethoxyphenyl)acetamide attacks the Vilsmeier reagent, initiating an electrophilic aromatic substitution. This is followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formyl-6-ethoxyquinoline.
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-ethoxyquinoline
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool 20 mL of N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath. Slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Addition of Acetanilide: After the addition is complete, add 17.9 g (0.1 mol) of N-(4-ethoxyphenyl)acetamide portion-wise to the Vilsmeier reagent.
-
Reaction Conditions: After the addition, remove the cooling bath and heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-formyl-6-ethoxyquinoline as a crystalline solid.
Expected Yield: 75-85%
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Appearance | Pale yellow crystalline solid |
| Purity (by HPLC) | >98% |
Part 3: Elaboration of the 3-Substituent
The final stage of the synthesis involves the conversion of the 3-formyl group into the desired 3-(2-chloroethyl) side chain. A reliable two-step approach involves the reduction of the aldehyde to an alcohol, followed by chlorination.
Step 3a: Reduction of the Formyl Group
The selective reduction of the aldehyde can be readily achieved using sodium borohydride (NaBH₄), a mild and efficient reducing agent.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 23.5 g (0.1 mol) of 2-chloro-3-formyl-6-ethoxyquinoline in 100 mL of methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath and add 4.5 g (0.12 mol) of sodium borohydride portion-wise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by the slow addition of 50 mL of water.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude product. The product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-chloro-3-(hydroxymethyl)-6-ethoxyquinoline.
Expected Yield: 85-90%
Step 3b: Chlorination of the Hydroxymethyl Group
The final transformation is the conversion of the primary alcohol to the corresponding chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).
-
Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve 23.7 g (0.1 mol) of 2-chloro-3-(hydroxymethyl)-6-ethoxyquinoline in 100 mL of anhydrous dichloromethane.
-
Chlorination: Cool the solution to 0 °C and add 8.7 mL (0.12 mol) of thionyl chloride dropwise.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into 100 mL of a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Expected Yield: 80-85%
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃Cl₂NO |
| Molecular Weight | 270.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Comparison with Alternative Synthetic Strategies
While the Vilsmeier-Haack approach is highly effective, it is valuable to consider alternative methods for quinoline synthesis to provide a broader context.
| Synthetic Method | Description | Advantages | Disadvantages for this Target |
| Skraup Synthesis | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. | Uses simple starting materials. | Harsh reaction conditions (strong acid, high temperature); often low yields and poor regioselectivity for substituted anilines. |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. | Can produce a variety of substituted quinolines. | The required α,β-unsaturated precursor for the target molecule is not readily available. |
| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. | Good for constructing polysubstituted quinolines. | Requires a pre-functionalized o-aminoaryl ketone, which adds steps to the overall synthesis. |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product.[3] | High atom economy and efficiency. | Can be challenging to control regioselectivity, and optimization for a specific target can be complex. |
For the synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, the Vilsmeier-Haack reaction offers a superior combination of regioselectivity, good yields, and readily available starting materials compared to these classical alternatives.
Alternative Elaboration of the 3-Substituent
An alternative to the reduction-chlorination sequence for the 3-formyl group involves olefination followed by further transformation.
Caption: Alternative route for the 3-substituent via olefination.
This alternative pathway, while chemically sound, introduces additional steps and reagents compared to the more direct reduction-chlorination sequence. The Wittig or Horner-Wadsworth-Emmons reactions would require the preparation of a phosphonium ylide or a phosphonate ester, respectively. The subsequent hydroboration-oxidation adds another two-step procedure. Therefore, for efficiency and overall yield, the reduction-chlorination approach is the preferred method.
Conclusion
The synthesis of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is most effectively and reliably achieved through a three-stage process commencing with the acetylation of p-phenetidine, followed by a Vilsmeier-Haack cyclization to construct the quinoline core, and concluding with a two-step reduction and chlorination of the 3-formyl group. This methodology offers high yields, excellent regioselectivity, and utilizes readily accessible reagents and reaction conditions. While alternative quinoline syntheses and functional group transformations exist, the presented route provides the most practical and scalable approach for researchers in the field of drug discovery and development.
References
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M. A. E. Sallam, A. M. E. Attia, Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, RSC Adv., 2018 , 8, 8569-8599.
- S. D. Sharma, V. K. Goel, S. Mehra, A facile one pot synthesis of 2-chloro-3-formylquinolines, Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem., 1982, 21B(11), 1071.
-
BenchChem, The Emergence of a Versatile Intermediate: A Technical Guide to 2-(2-Chloroethyl)quinoline.
-
S. K. Guchhait, A. S. S. C. Rao, One-pot synthesis of substituted quinolines by iridium-catalyzed three-component coupling reaction, Chem. Lett., 2007 , 36(1), 120-121.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal.
-
A. K. Singh, V. K. Singh, Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation, Indian Journal of Chemistry, 2005 , 44B, 2343-2348.
-
S. S. Tekale, et al., Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations, International Journal of Chemical Studies, 2021 , 9(6), 1-5.
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Safety Operating Guide
A-Z Guide to the Safe Disposal of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For Immediate Use by Laboratory Personnel
Hazard Identification and Risk Assessment
Understanding the hazards inherent in the molecular structure of 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is the foundation of its safe management. The risk profile is derived from its constituent functional groups:
-
Halogenated Quinolines : Compounds in this family, such as 2-chloroquinoline, are known irritants, causing skin, eye, and respiratory tract irritation.[1] They may be harmful if inhaled or swallowed.[1]
-
2-Chloroethyl Group : This functional group is a structural alert for toxicity. It is analogous to the active group in sulfur mustards and nitrogen mustards, which are known alkylating agents.[2][3] This suggests a potential for cytotoxicity and mutagenicity. Compounds with this group are often harmful by inhalation, skin contact, and ingestion.[3][4] Furthermore, related compounds like bis(2-chloroethyl) ether are classified as potential carcinogens.[5]
-
Chlorinated Organic Compounds : As a member of this broad class, the compound is subject to stringent environmental regulations. Halogenated hydrocarbons can exhibit significant toxicity and persistence in the environment.[6]
Given these factors, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline must be handled as a hazardous substance with potential carcinogenic properties.
Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation exposure.[7] The required PPE provides a primary barrier against direct contact.
| Equipment | Specification | Rationale |
| Eye/Face Protection | ANSI-approved chemical splash goggles or a full-face shield.[7] | Protects against accidental splashes of the chemical or its solutions, which could cause severe eye irritation or damage.[1][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Double gloving is recommended. | Provides a barrier against skin absorption. Nitrile offers good resistance to a range of chemicals. Promptly remove and replace contaminated gloves.[7] |
| Body Protection | Fully buttoned lab coat, preferably a chemically resistant model. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Not typically required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. | Ensures that aerosolized particles or vapors are not inhaled, which could cause respiratory irritation.[1][4] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is the most critical step in the laboratory phase of waste disposal. Commingling halogenated waste with non-halogenated streams can lead to regulatory violations and significantly increase disposal costs.[9]
Protocol:
-
Select a Designated Waste Container : Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Waste."[9] Ensure the container material is compatible with the chemical.
-
Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[9] Clearly write the full chemical name: "2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline" and list all other constituents of the waste solution with their estimated percentages.
-
Containment : Keep the waste container tightly sealed when not in use.[9]
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be in a secondary containment bin to mitigate spills.[9]
-
Final Disposal Request : Once the container is 75% full, submit a request for collection by your institution's certified hazardous waste management provider.[9]
Waste Segregation Workflow
Caption: Waste Segregation Decision Workflow
Spill Management Protocol
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
Immediate Actions:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Report : Contact your institution's Environmental Health and Safety (EHS) office immediately.
For Minor Spills (Manageable by Lab Personnel):
-
Don PPE : Ensure you are wearing the full PPE listed in Section 2.
-
Containment : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or special spill pads). Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal : Label the container with all contents, including the spilled chemical and absorbent materials, and dispose of it as halogenated organic waste.
Spill Response Workflow
Caption: Spill Response Workflow
Final Disposal Pathway
Due to its chemical structure, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline is not suitable for landfill or sewer disposal. The presence of chlorine atoms necessitates a disposal method that ensures complete destruction of the molecule to prevent the formation of persistent and toxic environmental byproducts.
-
Required Method : High-temperature incineration in a licensed hazardous waste facility.[10] This is the standard and required method for halogenated organic compounds. The high temperatures and controlled conditions are designed to break down the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[11]
-
Regulatory Framework : In the United States, this waste would be regulated under the Resource Conservation and Recovery Act (RCRA).[12] It would likely be classified under the "F-list" for spent halogenated solvents (such as F001 or F002) if used as a solvent, or as a "U-listed" toxic waste if it is a discarded commercial chemical product.[12][13][14] Your institution's EHS department will make the final determination and assign the correct EPA waste code.[12]
Adherence to these procedures is not merely a matter of best practice; it is a critical component of our shared responsibility for laboratory safety and environmental stewardship.
References
- Benchchem. Essential Guide to the Safe Disposal of 2-Chloro-8-iodoquinoxaline.
- U.S. Environmental Protection Agency (EPA). RCRAInfo - Waste Code.
- ResearchGate. Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. 2022.
- Sigma-Aldrich. Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. 2024.
- Sciencemadness Wiki. Proper disposal of chemicals. 2025.
- Sciencelab.com. Material Safety Data Sheet for 1,2-Dichloroethane. 2005.
- Cornell University Environmental Health and Safety. Appendix I - Hazards Of Functional Groups.
- ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. 2025.
- Santa Cruz Biotechnology. Safety Data Sheet for 2-Chloroquinoline.
- Santa Cruz Biotechnology. Material Safety Data Sheet for 2-Chloroethyl ethyl sulfide.
- New Jersey Department of Health. Hazardous Substance Fact Sheet for Bis(2-chloroethyl)ether.
- Thermo Fisher Scientific. Safety Data Sheet for 2-[2-(2-Chloroethoxy)ethoxy]ethanol. 2025.
- Fisher Scientific. Safety Data Sheet for Ethanol, 2-(2-chloroethoxy)-. 2008.
- U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste F list.
- SynQuest Labs. Safety Data Sheet for 2-Chloroethyl ethyl sulfide.
- U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Temple University. Halogenated Solvents in Laboratories.
- Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). 2025.
- U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical.
- U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 2025.
- U.S. Environmental Protection Agency (EPA). Disposal Guidance.
- Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline. As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
Key Inferred Hazards:
-
Acute Toxicity: Based on related compounds, this chemical is likely harmful if swallowed.[1]
-
Corrosivity: Expect this compound to cause severe skin burns and serious eye damage.[1]
-
Irritation: It may cause respiratory irritation upon inhalation.[1]
-
Long-Term Health Effects: Quinoline, the parent compound, is a suspected mutagen and may cause cancer.[2][3] Halogenated organic compounds can have significant health effects, including potential carcinogenicity.[4]
| Hazard Class | Inferred Effects |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][5] |
| Eye Damage/Irritation | Causes serious eye damage.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects and cancer (based on quinoline).[2][3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following protocol is designed to provide comprehensive protection.
Hand Protection
-
Glove Selection: Due to the corrosive nature of halogenated quinolines, standard nitrile gloves may not provide sufficient protection for prolonged handling. It is recommended to use chemical-impermeable gloves.[1] For handling halogenated solvents, double-gloving with nitrile or Viton gloves is a best practice.[4]
-
Glove Usage: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[3] Dispose of contaminated gloves as hazardous waste.
Body Protection
-
Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.
-
Coveralls: For procedures with a higher risk of splashing or aerosol generation, consider using "bunny suit" coveralls for head-to-toe protection.[6]
-
Gowns: If using a gown, ensure it is a poly-coated gown tested for permeation to hazardous chemicals.[7]
Eye and Face Protection
-
Primary Protection: Tightly fitting safety goggles are mandatory.[8]
-
Secondary Protection: A face shield (minimum 8-inch) should be worn in addition to goggles, especially when handling larger quantities or when there is a risk of splashing.[3][8]
Respiratory Protection
-
Engineering Controls: All work with 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Respirator Use: If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a full-face respirator with multi-purpose combination (US) respirator cartridges should be used.[9] When unpacking shipments that are not in plastic containers, an N95 respirator should be worn as a precaution against spills during transit.[6]
Caption: PPE selection workflow for handling 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline.
Operational Plan: Safe Handling Procedures
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Handling:
-
Storage:
-
Hygiene:
Disposal Plan
As a halogenated organic compound, 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline and its contaminated materials must be disposed of as hazardous waste.
-
Waste Segregation: Keep halogenated waste solvents separate from non-halogenated waste to reduce disposal costs and ensure proper treatment.[11]
-
Containers: Collect waste in a designated, properly labeled, and tightly sealed container.[12] The container should be compatible with the chemical, such as a polyethylene container.[4]
-
Disposal Method: Do not dispose of this chemical down the drain.[12] Arrange for disposal through a licensed hazardous waste disposal company. Incineration is a common disposal method for quinoline.
Emergency Procedures
-
Spills:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
References
-
2-Chloroethylamine hydrochloride 103630 - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]
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Western Carolina University Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.). Retrieved from [Link]
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]
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Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025, March 31). Carl ROTH. Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
-
2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
